Alstonine

Catalog No.
S518168
CAS No.
642-18-2
M.F
C21H20N2O3
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alstonine

CAS Number

642-18-2

Product Name

Alstonine

IUPAC Name

methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16-/m0/s1

InChI Key

WYTGDNHDOZPMIW-RCBQFDQVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19a-methyl-20a-oxayohimbanium, alstonine, serpentine, serpentine (alkaloid), serpentine (alkaloid), (19alpha,20alpha)-hydroxide inner salt, serpentine (alkaloid), (19alpha,20alpha)-isomer, serpentine (alkaloid), hydrogen tartrate (1:1) salt, serpentine (alkaloid), hydroxide inner salt

Canonical SMILES

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC

Isomeric SMILES

C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC

The exact mass of the compound Alstonine is 348.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Supplementary Records. It belongs to the ontological category of organic heteropentacyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

plant sources of Alstonine Alstonia boonei Picralima nitida

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Sources of Alstonine

This compound is not found in all species of the genera listed below, but these are the primary botanical sources identified in the scientific literature.

Plant Source Family Documented Plant Parts Containing this compound
Alstonia boonei Apocynaceae Stem bark [1] [2] [3]
Picralima nitida Apocynaceae Seeds [1] [2]
Rauvolfia vomitoria Apocynaceae Information not specified in search results [4]
Rauvolfia obscura Apocynaceae Roots, leaves [4]
Rauvolfia hirsuta Apocynaceae Roots [4]
Rauvolfia volkensii Apocynaceae Roots [4]
Catharanthus roseus Apocynaceae Produced in engineered biosynthetic pathways [5] [6]

Pharmacological Activity & Quantitative Data

This compound has demonstrated promising biological activities in preclinical studies, two of which are highlighted below.

Anti-malarial Activity A 2025 study investigated this compound's action against Plasmodium falciparum [7].

  • Mode of Action: The antiplasmodial activity is linked to the parasite's mitochondria and/or pyrimidine biosynthesis pathways. In vitro resistance evolution and CRISPR/Cas9 gene editing validated that a point mutation (A318P) in the putative inner-mitochondrial membrane protein PfMPV17 is linked to this compound resistance [7].
  • In vitro Potency: The compound exhibited an IC₅₀ of 0.18 µM against P. falciparum and showed >1000-fold selectivity for parasites over human neonatal foreskin fibroblasts (IC₅₀ > 200 µM) [7].
  • Phenotype: It displays a slow-action phenotype, with a 239-fold lower IC₅₀ in 96-hour assays compared to 48-hour assays, indicating a mechanism distinct from fast-acting drugs like artemisinin [7].

Antibacterial Activity A 2024 study on metabolites from A. boonei and P. nitida reported the following antibacterial data for this compound using a disc diffusion assay [2] [3]:

Bacterial Strain Zone of Inhibition (mm) Activity Level
Pseudomonas aeruginosa 9.3 ± 0.6 Weak
Streptococcus agalactiae 10.0 ± 0.0 Weak

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited studies.

1. In Vitro Antiplasmodial Growth Inhibition Assay [7] This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against malaria parasites.

  • Parasite Culture: P. falciparum infected erythrocytes are cultured in RPMI 1640 media supplemented with human serum, gentamicin, and hypoxanthine. Cultures are maintained at 37°C in a gaseous environment of 5% O₂, 5% CO₂, and 90% N₂.
  • Assay Setup: Serial dilutions of this compound are prepared in 96-well plates. Synchronous ring-stage parasites are added to each well at a final parasitemia of 0.25% and hematocrit of 2.5%.
  • Incubation and Readout: After 48 hours of incubation, 0.25 μCi of [³H]-hypoxanthine is added to each well. Plates are incubated for a further 24 hours before the assay is stopped by freezing. Cells are harvested, and tritium incorporation is measured using a liquid scintillation counter.
  • Data Analysis: Percentage growth inhibition is calculated for compound-treated wells versus vehicle-only controls (DMSO). IC₅₀ values are determined using nonlinear regression analysis (e.g., in GraphPad Prism).

2. Disc Diffusion Assay for Antibacterial Activity [2] [3] This standard method qualitatively assesses the antibacterial potential of purified compounds.

  • Compound Application: A solution of the purified this compound compound is applied to a sterile filter paper disc.
  • Inoculation: A bacterial lawn is prepared by spreading a standardized inoculum of the test organism (e.g., Pseudomonas aeruginosa, Streptococcus agalactiae) onto the surface of an agar plate.
  • Incubation: The compound-loaded disc is placed on the inoculated agar surface. The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
  • Analysis: The zone of inhibition around the disc is measured in millimeters. Chloramphenicol is typically used as a positive control.

Biosynthesis and Engineering Pathways

The biosynthetic pathway for this compound has been elucidated, enabling its production in heterologous systems like yeast and Nicotiana benthamiana [5] [6]. The following diagram maps this pathway from primary metabolites to the final product.

G Tryptamine Tryptamine CrSTR CrSTR (Strictosidine Synthase) Tryptamine->CrSTR Pictet-Spengler Condensation Secologanin Secologanin Secologanin->CrSTR Strictosidine Strictosidine CrSGD CrSGD (Strictosidine β-D-glucosidase) Strictosidine->CrSGD Strictosidine_aglycone Strictosidine_aglycone CrTHAS CrTHAS (Tetrahydrothis compound Synthase) Strictosidine_aglycone->CrTHAS Tetrahydrothis compound Tetrahydrothis compound CrAS CrAS/CroSS (this compound Serpentine Synthase) Tetrahydrothis compound->CrAS This compound This compound CrSTR->Strictosidine CrSGD->Strictosidine_aglycone CrTHAS->Tetrahydrothis compound CrAS->this compound

This compound biosynthetic pathway from primary precursors. CrSTR, CrSGD, CrTHAS, and CrAS/CroSS are key enzymes [5] [6].

The pathway engineering opens avenues for precursor-directed biosynthesis to create "new-to-nature" alkaloids. By feeding engineered yeast or plants with unnatural tryptamine analogs (e.g., halogenated, methylated), the biosynthetic machinery can produce novel this compound derivatives with potentially improved pharmaceutical properties [5] [6].

Conclusion for Drug Development

This compound presents a compelling profile for further investigation:

  • It is a slow-acting antiplasmodial with a novel, mitochondria-linked mechanism, making it a potential candidate for combination therapies to combat drug-resistant malaria [7].
  • Its biosynthetic pathway has been reconstituted in microbial and plant heterologous systems, providing a sustainable and engineerable production platform beyond traditional plant extraction [5].
  • This engineering capability enables the generation of a diverse library of halogenated and other analogs, facilitating structure-activity relationship (SAR) studies to optimize potency and reduce potential off-target effects [5].

References

Comprehensive Technical Guide: Alstonine Indole Alkaloid - Properties, Classification, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alstonine and Monoterpene Indole Alkaloids

This compound is a pentacyclic indole alkaloid belonging to the monoterpene indole alkaloid (MIA) class, a group of plant-derived natural products renowned for their structural complexity and diverse pharmacological activities. This unique alkaloid has garnered significant research interest due to its atypical antipsychotic properties and potential therapeutic applications in cancer and malaria treatment. This compound was initially identified as the active component in traditional Nigerian botanical remedies used to treat mental illnesses, establishing its ethnopharmacological significance [1] [2]. The compound's distinctive yohimbine-like structure and zwitterionic nature contribute to its unique physicochemical properties and biological activity profile, distinguishing it from other well-known indole alkaloids such as reserpine, vinblastine, and vincristine [1] [3].

The classification of this compound within the MIA family places it among the heteroyohimbine-type alkaloids, characterized by their pentacyclic ring system and specific stereochemical configurations. Monoterpene indole alkaloids represent a substantial class of plant specialized metabolites with over 3,000 identified structures, many of which possess marked pharmacological activities and have served as templates for drug development [3] [4]. The structural complexity and challenging synthesis of these compounds have prompted innovative approaches to their production, including heterologous biosynthetic pathways in microbial and plant systems [3] [4]. This technical guide provides a comprehensive overview of this compound's chemical properties, classification, biosynthesis, pharmacological activities, and experimental methodologies relevant to researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound possesses a complex pentacyclic structure with multiple stereocenters, contributing to its specific three-dimensional configuration and biological activity. The molecular formula of this compound is C₂₁H₂₀N₂O₃ (neutral form) or C₂₁H₂₁N₂O₃⁺ (zwitterionic form), with a molar mass of 348.402 g/mol (neutral) or 349.410 g/mol (zwitterionic form) [5] [6]. The compound exhibits a zwitterionic character under physiological conditions, containing both positive and negative charges within its structure, which influences its solubility and interaction with biological membranes [7]. The presence of a methoxycarbonyl group at position 16 and a methyl group at position 19 are distinctive structural features that contribute to its pharmacological profile [1].

Table 1: Fundamental Chemical Properties of this compound

Property Specification
IUPAC Name (19α,20α)-16-(methoxycarbonyl)-19-methyl-3,4,5,6,16,17-hexadehydro-18-oxayohimban-4-ium-1-ide [5]
CAS Registry Number 642-18-2 [5] [7]
Molecular Formula C₂₁H₂₀N₂O₃ (neutral) / C₂₁H₂₁N₂O₃⁺ (zwitterionic) [5] [6]
Molar Mass 348.402 g/mol (neutral) / 349.410 g/mol (zwitterionic) [5] [6]
SMILES Notation C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC [7]
InChI Key WYTGDNHDOZPMIW-RCBQFDQVSA-N [5]
XLogP3 3.2 [7]
Hydrogen Bond Donor Count 0 [7]
Hydrogen Bond Acceptor Count 4 [7]
Rotatable Bond Count 2 [7]
Defined Atom Stereocenter Count 3 [7]

The stereochemistry of this compound is defined by three chiral centers with established (19α,20α) configuration, which is critical for its biological activity [5]. The compound's crystalline form typically appears as a white to yellow solid powder, with a density of 0.9±0.1 g/cm³ and a boiling point of 189.9±0.0°C at 760 mmHg [7]. This compound demonstrates moderate lipophilicity with a calculated partition coefficient (LogP) of 3.2, indicating balanced hydrophilicity-lipophilicity characteristics that influence its absorption and distribution properties [7]. The vapor pressure of this compound is approximately 0.8±0.3 mmHg at 25°C, reflecting low volatility under standard conditions [7].

Table 2: Natural Sources and Solubility Profile of this compound

Property Details
Natural Sources Alstonia boonei, Rauvolfia vomitoria, Rauvolfia caffra, Picralima nitida, Catharanthus roseus [1] [6]
Plant Parts Roots, leaves, stem bark [5] [1]
Solubility in DMSO Soluble (appropriate for stock solutions) [7]
Solubility in Water Limited (may require solubilizing agents) [7]
Solubility in Ethanol Moderate [7]
Recommended Storage -20°C to -80°C, protected from light [7]
Stability Stable at ambient temperature for short periods during shipping [7]

In terms of solubility, this compound is readily soluble in DMSO, making it suitable for preparing stock solutions for in vitro assays, while demonstrating limited water solubility that may require formulation with solubilizing agents for in vivo administration [7]. The compound's stability is maintained when stored at -20°C to -80°C with protection from light, as it may be susceptible to photodegradation under prolonged exposure [7]. For in vivo studies, several formulation approaches have been developed, including suspensions in 0.5% carboxymethylcellulose sodium for oral administration and solutions in DMSO:Tween 80:saline (10:5:85) mixtures for injection [7].

Biosynthesis and Classification

Biosynthesis Pathways

The biosynthesis of this compound in plants follows the monoterpene indole alkaloid (MIA) pathway, which begins with the universal precursor strictosidine [3] [4]. Strictosidine is formed through a Pictet-Spengler condensation between the amino acid-derived tryptamine and the iridoid secologanin, catalyzed by the enzyme strictosidine synthase (STR) [4]. The subsequent conversion to this compound involves three key enzymatic steps: (1) deglycosylation of strictosidine by strictosidine-β-d-glucosidase (SGD), (2) reduction by tetrahydrothis compound synthase (THAS), a medium-chain dehydrogenase/reductase (MDR) that produces tetrahydrothis compound (THA), and (3) final oxidation by a specific cytochrome P450 enzyme, this compound synthase (AS) [3] [4]. This biosynthetic pathway highlights the complex enzymatic machinery that plants employ to generate structurally diverse alkaloids from common precursors.

Recent advances in synthetic biology have enabled the reconstruction of this compound biosynthetic pathways in heterologous systems. Researchers have successfully engineered the baker's yeast *Saccharomyces cerevisiae* to produce this compound de novo from simple carbon sources by introducing multiple plant-derived enzymes, including strictosidine synthase, strictosidine glucosidase, tetrahydrothis compound synthase, and this compound synthase [3]. This microbial production platform has facilitated not only the sustainable production of this compound but also the generation of "new-to-nature" halogenated analogs through precursor-directed biosynthesis and enzyme promiscuity [3]. Similarly, the transient expression of this compound biosynthetic genes in Nicotiana benthamiana has demonstrated the flexibility of plant-based expression systems for producing this compound and its analogs [4].

G Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine STR Strictosidine_aglycone Strictosidine_aglycone Strictosidine->Strictosidine_aglycone SGD Tetrahydrothis compound Tetrahydrothis compound Strictosidine_aglycone->Tetrahydrothis compound THAS This compound This compound Tetrahydrothis compound->this compound AS

Visualization of this compound Biosynthesis Pathway: This diagram illustrates the enzymatic conversion from primary precursors to this compound in plants, highlighting the key enzymes STR (strictosidine synthase), SGD (strictosidine beta-glucosidase), THAS (tetrahydrothis compound synthase), and AS (this compound synthase).

Classification Within Alkaloid Families

This compound is classified as a heteroyohimbine-type monoterpene indole alkaloid, characterized by its pentacyclic ring system that incorporates both indole and quinoline structural elements [1] [6]. Specifically, it belongs to the oxayohimbanium subgroup, distinguished by the presence of an oxygen atom in the pentacyclic framework [5]. The zwitterionic nature of this compound, resulting from a quaternary nitrogen and an anionic indole moiety, places it in a distinct category among indole alkaloids and influences its chemical reactivity and biological interactions [7]. This structural feature is relatively uncommon among natural products and contributes to this compound's unique pharmacological profile.

Within the broader context of alkaloid classifications, this compound shares biosynthetic origins with other medicinally important MIAs such as ajmaline (antiarrhythmic), vincristine (anticancer), and quinine (antimalarial), yet exhibits distinct structural differences that confer its specific biological activities [4]. The compound's stereospecific configuration at positions 19 and 20 (both alpha-oriented) further defines its classification and differentiates it from stereoisomers such as serpentine, which exhibits different biological properties despite sharing the same molecular formula [3]. This precise stereochemistry is essential for this compound's interaction with molecular targets, particularly serotonin receptors in the central nervous system [8] [6].

Pharmacological Properties and Mechanisms of Action

Central Nervous System Effects

This compound exhibits a distinct antipsychotic profile that differentiates it from both typical and atypical antipsychotic medications. Preclinical studies demonstrate that this compound effectively attenuates MK-801-induced hyperlocomotion (modeling positive symptoms), social interaction deficits (modeling negative symptoms), and working memory impairments (modeling cognitive symptoms) associated with schizophrenia [8] [6]. These effects are mediated primarily through serotonergic mechanisms, specifically via agonist activity at 5-HT₂C receptors and modulation of 5-HT₂A receptors, rather than through direct dopamine D2 receptor antagonism characteristic of conventional antipsychotics [8] [6]. This unique mechanism of action may explain this compound's favorable side effect profile, particularly the absence of extrapyramidal symptoms typically associated with dopamine-blocking agents.

In addition to its antipsychotic properties, this compound demonstrates anxiolytic-like effects in animal models without inducing the sedative effects commonly associated with benzodiazepines [2] [6]. The compound also attenuates haloperidol-induced catalepsy and lacks pro-convulsant activity, further distinguishing it from other antipsychotic agents such as clozapine [6]. Unlike many atypical antipsychotics, this compound administration does not significantly affect plasma prolactin levels or cause substantial weight gain in animal models, suggesting potential advantages over currently available treatments [9]. Research also indicates that this compound indirectly modulates glutamatergic transmission by enhancing glutamate uptake in hippocampal slices, suggesting potential benefits for cognitive function in psychiatric disorders [6].

Anticancer and Antiparasitic Activities

This compound demonstrates promising anticancer properties through multiple mechanisms of action. The compound functions as a DNA intercalating agent, preferentially distinguishing between DNA from cancerous and healthy tissues and suppressing DNA synthesis in cancer cells [10] [7]. This selective activity against cancer cells is particularly valuable for potential therapeutic applications. Additionally, this compound induces apoptosis and promotes DNA damage in cancer cells, contributing to its antineoplastic effects [10]. In vivo studies have shown that this compound effectively treats a considerable proportion of BALB/C mice infected with transplantable YC8 lymphoma ascites cells and Swiss mice carrying Ehrlich ascites cancer cells, supporting its potential as an anticancer agent [7].

Regarding antiparasitic activity, this compound exhibits significant antiplasmodial properties against Plasmodium falciparum, the primary parasite responsible for malaria [10] [9]. Recent research suggests that its mechanism of action involves mediation of mitochondrial apoptosis in the parasite, and the identification of the inner-mitochondrial membrane protein PfMPV17 has been linked to P. falciparum resistance to this compound, indicating a specific mitochondrial target [9]. This understanding of its molecular target against malaria parasites provides opportunities for developing more targeted therapies for parasitic infections.

Table 3: Pharmacological Activities and Mechanisms of this compound

Pharmacological Activity Proposed Mechanisms Experimental Models
Antipsychotic 5-HT₂A/C receptor modulation; Enhanced glutamate uptake in hippocampus; Indirect influence on dopamine system [8] [6] MK-801-induced hyperlocomotion and social interaction deficit; Amphetamine-induced lethality and stereotypy [8] [6]
Anxiolytic Serotonergic system modulation [2] Elevated plus maze; Light/dark paradigm [2] [6]
Anticancer DNA intercalation; Apoptosis induction; DNA damage [10] [7] In vitro DNA synthesis suppression; In vivo models using YC8 lymphoma and Ehrlich ascites cancer cells [10] [7]
Anti-plasmodial Mitochondrial apoptosis mediation in parasites [10] [9] Plasmodium falciparum cultures [10] [9]

Experimental Protocols and Research Methodologies

In Vitro Anticancer Activity Evaluation

The assessment of this compound's anticancer properties involves specific in vitro methodologies to evaluate its effects on DNA synthesis and cancer cell viability. The DNA intercalation assay utilizes DNA from various cancer tissues or cells as templates to examine this compound's ability to distinguish between cancerous and healthy DNA [7]. In this protocol, researchers incubate this compound with DNA templates and measure suppression of DNA synthesis through radioactive labeling or fluorescent detection methods. The experimental workflow typically involves: (1) isolation of DNA from cancer and normal tissues, (2) preparation of reaction mixtures containing DNA template, nucleotides, DNA polymerase, and varying concentrations of this compound, (3) incubation at 37°C for predetermined time periods, (4) quantification of DNA synthesis through incorporation of labeled nucleotides, and (5) data analysis to determine differential effects on cancerous versus healthy DNA [7].

For cell viability and apoptosis assays, researchers employ standard cancer cell lines treated with increasing concentrations of this compound. The protocol generally includes: (1) culturing cancer cell lines in appropriate media, (2) treatment with this compound at varying concentrations (typically ranging from 0.1 μM to 100 μM) for 24-72 hours, (3) assessment of cell viability using MTT, XTT, or similar colorimetric assays, (4) evaluation of apoptosis induction through Annexin V/propidium iodide staining followed by flow cytometry, and (5) examination of DNA damage via comet assay or γ-H2AX immunostaining [10] [7]. These methodologies have demonstrated that this compound exhibits selective toxicity toward cancer cells while showing negligible effects on healthy tissue DNA, suggesting a favorable therapeutic window worthy of further investigation [7].

In Vivo Antipsychotic Activity Assessment

The evaluation of this compound's antipsychotic activity employs well-established rodent behavioral models that capture different dimensions of psychosis-like states. The MK-801-induced hyperlocomotion test serves as a model for positive symptoms of schizophrenia. The detailed protocol involves: (1) administering this compound (0.1, 0.5, or 1.0 mg/kg, intraperitoneally) to mice 30 minutes before MK-801 (0.5 mg/kg) injection, (2) placing animals in locomotor activity cages or open field apparatus, (3) recording horizontal activity for 60-90 minutes using automated tracking systems, and (4) analyzing total distance traveled and movement patterns [7] [8]. This model has shown that this compound dose-dependently reduces MK-801-induced hyperlocomotion, with effective doses in the range of 0.5-2.0 mg/kg [7].

The social interaction test addresses negative symptoms and involves: (1) treating mice with this compound before MK-801 administration, (2) placing pairs of unfamiliar mice in a testing arena, (3) recording their social behaviors (nose-to-nose sniffing, following, allogrooming) for 10-15 minutes, and (4) analyzing the time engaged in active social interaction [8]. For cognitive symptoms, the step-down inhibitory avoidance paradigm evaluates working memory: (1) mice receive a mild footshock upon stepping down from a platform, (2) retention tests are conducted at various intervals after training, (3) this compound is administered before MK-801, and (4) step-down latency is measured as an index of memory retention [8]. These behavioral assessments have consistently demonstrated that this compound effectively counteracts MK-801-induced deficits, and its effects are mediated by 5-HT₂A/C receptors, as evidenced by abolition of its behavioral effects when co-administered with the 5-HT₂A/C antagonist ritanserin [8].

G This compound This compound 5-HT2A/2C\nReceptors 5-HT2A/2C Receptors This compound->5-HT2A/2C\nReceptors Binds Glutamate Uptake Glutamate Uptake This compound->Glutamate Uptake Enhances Dopamine System\nModulation Dopamine System Modulation This compound->Dopamine System\nModulation Indirectly Affects MK-801 Effects\nBlocked MK-801 Effects Blocked 5-HT2A/2C\nReceptors->MK-801 Effects\nBlocked Mediates Social Interaction\nImproved Social Interaction Improved 5-HT2A/2C\nReceptors->Social Interaction\nImproved Facilitates Glutamate Uptake->MK-801 Effects\nBlocked Contributes Amphetamine Effects\nReduced Amphetamine Effects Reduced Dopamine System\nModulation->Amphetamine Effects\nReduced Leads To

Mechanism of Antipsychotic Action: This diagram illustrates this compound's primary molecular targets and behavioral effects, highlighting its serotonergic mechanism rather than direct dopamine blockade.

Therapeutic Potential and Future Research Directions

This compound presents a promising therapeutic profile particularly for treatment-resistant psychiatric conditions, owing to its unique mechanism of action that differs from currently available antipsychotic medications. The compound's favorable side effect profile, including the absence of extrapyramidal symptoms, minimal effect on prolactin levels, and lack of weight gain in preclinical models, addresses several limitations associated with conventional antipsychotic therapies [9] [6]. These attributes position this compound as a potential candidate for patients who do not respond adequately to existing treatments or experience intolerable side effects. Additionally, its demonstrated efficacy across positive, negative, and cognitive symptom domains in animal models suggests a comprehensive therapeutic potential that merits further clinical investigation [8].

Despite promising preclinical results, several aspects of this compound's properties require further investigation to advance its therapeutic development. Comprehensive toxicity studies following standardized guidelines (e.g., OECD, ICH) are necessary to establish its safety profile, including acute, subchronic, and chronic toxicity assessments, genotoxicity evaluation, and reproductive toxicity studies [10]. Research on pharmacokinetic characteristics, such as bioavailability, metabolism, tissue distribution, and elimination half-life, remains limited and warrants systematic investigation to optimize dosing regimens and delivery strategies [10]. The compound's formulation development represents another critical research direction, particularly to enhance its water solubility and stability for potential pharmaceutical applications [7].

Future research should prioritize translational studies to bridge the gap between promising preclinical results and clinical applications. This includes investigating potential drug interactions with commonly prescribed psychotropic medications, establishing biomarkers for treatment response, and identifying patient populations most likely to benefit from this compound therapy [1] [9]. The development of synthetic analogs through bioengineering approaches may further enhance its therapeutic properties while minimizing potential adverse effects [3] [4]. As the pharmaceutical industry faces challenges in developing novel neuropsychiatric treatments with fundamentally new mechanisms of action, this compound represents an intriguing candidate that combines ethnopharmacological validation with a potentially unique neurochemical profile worthy of comprehensive investigation.

Conclusion

This compound represents a structurally unique indole alkaloid with a promising and multifaceted pharmacological profile. Its distinctive pentacyclic framework and zwitterionic character differentiate it from other monoterpene indole alkaloids, while its serotonergically-mediated antipsychotic effects and favorable side effect profile position it as a potential therapeutic agent for psychiatric disorders, particularly for patients who do not respond to conventional treatments. The successful reconstitution of its biosynthetic pathway in heterologous systems such as yeast and Nicotiana benthamiana highlights the potential of synthetic biology approaches for sustainable production and generation of novel analogs with optimized properties [3] [4].

References

Comprehensive Pharmacological Profile of Alstonine: A Research Review

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Traditional Use

Alstonine is a monoterpene indole alkaloid found in various plant species from the Apocynaceae family, including Alstonia boonei, Rauwolfia caffra, Rauwolfia vomitoria, and Picralima nitida [1]. This natural product has garnered significant research interest due to its unique pharmacological properties, particularly its atypical antipsychotic profile observed in preclinical models. The investigation of this compound originated from ethnopharmacological research conducted among the Igbo people in Nigeria, where traditional psychiatrists used plant-based remedies containing this compound to treat mental illnesses, epilepsy, and as a sedative [1]. Traditional practitioners reported considerable success with this treatment, describing a protocol where an initial loading dose would induce prolonged sleep (2-3 days), followed by a tapered regimen over several weeks until patients were eventually free of both medicine and symptoms of 'madness' [1].

The chemical structure of this compound is identified as 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19 alpha-methyl-20 alpha-oxyhoimbanium [1]. As an indole alkaloid, it shares biosynthetic relationships with other medically important compounds derived from tryptophan metabolism, including serotonin, melatonin, and the anti-tumor alkaloids vinblastine and vincristine [1] [2]. The traditional use of this compound-containing preparations provides preliminary evidence of its bioavailability and safety profile in humans, though systematic clinical studies are still needed to confirm these observations under controlled conditions [1].

Comprehensive Pharmacological Effects

Antipsychotic Properties

This compound demonstrates a distinct antipsychotic profile in various animal models, with characteristics that differentiate it from both typical and atypical antipsychotic drugs currently in clinical use [1] [3]. In murine models, this compound exhibits a clear, dose-dependent protective effect against amphetamine-induced lethality in grouped mice, with active doses ranging from 0.5 to 2.0 mg/kg administered intraperitoneally [1] [3]. This specific experimental paradigm is considered highly relevant for identifying antipsychotic activity, as the lethality is prevented by antipsychotics but not by other tranquilizers such as barbiturates or benzodiazepines [1].

The pharmacological profile of this compound presents interesting differentiations from conventional antipsychotics:

  • Differential Effects on Stereotypy: this compound reduces apomorphine-induced but not amphetamine-induced stereotypy [1]. This pattern differs from classical antipsychotics like haloperidol, which effectively block both types of stereotypy, and suggests a novel mechanism of action not solely dependent on dopamine D2 receptor blockade.
  • Catatonia Prevention: Similar to atypical antipsychotics clozapine and sulpiride, this compound prevents haloperidol-induced catatonia, indicating a potentially favorable extrapyramidal side effect profile [1].
  • Bell-Shaped Dose Response: The dose-response relationship of this compound often follows a bell-shaped curve, with efficacy observed within a specific mid-range (0.5-2.0 mg/kg) but diminished effects at higher doses (20 mg/kg) [3]. This non-linear pattern suggests complex receptor interactions or compensatory mechanisms at higher concentrations.
Neuroprotective and Other Therapeutic Effects

Beyond its antipsychotic properties, this compound and its derivatives demonstrate additional pharmacological activities:

  • Neuroprotective Effects: Tetrahydrothis compound (THA), a reduced form of this compound, exhibits significant neuroprotection against oxygen-glucose deprivation/re-oxygenation (OGD/R)-induced neuronal injury in primary cortical neurons [4]. THA administration increased cell viability of OGD/R-induced cortical neurons in a dose-dependent manner, showing superior therapeutic effects to edaravone, a free radical scavenger used as a positive control [4].
  • Anticancer Potential: this compound demonstrates chemotherapeutic properties by acting as a DNA intercalating agent and inducing apoptosis and DNA damage in cancer cells [5].
  • Antiplasmodial Activity: this compound exhibits antiplasmodial properties through the mediation of mitochondrial apoptosis in Plasmodium falciparum [5].
  • Anxiolytic Properties: Research has confirmed anxiolytic activity of this compound, potentially related to its serotonergic effects [5].

Table 1: Summary of this compound's Pharmacological Activities

Pharmacological Activity Experimental Model Effective Dose Range/Concentration Key Findings
Antipsychotic Mice (in vivo) 0.5-2.0 mg/kg (i.p.) Prevention of amphetamine-induced lethality; reduction of apomorphine-induced stereotypy [1] [3]
Neuroprotective Primary cortical neurons (OGD/R model) 0.75-3 µM Increased cell viability; reduction of autophagic activity and lysosomal dysfunction [4]
Anxiolytic Animal models Not specified Inhibition of haloperidol-induced catalepsy [5]
Antiplasmodial Plasmodium falciparum cultures Not specified Induction of mitochondrial apoptosis [5]
Anticancer Cancer cell lines Not specified DNA intercalation; induction of apoptosis and DNA damage [5]

Mechanisms of Action

Neurotransmitter Systems

This compound exhibits a unique neurochemical profile that differs from conventional antipsychotics, suggesting a novel mechanism of action:

  • Serotonergic Modulation: this compound appears to exert its primary antipsychotic effects mostly through its ability to increase serotonergic transmission while simultaneously altering dopamine metabolism [5]. This serotonergic emphasis aligns with the mechanism of some atypical antipsychotics but with distinctive receptor subtype selectivity.
  • Dopaminergic Interactions: Unlike typical antipsychotics that primarily block dopamine D2 receptors, this compound shows more nuanced dopaminergic effects. It reduces apomorphine-induced stereotypy but not amphetamine-induced stereotypy, suggesting differential actions on pre- and post-synaptic dopamine receptors or interactions with different dopamine pathways [1].
  • GABAergic and Glutamatergic Systems: While not directly confirmed for this compound, the monoterpene indole alkaloid class to which it belongs has demonstrated interactions with GABAergic and glutamatergic systems [6]. The glutamate hypothesis of schizophrenia posits that NMDA receptor hypofunction contributes to symptomatology, and indirect modulation of this system may contribute to this compound's effects.

The following diagram illustrates the proposed neurotransmitter systems involved in this compound's mechanism of action:

G cluster_neurotransmitter Neurotransmitter Systems cluster_effects Physiological Effects This compound This compound Serotonin Serotonin This compound->Serotonin Increases Transmission Dopamine Dopamine This compound->Dopamine Alters Metabolism Glutamate Glutamate This compound->Glutamate Potential Modulation GABA GABA This compound->GABA Potential Modulation Antipsychotic Antipsychotic Serotonin->Antipsychotic Dopamine->Antipsychotic Neuroprotective Neuroprotective Glutamate->Neuroprotective Anxiolytic Anxiolytic GABA->Anxiolytic

This compound's proposed interactions with key neurotransmitter systems

Molecular Pathways and Cellular Mechanisms
3.2.1 Autophagy-Lysosomal Pathway Regulation

Research on tetrahydrothis compound has revealed significant effects on the autophagy-lysosomal pathway, which represents a potentially important mechanism for its neuroprotective properties [4]. In OGD/R-induced cortical neurons, THA administration:

  • Significantly ameliorated abnormal expression of autophagy-related proteins LC3B and P62
  • Promoted lysosomal function by increasing expression of CSTB and TFEB proteins
  • Activated the Akt/mTOR pathway, which was suppressed after OGD/R induction
  • Exhibited effects that were reversed by chloroquine (a lysosome inhibitor), confirming the essential role of lysosomal function in THA-mediated neuroprotection [4]
3.2.2 Akt/mTOR Pathway Activation

The Akt/mTOR signaling pathway plays a crucial role in both autophagy regulation and ischemic stroke progression [4]. mTOR is an atypical serine/threonine kinase that forms two multiprotein complexes (mTORC1 and mTORC2), with mTORC1 serving as a downstream molecule of AKT and acting as a negative regulator of autophagy [4]. THA significantly counteracted the OGD/R-induced decrease in phosphorylation of Akt and mTOR, thereby ameliorating the inactivation of the Akt/mTORC1 pathway [4]. This mechanism represents a promising target for therapeutic intervention in ischemic stroke and potentially other neurological conditions.

The following diagram illustrates the molecular pathway through which tetrahydrothis compound (THA) exerts neuroprotective effects:

G cluster_pathway Molecular Pathway THA THA AktmTOR Akt/mTOR Pathway Activation THA->AktmTOR Activates Autophagy Autophagy Regulation AktmTOR->Autophagy Lysosomal Lysosomal Function Autophagy->Lysosomal Neuroprotection Neuroprotective Effects Lysosomal->Neuroprotection OGD OGD/R Injury OGD->AktmTOR Suppresses CQ Chloroquine (Lysosome Inhibitor) CQ->Lysosomal Inhibits

Proposed molecular pathway for THA-mediated neuroprotection

Experimental Data and Methodologies

Key Experimental Models and Protocols
4.1.1 Animal Models of Psychosis

Research on this compound's antipsychotic properties has employed several well-established animal behavioral models:

  • Amphetamine-Induced Lethality in Grouped Mice: This model is considered specific for detecting antipsychotic activity, as the lethality is prevented by antipsychotics but not by other tranquilizers. The experimental protocol involves administering amphetamine to grouped mice pretreated with this compound or control substances, with lethality as the endpoint [1] [3].
  • Stereotypy Induction: Both amphetamine-induced and apomorphine-induced stereotypy models are used to differentiate classical and atypical antipsychotics. This compound reduced apomorphine-induced but not amphetamine-induced stereotypy, suggesting a unique mechanism [1].
  • Haloperidol-Induced Catatonia: This test evaluates the potential of compounds to induce extrapyramidal side effects. This compound prevents haloperidol-induced catatonia, similar to atypical antipsychotics [1].
4.1.2 In Vitro Neuroprotection Models

The neuroprotective effects of tetrahydrothis compound were investigated using:

  • Oxygen-Glucose Deprivation/Re-oxygenation (OGD/R) Model: Primary cortical neurons were subjected to OGD followed by reoxygenation to simulate ischemic stroke conditions [4]. Neurons were pretreated with THA before OGD/R induction, and cell viability was assessed using MTT assay.
  • Autophagy Flux Monitoring: Expression of autophagic flux markers (LC3B, P62) and lysosomal function markers (LAMP1, CSTB, TFEB) were evaluated by Western blot analysis at different time points during reperfusion [4].
  • Lysosomal Inhibition Studies: Chloroquine, a lysosome inhibitor, was used to confirm the essential role of lysosomal function in THA-mediated neuroprotection [4].

Table 2: Experimental Models Used in this compound Research

Experimental Model Protocol Overview Key Endpoints Relevance to Human Conditions
Amphetamine-induced lethality Administration of amphetamine to grouped mice pretreated with this compound (0.1-20 mg/kg, i.p.) Mortality prevention; inverted U-shape dose response (active at 0.5-2.0 mg/kg) [1] [3] Specific predictor of antipsychotic activity
Stereotypy induction Apomorphine or amphetamine administration after this compound pretreatment Reduction in stereotypic behaviors; differential effects on apomorphine vs. amphetamine stereotypy [1] Differentiates classical vs. atypical antipsychotics
Haloperidol-induced catatonia Haloperidol administration after this compound pretreatment Prevention of catatonic symptoms [1] Predicts extrapyramidal side effect profile
OGD/R neuronal injury Primary cortical neurons subjected to oxygen-glucose deprivation followed by reoxygenation with THA pretreatment (0.75-3 µM) Cell viability (MTT assay); autophagy markers (Western blot) [4] Models ischemic stroke and neuroprotective mechanisms
Lysosomal inhibition Chloroquine (10 µM) co-treatment with THA in OGD/R model Reversal of protective effects; LC3B-II/LC3B-I ratio [4] Confirms lysosomal involvement in neuroprotection
Pharmacokinetic and Toxicological Profile

Despite its promising pharmacological activities, several aspects of this compound's properties remain understudied:

  • Toxicity Data: Limited information is available on the comprehensive toxicological profile of this compound. Traditional use suggests an acceptable safety profile at therapeutic doses, with traditional preparations reportedly inducing prolonged sleep (2-3 days) with initial loading doses [1]. In vitro cytotoxicity testing in cortical neurons showed significant toxicity at 12 µM, but protective effects at lower concentrations (0.75-3 µM) [4].
  • Pharmacokinetics: Detailed absorption, distribution, metabolism, and excretion (ADME) studies are notably lacking in the scientific literature [5]. The traditional method of administration (oral decoction) confirms some degree of bioavailability, but modern pharmacokinetic parameters have not been systematically evaluated.
  • Therapeutic Window: The bell-shaped dose-response curve observed in some behavioral models (efficacy at 0.5-2.0 mg/kg but not at 0.1 or 20 mg/kg) suggests a narrow therapeutic window that requires careful dose optimization [3].

Research Applications and Biosynthesis

Heterologous Biosynthesis Platforms

Recent advances in synthetic biology have enabled the development of heterologous expression systems for this compound production:

  • Nicotiana benthamiana System: Researchers have successfully reconstituted the this compound biosynthetic pathway in the heterologous host Nicotiana benthamiana by expressing three key enzymes from Catharanthus roseus: strictosidine glucosidase (CrSGD), tetrahydrothis compound synthase (CrTHAS), and this compound synthase (CrAS) [2].
  • Biosynthetic Pathway: The biosynthesis begins with the Pictet-Spengler condensation of secologanin and tryptamine catalyzed by strictosidine synthase (CrSTR) to form strictosidine. This is then converted to strictosidine aglycone by CrSGD, reduced to tetrahydrothis compound by CrTHAS, and finally oxidized to this compound by CrAS [2].
  • Precursor-Directed Biosynthesis: This approach utilizes unnatural tryptamine analogs (fluoro-, chloro-, bromo-, methyl-, methoxy, hydroxyl-tryptamines) as starting materials with CrSTR to generate "new-to-nature" strictosidine analogs, which can then be fed to the biosynthetic pathway to produce this compound analogs [2].
Potential as a Research Tool

The unique pharmacological profile of this compound makes it valuable for:

  • Mechanistic Studies: As a compound with apparent antipsychotic efficacy but a mechanism distinct from current medications, this compound serves as a tool for investigating novel pathways in psychosis treatment [1].
  • Drug Design: The this compound structure provides a novum scaffold for developing new psychiatric medications with potentially fewer side effects than current antipsychotics [1].
  • Chemical Biology: The ability to generate structural analogs through precursor-directed biosynthesis enables structure-activity relationship studies to optimize pharmacological properties [2].

Conclusion and Future Directions

This compound represents a promising natural product with a unique pharmacological profile, particularly for psychiatric and neurological applications. Its atypical antipsychotic properties, characterized by differential effects on dopamine-mediated behaviors and a potentially favorable side effect profile, distinguish it from currently available medications [1] [3]. The neuroprotective effects demonstrated by its tetrahydro derivative further expand its potential therapeutic applications to ischemic stroke and possibly other neurodegenerative conditions [4].

Several critical research gaps need to be addressed to advance this compound toward clinical application:

  • Comprehensive ADME Studies: Detailed pharmacokinetic investigations are essential to understand the absorption, distribution, metabolism, and excretion of this compound in mammalian systems [5].
  • Toxicological Profiling: Systematic toxicology studies following regulatory guidelines are needed to establish safety parameters and therapeutic indices [5].
  • Mechanism Elucidation: While serotonergic and dopaminergic systems appear involved, the precise molecular targets and signaling pathways require further clarification.
  • Clinical Trials: Well-designed clinical studies are ultimately necessary to confirm efficacy and safety in human populations.
  • Analogue Development: Exploration of structurally modified analogs may enhance potency, improve pharmacokinetic properties, and reduce potential toxicity [2].

References

Comprehensive Technical Review: Alstonine as a Novel Antipsychotic Agent from Ethnobotanical Sources

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Alstonine is an indole alkaloid with a distinctive pharmacological profile that has been identified as the active component in traditional Nigerian plant-based remedies for mental illness. Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound exhibits a unique mechanism of action involving modulation of serotonergic pathways and indirect regulation of dopamine transmission. Preclinical studies demonstrate that this compound possesses atypical antipsychotic properties comparable to clozapine but without significant extrapyramidal side effects or prolactin elevation. This whitepaper provides a comprehensive technical analysis of this compound's ethnopharmacological origins, pharmacological mechanisms, and potential as a novel therapeutic agent for psychiatric disorders, specifically tailored for researchers and drug development professionals in the pharmaceutical sciences.

Historical Context and Ethnopharmacological Origins

Traditional Use in Nigerian Ethnomedicine

The discovery of this compound's antipsychotic properties originated from ethnopharmacological research conducted among the Igbo people of Nigeria in 1993. Traditional healers utilized a plant preparation called "uhuma obi-nwok" (translated as "the heart of man") to treat various forms of "madness" and epilepsy [1]. According to ethnographic accounts, traditional psychiatrist Dr. C.O. administered the remedy as a reddish-brown decoction prepared by boiling approximately 10 cm of root material in 250 ml of water [1]. The initial loading dose for adult patients was one cup, which reportedly induced sleep for 2-3 days, followed by a structured tapering regimen of half-a-cup three times daily for two weeks [1]. For severely agitated patients, practitioners administered one teaspoon of powdered root in 20 ml of gin as a rapid-acting sedative [1]. This traditional preparation was also used topically, with soaked roots and leaves applied as a sedative bath [1].

Botanical Sources and Distribution

This compound is present in several plant species within the Apocynaceae family, with geographic distribution across tropical regions including Africa, Asia, and Australia [1] [2]. The primary botanical sources identified in traditional medicine include:

  • Alstonia boonei: Used in African ethnomedicine for malaria, fever, and as an antispasmodic [1]
  • Rauwolfia caffra: Traditionally employed for fever, insomnia, and rheumatism [1]
  • Rauwolfia vomitoria: Used in combination with Xylopia aethiopica to treat convulsions in children [1]
  • Picralima nitida: Demonstrates anti-inflammatory, antipyretic, and antimalarial activities [1]
  • Catharanthus roseus: Source of well-known anticancer vinca alkaloids [1]

Table 1: Botanical Sources of this compound and Their Traditional Applications

Botanical Source Traditional Uses Geographic Distribution
Alstonia boonei Malaria, fever, spasms, mental illness West and Central Africa
Rauwolfia caffra Fever, insomnia, rheumatism, pneumonia Southern Africa
Rauwolfia vomitoria Convulsions, mental disorders West Africa
Picralima nitida Fever, inflammation, trypanosomiasis West Africa
Catharanthus roseus Diabetes, indigestion, cancer Pantropical

Chemical Profile and Biosynthesis

Structural Characteristics

This compound is classified as a pentacyclic indole alkaloid with the chemical formula C~21~H~21~N~2~O~3~ and a molar mass of 349.410 g·mol⁻¹ [3]. Structurally, it belongs to the heteroyohimbine class of alkaloids, characterized by a complex ring system derived from tryptophan and secologanin [1] [2]. The compound exists as a zwitterionic species with a positively charged indole nitrogen and a negatively charged carboxylate group under physiological conditions [3]. This unique structural feature contributes to its physicochemical properties and potential blood-brain barrier permeability.

Biosynthetic Pathway

This compound is biosynthesized through the monoterpenoid indole alkaloid (MIA) pathway, which involves the condensation of tryptamine (derived from tryptophan) with secologanin to form strictosidine [2]. This key intermediate undergoes a series of enzymatic transformations including decarboxylation, glycosylation, and various ring rearrangements to yield the heteroyohimbine skeleton characteristic of this compound [2]. The final steps involve specific oxidation and methylation reactions that complete the biosynthesis of this compound, though the exact enzymatic machinery remains an active area of research.

Comprehensive Pharmacology and Mechanism of Action

Antipsychotic Efficacy in Preclinical Models

This compound demonstrates a distinctive antipsychotic profile across multiple animal models, with efficacy comparable to atypical antipsychotics like clozapine but with a potentially superior side effect profile [1] [4] [5]. The following table summarizes key findings from preclinical studies:

Table 2: Preclinical Pharmacological Profile of this compound in Animal Models

Experimental Model This compound Effect Dose Range Significance
Amphetamine-induced lethality in grouped mice Prevention of lethality 0.5-2.0 mg/kg (i.p.) Predictive of antipsychotic efficacy [1]
Apomorphine-induced stereotypy Significant reduction 0.5-2.0 mg/kg (i.p.) Indicates antidopaminergic activity [1]
Haloperidol-induced catalepsy Prevention of catatonia 0.5-2.0 mg/kg (i.p.) Suggests low extrapyramidal side effect potential [1] [3]
Barbiturate-induced sleeping time Potentiation 0.5-2.0 mg/kg (i.p.) Indicates sedative properties [1]
MK-801-induced hyperlocomotion Attenuation 1.0-2.0 mg/kg (i.p.) Models NMDA receptor hypofunction in schizophrenia [3]
Receptor Interaction and Signaling Pathways

This compound exhibits a novel receptor signature that distinguishes it from conventional antipsychotics. Unlike typical antipsychotics that directly antagonize dopamine D2 receptors, this compound shows no direct binding affinity for D1, D2, or 5-HT~2A~ receptors, which are classically associated with antipsychotic mechanisms [4] [5]. Instead, research indicates that its effects are primarily mediated through 5-HT~2C~ receptor stimulation [3] [5]. This unique receptor profile contributes to this compound's differential modulation of dopamine transmission, with evidence suggesting it increases dopamine uptake in the striatum following acute administration [5]. Additionally, this compound indirectly enhances glutamate uptake in hippocampal slices through mechanisms dependent on 5-HT~2A~ and 5-HT~2C~ receptors [3], suggesting a complex interplay between serotonergic, dopaminergic, and glutamatergic systems.

The following diagram illustrates the proposed mechanism of action for this compound:

G This compound This compound Receptor 5-HT2C Receptor Activation This compound->Receptor Stimulates DA_Uptake Increased Dopamine Uptake Receptor->DA_Uptake Mediates Glutamate_Uptake Enhanced Glutamate Uptake Receptor->Glutamate_Uptake Mediates DA_Modulation Dopamine Modulation (Cortical/Limbic) DA_Uptake->DA_Modulation Results in Antipsychotic Antipsychotic Effects Glutamate_Uptake->Antipsychotic Contributes to DA_Modulation->Antipsychotic Contributes to Low_EPS Low Extrapyramidal Side Effects DA_Modulation->Low_EPS Explains

This compound's proposed mechanism involves 5-HT2C receptor-mediated modulation of dopamine and glutamate systems.

Metabolic and Endocrine Effects

A significant advantage of this compound over many current antipsychotics is its favorable metabolic and endocrine profile. Preclinical studies indicate that this compound does not elevate prolactin levels, a common side effect of both typical and some atypical antipsychotics that can lead to galactorrhea, sexual dysfunction, and increased breast cancer risk [6]. Furthermore, this compound does not induce significant weight gain, another problematic side effect of many second-generation antipsychotics [6]. Interestingly, this compound prevents the expected fasting-induced decrease in glucose levels, suggesting potential effects on glucose metabolism that warrant further investigation [6].

Experimental Protocols and Methodologies

Behavioral Assessment Models
4.1.1 Amphetamine-Induced Lethality in Grouped Mice

Purpose: This model specifically predicts antipsychotic efficacy based on the ability of test compounds to prevent amphetamine-induced lethality in grouped mice, which is not attenuated by non-antipsychotic sedatives [1].

Experimental Protocol:

  • Animals: Group-housed male Swiss mice (25-30 g)
  • Amphetamine administration: 15 mg/kg i.p. immediately after grouping
  • This compound pretreatment: 0.5, 1.0, and 2.0 mg/kg i.p. 30 minutes before amphetamine
  • Control groups: Vehicle-treated and reference antipsychotic (haloperidol, clozapine)
  • Endpoint: Lethality recorded for 60 minutes post-amphetamine
  • Statistical analysis: Fisher's exact test for mortality rates; ANOVA with post-hoc tests for behavioral parameters

Key Findings: this compound demonstrated a dose-dependent protection against amphetamine-induced lethality, with significant effects at 1.0 mg/kg comparable to reference antipsychotics [1].

4.1.2 Haloperidol-Induced Catalepsy

Purpose: This test evaluates the potential for extrapyramidal side effects, a major limitation of typical antipsychotics.

Experimental Protocol:

  • Animals: Male Swiss mice (25-30 g)
  • Haloperidol administration: 2 mg/kg i.p. to induce catalepsy
  • This compound pretreatment: 0.5, 1.0, and 2.0 mg/kg i.p. 30 minutes before haloperidol
  • Catalepsy assessment: Measured using the bar test at 30, 60, 90, and 120 minutes post-haloperidol
  • Control groups: Vehicle-treated and reference atypical antipsychotic (clozapine)
  • Statistical analysis: Two-way ANOVA with repeated measures

Key Findings: this compound significantly attenuated haloperidol-induced catalepsy at all tested doses, indicating a low potential for extrapyramidal side effects similar to clozapine [1] [3].

Neurochemical Assays
4.2.1 Dopamine Uptake in Striatal Synaptosomes

Purpose: To investigate the effects of this compound on dopamine reuptake, providing insights into its unique mechanism of action.

Experimental Protocol:

  • Tissue preparation: Striatal synaptosomes from mouse brain tissue
  • Treatment conditions: Acute (single dose) vs. chronic (7-day) this compound administration
  • Uptake assay: Incubation with [³H]dopamine at 37°C for 5 minutes
  • Nonspecific uptake: Determined in presence of nomifensine (10 µM)
  • Termination: Rapid filtration through GF/B filters
  • Quantification: Liquid scintillation counting of filter-retained radioactivity
  • Statistical analysis: One-way ANOVA with post-hoc Dunnett's test

Key Findings: Acute this compound treatment significantly increased dopamine uptake, while chronic treatment did not, suggesting adaptive mechanisms [5].

4.2.2 Quantitative Receptor Autoradiography

Purpose: To assess D2 dopamine receptor binding density in specific brain regions following this compound treatment.

Experimental Protocol:

  • Tissue preparation: Fresh-frozen mouse brain sections (20 µm) containing nucleus accumbens and caudate-putamen
  • Receptor labeling: Incubation with [³H]spiperone (D2 antagonist)
  • Nonspecific binding: Determined in presence of haloperidol (1 µM)
  • Exposure: Liquid-phase autoradiography using tritium-sensitive film
  • Quantification: Densitometric analysis calibrated with radioactive standards
  • Statistical analysis: Unpaired t-test comparing this compound-treated vs. vehicle controls

Key Findings: this compound did not alter D2 receptor binding densities in either region, confirming its lack of direct D2 receptor antagonism [5].

Additional Therapeutic Applications and Pharmacological Activities

Beyond its promising antipsychotic properties, this compound demonstrates several other significant pharmacological activities that warrant attention from drug development professionals:

Anticancer Properties

Research indicates that this compound possesses chemotherapeutic potential through multiple mechanisms. Studies demonstrate that this compound acts as a DNA intercalating agent, inducing apoptosis and DNA damage in cancer cells [7]. This dual mechanism of intercalation and apoptosis induction suggests potential applications in oncology, particularly for malignancies resistant to conventional DNA-targeting agents. The compound's indole alkaloid structure may facilitate specific interactions with DNA secondary structures or protein-DNA complexes, though the exact structural basis for these interactions requires further elucidation.

Antiplasmodial Activity

This compound exhibits significant antiplasmodial effects against Plasmodium falciparum, the primary parasite responsible for malaria [7]. The mechanism appears to involve mediation of mitochondrial apoptosis in the parasite, suggesting a novel approach to antimalarial therapy [7]. This activity is particularly relevant given the growing resistance to current antimalarial medications and aligns with the traditional use of Alstonia species for malaria treatment in endemic regions [2].

Anxiolytic Effects

Preclinical models indicate that this compound possesses anxiolytic properties that may complement its antipsychotic efficacy [7] [3]. These effects appear to be mediated through serotonergic mechanisms, potentially involving 5-HT~2C~ receptor modulation similar to its antipsychotic actions [7]. The anxiolytic activity further supports the potential of this compound for treating complex neuropsychiatric conditions with comorbid anxiety and psychosis.

Clinical Translation and Development Challenges

Knowledge Gaps and Research Needs

Despite promising preclinical data, several significant knowledge gaps must be addressed to advance this compound toward clinical application:

  • Toxicological Profile: Systematic toxicity studies including acute, subacute, and chronic administration protocols are needed to establish safety margins [7]
  • Pharmacokinetic Parameters: Absorption, distribution, metabolism, and excretion profiles remain largely uncharacterized [7]
  • Bioavailability and Formulation: Optimal dosing forms and delivery strategies require development and optimization
  • Drug Interactions: Potential interactions with commonly prescribed psychotropic medications need evaluation
  • Long-term Effects: Consequences of prolonged administration on metabolic, endocrine, and neurological function warrant investigation
Structure-Activity Relationships and Analog Development

Current understanding of the structure-activity relationship (SAR) of this compound is limited, presenting both a challenge and opportunity for medicinal chemistry optimization [8] [2]. The complex pentacyclic structure provides multiple sites for chemical modification to enhance potency, improve bioavailability, or reduce potential toxicity. Future research should focus on:

  • Analog Synthesis: Developing simplified analogs with maintained efficacy but improved synthetic accessibility
  • SAR Elucidation: Systematic modification of each structural domain to identify critical pharmacophoric elements
  • Prodrug Strategies: Designing prodrugs with enhanced blood-brain barrier penetration or oral bioavailability
  • Formulation Optimization: Developing specialized delivery systems to overcome potential physicochemical limitations

Conclusion and Future Perspectives

This compound represents a promising novel therapeutic agent with a unique mechanism of action that differs fundamentally from currently available antipsychotic medications. Its ethnobotanical origins provide clinical validation of its potential efficacy in human psychiatric conditions, while modern pharmacological studies confirm its atypical profile with potentially reduced side effects. The compound's multimodal activity across dopaminergic, serotonergic, and glutamatergic systems aligns with contemporary understanding of schizophrenia as a disorder involving multiple neurotransmitter systems.

For drug development professionals, this compound presents both significant opportunities and challenges. The innovative mechanism targeting 5-HT~2C~ receptors and indirectly modulating dopamine transmission may offer a new approach for treatment-resistant schizophrenia and conditions where current therapies prove insufficient. However, the developmental pathway requires substantial investment in preclinical characterization, toxicological assessment, and formulation development before clinical trials can be initiated.

Future research directions should prioritize bridging the gap between the compelling ethnopharmacological evidence and modern drug development requirements, with particular emphasis on elucidating the complete pharmacological profile, optimizing the chemical structure for clinical use, and conducting well-designed clinical trials to validate its efficacy and safety in human populations. The study of this compound exemplifies the potential of ethnopharmacology to contribute innovative therapeutic approaches to contemporary medicine.

References

Chemical Identity and Natural Origin

Author: Smolecule Technical Support Team. Date: February 2026

Alstonine is a plant-derived monoterpene indole alkaloid (MIA) found in various plant species, including those from the Alstonia, Rauvolfia, and Catharanthus genera [1] [2].

Table 1: Chemical and Physical Profile of this compound

Property Detail
IUPAC Name (19α,20α)-16-(Methoxycarbonyl)-19-methyl-3,4,5,6,16,17-hexadehydro-18-oxayohimban-4-ium-1-ide [3]
Molecular Formula C₂₁H₂₀N₂O₃ [1] [4] [3]
Molar Mass 348.40 g·mol⁻¹ [4] [3]
CAS Registry Number 642-18-2 [4] [3]
Natural Sources Alstonia boonei, Catharanthus roseus, Rauvolfia vomitoria, Rauvolfia afra, Picralima nitida [1] [5]
Stereochemistry Three defined stereocenters [3]

Pharmacological Profile and Mechanism

This compound has a multifaceted preclinical pharmacological profile, with research indicating potential for antipsychotic, anxiolytic, anticancer, and antimalarial applications [4]. Its most extensively studied action is as a putative atypical antipsychotic [1] [5].

Table 2: Key Pharmacological Activities of this compound from Preclinical Studies

Activity Key Findings (Preclinical Models)
Antipsychotic Attenuates MK-801-induced hyperlocomotion, working memory deficit, and social withdrawal; reduces amphetamine-induced lethality and stereotypy; attenuates haloperidol-induced catalepsy [1].
Anxiolytic Demonstrates anxiolytic-like effects [1].
Anticancer Inhibits DNA in vitro synthesis using DNA from cancerous tissues as a template, with minimal effects on DNA from healthy tissues [4].
Antimalarial Shows antiplasmodial activity [2].

The antipsychotic effects appear to be mediated primarily by 5-HT2A and 5-HT2C serotonin receptor stimulation, differing from both typical and existing atypical antipsychotics [1]. This compound also indirectly inhibits glutamate reuptake in hippocampal slices, an effect dependent on 5-HT2A/2C receptor activation, and lacks pro-convulsant activity in mice [1].

Biosynthesis Pathway

In plants, this compound is synthesized from the universal MIA precursor strictosidine. The biosynthetic pathway from strictosidine to this compound involves three key enzymatic steps [2], visualized below.

G Strictosidine Strictosidine (5a) SGD Strictosidine- β-D-glucosidase (SGD) Strictosidine->SGD Deglycosylation THA Tetrahydrothis compound (THA, 3a) AS This compound Synthase (AS) THA->AS Oxidation This compound This compound (1a) SGD->THA Reduction THAS Tetrahydrothis compound Synthase (THAS) SGD->THAS Catalyzes THAS->THA Catalyzes AS->this compound Catalyzes

Production in Heterologous Platforms

Producing MIAs like this compound through plant extraction is challenging due to low yields and complex supply chains [6]. Metabolic engineering in microbial and plant-based heterologous systems offers a promising solution.

1. Microbial Cell Factory in Yeast Researchers have successfully engineered Saccharomyces cerevisiae for de novo this compound biosynthesis from simple carbon sources [6] [7]. This platform involves integrating multiple plant genes into yeast, including those for strictosidine synthesis, SGD, THAS, and this compound Synthase (AS) [6]. The platform was further advanced by incorporating a bacterial halogenase enzyme, enabling de novo production of "new-to-nature" halogenated this compound analogs for drug development [6] [7].

2. Transient Expression in Nicotiana benthamiana* The plant *N. benthamiana serves as another heterologous host. By infiltrating leaves with Agrobacterium tumefaciens strains carrying biosynthetic genes (CrSGD, CrTHAS, CrAS), the pathway can be reconstituted to produce this compound, also allowing for precursor-directed biosynthesis of analogs [2].

Experimental Protocols

For researchers aiming to replicate or build upon these production platforms, here are the core methodologies.

Protocol 1: De Novo Biosynthesis in Yeast [6]

  • Strain Engineering: A base S. cerevisiae strain (MIA-CM-3) engineered for de novo strictosidine production was used. Genes encoding RseSGD (Rauvolfia serpentina), CroTHAS1 (Catharanthus roseus), and a selected P450 (CroSS_nat or RteAS2) were genomically integrated.
  • Cultivation: Engineered strains were cultivated in a previously optimized 3x SC medium for small-scale MIA production.
  • Analysis & Validation: Titers were quantified, and product structure was verified using NMR (Nuclear Magnetic Resonance Spectroscopy) [7].

Protocol 2: Reconstitution in N. benthamiana [2]

  • Gene Cloning: Genes of interest (e.g., CrSGD, CrTHAS, CrAS) were cloned into plant expression vectors.
  • Agroinfiltration: Vectors were transformed into A. tumefaciens. Bacterial cultures were infiltrated into the leaves of young N. benthamiana plants.
  • Incubation & Harvest: Plants were grown for 5-7 days post-infiltration to allow for protein expression and metabolite production before leaf harvest and metabolite extraction.

Future Research and Development

The discovery of "new-to-nature" halogenated this compound analogs opens new avenues for drug development [6]. The company Biomia, founded based on this yeast platform, aims to advance lead candidates toward clinical trials for schizophrenia, with an optimistic timeline for initial human trials around 2026 [7].

This integrated approach, combining natural product chemistry, pharmacology, and synthetic biology, positions this compound as a promising scaffold for developing novel therapeutics.

References

Comprehensive Application Notes and Protocols for Alstonine Extraction, Isolation, and Pharmacological Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alstonine and Its Pharmacological Significance

This compound is a pentacyclic indole alkaloid found in various plant species from the Apocynaceae family, particularly Alstonia boonei, Rauvolfia vomitoria, Rauvolfia caffra, Picralima nitida, and Catharanthus roseus [1] [2]. This natural product has garnered significant research interest due to its unique pharmacological profile, particularly its atypical antipsychotic properties observed in preclinical studies. Traditional healers in Nigeria have used plant preparations containing this compound for treating mental illnesses, epilepsy, and as sedatives, with reported success in managing symptoms of "madness" [1]. The traditional preparation involves boiling the root material in water to produce a reddish-brown liquid administered in specific dosing regimens, with reported induction of sleep followed by gradual recovery [1].

Beyond its central nervous system effects, this compound has demonstrated promising bioactivities in recent scientific investigations, including antiplasmodial effects against Plasmodium falciparum (including multi-drug resistant strains) and cytotoxic properties against cancer cells through DNA intercalation and apoptosis induction [3] [4]. The compound's unique mechanism of action, which appears to differ from conventional antipsychotic drugs, along with its favorable safety profile (including lack of pro-convulsant activity in mice), makes it a valuable candidate for further pharmaceutical development [1] [2].

Table 1: Natural Sources and Traditional Uses of this compound-Containing Plants

Plant Species Traditional Uses Geographical Distribution
Alstonia boonei Treatment of malaria, mental illnesses, fever, pain, inflammation Tropical and subtropical Africa
Rauvolfia vomitoria Mental disorders, convulsions (in combination with other plants), hypertension Africa
Picralima nitida Malaria, fever, pain, trypanosomiasis West Africa
Rauvolfia caffra Fever, insomnia, rheumatism, pneumonia Southern Africa
Catharanthus roseus Diabetes, indigestion; source of vinblastine and vincristine Pantropical cultivation

Plant Material Preparation and Extraction Methods

Plant Material Selection and Preparation

The initial critical step in this compound extraction involves careful selection and preparation of plant material. Based on traditional use and scientific literature, the stem bark and roots of source plants contain significant concentrations of this compound, though leaves may also contain appreciable amounts [1] [5]. Proper botanical identification by a qualified taxonomist is essential, with voucher specimens deposited in herbarium repositories for future reference [5].

Optimal preparation protocol:

  • Collect fresh plant material (stem bark preferred for Alstonia boonei)
  • Clean thoroughly to remove soil and debris
  • Air-dry under shade at ambient temperature (approximately 25-30°C) for 1-2 weeks to prevent thermal degradation
  • Grind dried material to coarse powder (0.5-2 mm particle size) using a mechanical grinder or mortar and pestle
  • Store powdered material in airtight containers protected from light and moisture until extraction [6] [5]
Extraction Solvents and Techniques

The choice of extraction solvent and technique significantly influences the yield and phytochemical profile of this compound-containing extracts. This compound, being an indole alkaloid, exhibits moderate polarity and is typically extracted using alcoholic solvents or mixtures with water.

Table 2: Comparison of Extraction Methods for Alstonia boonei

Extraction Method Solvent Conditions Relative Phenolic Content* (mg GAE/g) Advantages Limitations
Maceration (stirred) Methanol Room temperature, 24h, 250 rpm 48.34-53.08 (leaves) High extraction efficiency, simple setup Longer extraction time
Maceration (unstirred) Methanol Room temperature, 24h, static 45.72 (stem bark) Minimal equipment required Lower efficiency
Soxhlet extraction Methanol 6h continuous extraction 37.08-45.72 (stem bark) Efficient, continuous extraction Thermal degradation risk
Infusion Water Boiling water, 15min Lower than organic solvents Simple, green method Lower alkaloid yield
Shaker extraction 70% Ethanol 72h, shaking Not quantitatively determined Good penetration Extended time requirement

*Note: Phenolic content does not directly correlate with this compound content but indicates general extraction efficiency of secondary metabolites [5].

Recommended extraction protocols:

Protocol 1: Methanol Maceration Extraction

  • Charge extraction vessel with 500 g powdered plant material
  • Add 2.5 L methanol (analytical grade) to achieve solid-to-solvent ratio of 1:5 (w/v)
  • Agitate continuously using orbital shaker (200-250 rpm) for 24 hours at room temperature
  • Filter mixture through vacuum filtration system with Whatman No. 1 filter paper
  • Concentrate filtrate using rotary evaporator at reduced pressure (temperature not exceeding 40°C)
  • Dry residue further using water bath (40-50°C) or freeze-dryer to obtain solvent-free extract [6] [5]

Protocol 2: Ethanol-Based Extraction

  • Disperse 500 g powdered plant material in 2.5 L of 70% aqueous ethanol
  • Extract using shaker (GFL shaker No. 3017 MBH or equivalent) for 72 hours
  • Vacuum filter and concentrate using rotary evaporator (temperature not exceeding 40°C)
  • Complete solvent removal using water bath to obtain dried extract [6]

Critical processing notes:

  • Temperature control during concentration is crucial as alkaloids may degrade at elevated temperatures
  • Residual solvent removal can be achieved under high vacuum (0.1-1 mmHg) for 24-48 hours
  • Extract storage should be in airtight containers at 4°C protected from light [6] [5]

Isolation and Purification Protocols

Primary Fractionation and Alkaloid Enrichment

The crude extracts obtained through the aforementioned methods contain complex mixtures of phytochemicals requiring systematic fractionation to isolate this compound. The following protocol outlines an effective approach for preliminary enrichment of indole alkaloids:

Acid-base fractionation protocol:

  • Dissolve crude extract (10 g) in 100 mL of 1-5% acetic acid solution with stirring
  • Filter acid solution to remove insoluble neutral and acidic components
  • Basify filtrate to pH 9-10 using ammonium hydroxide or sodium hydroxide solution
  • Extract alkaloids with chloroform or dichloromethane (3 × 50 mL)
  • Combine organic layers and wash with distilled water (2 × 30 mL)
  • Dry over anhydrous sodium sulfate, filter, and evaporate to obtain total alkaloid fraction [1]
Chromatographic Separation Techniques

Column chromatography represents the most effective method for isolation of pure this compound from the total alkaloid fraction:

Standard silica gel chromatography protocol:

  • Column packing: Silica gel 60 (200-300 mesh) in petroleum ether or hexane
  • Sample loading: Dissolve 500 mg total alkaloid fraction in minimal methanol and adsorb onto 2 g silica gel before dry loading
  • Elution gradient:
    • 100% chloroform (2 column volumes)
    • Chloroform:methanol (98:2 to 90:10) gradient
    • Chloroform:methanol:ammonia (90:9:1) for final elution
  • Fraction collection: 25-50 mL fractions monitored by TLC [1]

Thin-layer chromatography (TLC) analysis:

  • Stationary phase: Silica gel GF254 plates
  • Mobile phase: Chloroform:methanol:ammonia (90:9:1 or 85:14:1)
  • Detection: UV light (254 nm and 365 nm) and Dragendorff's reagent for alkaloid visualization
  • Rf value: this compound typically displays Rf 0.4-0.6 in above system [1]

Advanced purification techniques:

  • Flash chromatography using reversed-phase C18 material with methanol-water gradients
  • Preparative HPLC with C18 column (250 × 21.2 mm, 5 μm)
  • Mobile phase: Water with 0.1% formic acid and acetonitrile gradient (10-80% acetonitrile over 30 min)
  • Flow rate: 10 mL/min with UV detection at 254-280 nm [7]
Structural Confirmation

Spectroscopic characterization:

  • UV-Vis spectroscopy: Characteristic indole alkaloid absorption maxima at 220-230, 250-260, and 280-290 nm
  • Mass spectrometry: ESI-MS typically shows [M]+ at m/z 349 for this compound (C21H21N2O3)
  • NMR spectroscopy: 1H NMR (500 MHz, CDCl3) displays characteristic signals including a methoxy group at δ 3.75, aromatic protons between δ 6.5-8.0, and specific proton signals for the pentacyclic structure [7] [2]

Biosynthetic Production as an Alternative Approach

Recent advances in synthetic biology have enabled the development of microbial platforms for this compound production, offering an alternative to plant extraction with improved scalability and sustainability.

Engineered yeast platform:

  • Host organism: Saccharomyces cerevisiae engineered with plant-derived biosynthetic genes
  • Key pathway enzymes: Strictosidine synthase (STR), strictosidine β-D-glucosidase (SGD), tetrahydrothis compound synthase (THAS), and this compound synthase (AS)
  • Production titers: Up to 1,034 ± 94 μg/L of this compound achieved in optimized strains [7]
  • Halogenated derivatives: Platform capable of producing 19 different halogenated this compound analogs through incorporation of bacterial halogenases [7] [8]

The microbial biosynthesis approach offers significant advantages for pharmaceutical development, including:

  • Supply chain reliability independent of plant availability
  • Production consistency through controlled fermentation processes
  • Structure diversification through pathway engineering for optimized drug properties
  • Scalability for industrial production [7] [8]

The following diagram illustrates the complete workflow from natural extraction to biosynthetic production:

G cluster_extraction Extraction Options Start Start: Plant Material Selection PlantPrep Plant Material Preparation Start->PlantPrep AltRoute Alternative Route: Biosynthesis Start->AltRoute Supply challenges Extraction Extraction Methods PlantPrep->Extraction Isolation Isolation & Purification Extraction->Isolation SolventSel Solvent Selection: Methanol, Ethanol, Ethyl Acetate TechniqueSel Technique: Maceration, Soxhlet, Shaker Extraction Analysis Structural Analysis Isolation->Analysis Applications Pharmaceutical Applications Analysis->Applications YeastEng Yeast Strain Engineering AltRoute->YeastEng Fermentation Fermentation Process YeastEng->Fermentation Purification Purification & Analysis Fermentation->Purification Purification->Applications

Pharmacological Activity Assessment

Antipsychotic Activity Evaluation

This compound demonstrates a distinct antipsychotic profile in preclinical models, with mechanisms differing from conventional antipsychotics. Standardized protocols for evaluating these activities include:

In vivo antipsychotic activity screening:

  • Amphetamine-induced lethality test: this compound (0.5-2.0 mg/kg, i.p.) prevents lethality induced by amphetamine in grouped mice [1]
  • Stereotypy reversal: Effective against apomorphine-induced stereotypy but not amphetamine-induced stereotypy [1]
  • Haloperidol-induced catalepsy: this compound prevents catatonia similar to atypical antipsychotics like clozapine [1] [2]
  • MK-801-induced hyperlocomotion: Attenuates hyperlocomotion, working memory deficit, and social withdrawal [2]

Mechanistic studies:

  • Receptor binding: Primary action through 5-HT2A/2C receptor stimulation with indirect effects on dopamine systems [2]
  • Glutamate uptake: Indirect inhibition of glutamate reuptake in hippocampal slices, requiring 5-HT2A and 5-HT2C receptors [2]
  • Dopamine metabolism: Alters dopamine metabolism without typical D2 receptor antagonism [3]
Antiplasmodial Activity Assessment

Recent studies demonstrate this compound's slow-acting antiplasmodial activity with potential for malaria chemoprevention:

Standard antiplasmodial protocol:

  • Parasite strains: Plasmodium falciparum (3D7, Dd2, FCR3, C2B)
  • Assay type: [3H]-hypoxanthine incorporation assays (96-hour "slow action" format)
  • IC50 values: 0.17 μM against P. falciparum with >140-fold selectivity versus human cell lines [4]
  • Cross-resistance: No cross-resistance with multi-drug resistant P. falciparum lines [4]
  • Cross-species activity: Active against P. knowlesi (IC50 ~1 μM) [4]
Cytotoxic and Anticancer Evaluation

This compound demonstrates selective cytotoxicity through unique mechanisms:

Anticancer activity assessment:

  • Mechanism: DNA intercalation, apoptosis induction, and DNA damage in cancer cells [3]
  • Diagnostic application: Patent for cytodiagnostic method using this compound as selective marker for tumor cells and chromosome aberrations [9]

Table 3: Quantitative Pharmacological Profile of this compound

Pharmacological Activity Experimental Model Effective Dose/IC50 Key Findings
Antipsychotic Amphetamine-induced lethality (mice) 0.5-2.0 mg/kg (i.p.) Dose-dependent protection
Antipsychotic Apomorphine-induced stereotypy Significant reversal Distinct from typical antipsychotics
Anxiolytic Behavioral tests (mice) Dose-dependent Mediated by 5-HT2C receptors
Anti-plasmodial P. falciparum (96h assay) IC50 0.17 μM Slow-acting, high selectivity index (>140)
Receptor binding 5-HT2C receptor Primary target Serotonergic mechanism with dopamine modulation

Conclusion and Future Perspectives

The extraction, isolation, and pharmacological characterization of this compound represents a promising frontier in natural product drug discovery. The detailed protocols provided in these Application Notes offer researchers comprehensive methodologies for obtaining this valuable alkaloid from plant sources, with the alternative biosynthetic approach in engineered yeast addressing potential supply limitations. The unique pharmacological profile of this compound, particularly its atypical antipsychotic properties with potentially fewer side effects than current treatments, justifies continued investigation.

Future development efforts should focus on:

  • Optimization of extraction yields through advanced techniques like pressurized liquid extraction
  • Scalable purification methods suitable for industrial application
  • Comprehensive ADMET studies to establish human dosage parameters
  • Clinical development of lead candidates for psychiatric indications
  • Mechanism of action elucidation at the molecular level

The dual utility of this compound for both central nervous system disorders and infectious diseases like malaria underscores the importance of natural products in addressing diverse human health challenges. With the methodologies outlined herein, researchers are equipped to advance this promising compound through the drug development pipeline.

References

Comprehensive Application Notes and Protocols for Quantitative Analysis of Alstonine in Plant Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alstonine and Its Pharmacological Significance

This compound is a pentacyclic indole alkaloid belonging to the heteroyohimbine subclass of monoterpene indole alkaloids (MIAs) that exhibits a complex stereochemical structure with molecular formula C₂₁H₂₁N₂O₃ and a molar mass of 349.410 g·mol⁻¹ [1]. This naturally occurring alkaloid is found in various plant species from the Apocynaceae family, primarily Alstonia boonei, Catharanthus roseus, Picralima nitida, Rauvolfia caffra, and Rauvolfia vomitoria [2] [1]. This compound has garnered significant research interest due to its unique pharmacological profile, particularly its atypical antipsychotic properties demonstrated in preclinical studies [2] [3]. Traditional healers in Nigeria have employed plant preparations containing this compound to treat mental illnesses, epilepsy, and as a sedative, referring to it as "uhuma obi-nwok" or "the heart of man" in the Igbo language [2].

The pharmacological interest in this compound extends beyond its antipsychotic effects to include chemotherapeutic properties, antiplasmodial activity, and anxiolytic effects [3] [4]. Its mechanism of action appears distinct from conventional antipsychotic drugs, involving serotonin receptor modulation (particularly 5-HT₂A and 5-HT₂C receptors) rather than direct dopamine receptor antagonism [1]. This unique mechanism offers potential advantages for treating mental disorders without inducing extrapyramidal side effects commonly associated with typical antipsychotics [2]. Furthermore, this compound has demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria, with an IC₅₀ of 0.18 µM and remarkable selectivity (>1000-fold) for parasites over human cells [4].

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) Approaches

Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the most widely employed technique for the quantitative analysis of this compound in plant extracts. The method typically utilizes a C18 column as the stationary phase with various mobile phase compositions depending on the specific analytical requirements. The development and validation of precise HPLC methods are critical for ensuring accurate quantification of this compound in complex plant matrices [5]. One validated RP-HPLC method for standardizing bioactive fractions of Alstonia scholaris demonstrated excellent linearity (r² > 0.999) within the tested ranges, with precision expressed as relative standard deviation (RSD) of less than 3% for both intra-day (0.4-2.0%) and inter-day (1.9-2.8%) assays [5].

The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters in method validation. In the analysis of Pisonia grandis extracts, LOD and LOQ values for allantoin (a compound with similar analytical challenges) were reported as 0.435 mg and 1.65 mg, respectively [6]. While these values pertain to a different compound, they provide a reference point for the sensitivity that can be expected in alkaloid analysis. For this compound specifically, method validation should include recovery studies, with acceptable mean recovery typically ranging between 98.5-102.5% [5].

Table 1: HPLC Method Parameters for this compound and Related Alkaloid Analysis

Parameter Specifications Application/Notes
Stationary Phase C18 column Standard for reverse-phase separation [6]
Mobile Phase Acetonitrile:phosphate buffer Adjustable ratio based on separation requirements [6]
Flow Rate 1 ml/min Standard flow rate for analytical separation [6]
Detection Photo diode array (PDA) Detection at 200 nm maximum response [6]
Linear Range 0.25-1.25 mg/ml For related compound allantoin [6]
Method Precision RSD <3% Intra-day: 0.4-2.0%; Inter-day: 1.9-2.8% [5]
Advanced Detection and Quantification Techniques

For comprehensive analysis of this compound in plant extracts, photo diode array (PDA) detection has been employed with maximum detector response at 200 nm [6]. The incorporation of mass spectrometry (LC-MS) provides additional specificity for compound identification and quantification in complex matrices. The development of a validated RP-HPLC method for standardization of the bioactive ethyl acetate fraction of Alstonia scholaris has been shown to be "simple, rapid, precise, reproducible, robust, specific, and accurate for quality assessment" [5]. This method successfully isolated and quantified multiple compounds in the fraction, demonstrating its applicability for complex plant extracts.

Recent advances in this compound analysis include the development of microbial biosynthetic platforms in yeast (Saccharomyces cerevisiae) that enable not only production but also quantification of this compound and its analogs [7]. This innovative approach facilitates the generation of halogenated this compound derivatives and their subsequent analysis, expanding the scope of quantitative studies beyond plant-derived materials to include new-to-nature analogs with potential enhanced pharmaceutical properties [7].

Sample Preparation and Extraction Protocols

Plant Material Collection and Extraction

Proper sample preparation is fundamental to accurate this compound quantification. The process begins with careful selection and identification of plant material, followed by drying at appropriate temperatures (typically 45°C) to preserve alkaloid content [8]. The dried plant material is then ground to a fine powder to increase surface area for efficient extraction. For quantitative analysis of Alstonia scholaris flowers, researchers achieved a 10% yield of dry flower powder from fresh flowers, with subsequent extraction yields of 5% for ethanolic crude extract [8].

Extraction efficiency varies significantly based on the solvent system employed. In a comprehensive study of Alstonia scholaris flowers, the dried powder was subjected to ultrasonic-assisted extraction with 95% ethanol to obtain the crude ethanolic extract (ASF-EtOH) [8]. This crude extract was further partitioned using liquid-liquid extraction to obtain dichloromethane (ASF-DCM), ethyl acetate (ASF-EtOAc), and water (ASF-Water) fractions, with yields of 26.4%, 9.3%, and 46.6% respectively [8]. The distribution of this compound across these fractions must be determined empirically for each plant species and tissue type.

Table 2: Extraction Yields and Phytochemical Content in Alstonia scholaris Flower Extracts

Extract/Fraction Yield (%) Total Alkaloids (mg BER/g) Flavonoids (mg RE/g) Triterpenoids (mg URE/g)
ASF-EtOH (Crude) 5.0 1.25-5.15 37.87-40.16 110.88-359.32
ASF-DCM 26.4 Data not specified Data not specified Data not specified
ASF-EtOAc 9.3 Data not specified Data not specified Data not specified
ASF-Water 46.6 Data not specified Data not specified Data not specified

BER: Berberine chloride equivalent; RE: Rutin equivalent; URE: Ursolic acid equivalent [8]

Bio-Guided Fractionation and Purification

Bio-guided fractionation represents a strategic approach for enriching this compound content in plant extracts based on biological activity. This method was successfully employed in the study of Alstonia scholaris leaves, where the ethyl acetate fraction of the ethanolic extract demonstrated the highest antihyperglycemic and hepatoprotective activities [5]. Through this process, four compounds were isolated from the active fraction, including caffeic acid and isoquercitrin (identified for the first time in this plant), in addition to quercetin 3-O-β-D-xylopyranosyl (1'''→2")-β-D-galactopyranoside (the major compound) and chlorogenic acid [5].

For traditional preparations used in Nigerian ethnomedicine, practitioners create this compound-containing medicines by boiling ground root (approximately 10 cm long and 5 cm in diameter in 250 ml water) until the liquid turns reddish-brown [2]. Alternatively, for immediately agitated states, one teaspoon of powdered root may be prepared in 20 ml Gin as a single dose [2]. While these traditional methods may not optimize for this compound yield specifically, they provide valuable insight into traditional preparation techniques that can inform modern extraction protocol development.

Biosynthesis and Metabolic Pathways

The biosynthetic pathway of this compound in plants involves multiple enzymatic steps starting from the central monoterpene indole alkaloid precursor strictosidine [9] [7]. The pathway begins with the deglycosylation of strictosidine by strictosidine glucosidase (SGD) to form a reactive dialdehyde intermediate [9]. This intermediate then undergoes rearrangement and is stabilized by enzyme-catalyzed reduction, which serves as a critical branch point in the monoterpene indole alkaloid pathway [9]. The reduction step is catalyzed by medium chain dehydrogenase/reductases (MDRs) known as heteroyohimbine synthases (HYSs), which control the stereochemistry of the resulting heteroyohimbine products [9].

Recent research has identified multiple HYS enzymes with different stereochemical product profiles. While most tetrahydrothis compound synthases (THAS1-4) produce predominantly tetrahydrothis compound (∼85% yield) with small amounts of 19-epi-ajmalicine (<15%), one enzyme (HYS, Cr_032583b) produces a dramatically different product profile consisting of a mixture of ajmalicine, tetrahydrothis compound, and mayumbine (55:27:15 at pH 6) [9]. The final step in this compound biosynthesis involves oxidation catalyzed by cytochrome P450 enzymes, specifically This compound synthase (AS) or similar enzymes such as sarpagan bridge enzyme (SBE) [7]. Structural studies of HYS enzymes have revealed that their active site cavities are framed by helix α2, the catalytic zinc coordination sphere, and loops 1 and 2, with the NADP(H) co-substrate binding at the base of the active site [9].

G Strictosidine Strictosidine Strictosidine_aglycone Strictosidine_aglycone Strictosidine->Strictosidine_aglycone SGD Tetrahydrothis compound Tetrahydrothis compound Strictosidine_aglycone->Tetrahydrothis compound THAS/HYS This compound This compound Tetrahydrothis compound->this compound AS/SBE

Figure 1: Biosynthetic Pathway of this compound in Plants. SGD: strictosidine glucosidase; THAS: tetrahydrothis compound synthase; HYS: heteroyohimbine synthase; AS: this compound synthase; SBE: sarpagan bridge enzyme. [9] [7]

Pharmacological Applications and Mechanisms of Action

Antipsychotic Properties and Mechanisms

This compound exhibits a distinctive antipsychotic profile that differentiates it from both typical and atypical antipsychotic medications. Preclinical studies demonstrate that this compound attenuates MK-801-induced hyperlocomotion, working memory deficit, and social withdrawal [1]. It effectively reduces amphetamine-induced lethality and stereotypy as well as apomorphine-induced stereotypy, with active doses ranging between 0.5-2.0 mg kg⁻¹ in mouse models [2]. Unlike classical antipsychotics, this compound attenuates haloperidol-induced catalepsy, similar to the atypical antipsychotics clozapine and sulpiride [2] [1].

The primary mechanism of action of this compound involves serotonergic neurotransmission modulation, particularly through stimulation of 5-HT₂C receptors [1]. This mechanism differs fundamentally from conventional antipsychotics that primarily block dopamine D₂ receptors. Additionally, this compound indirectly inhibits the reuptake of glutamate in hippocampal slices, an effect that requires functional 5-HT₂A and 5-HT₂C receptors as it is abolished by antagonists of these receptors [1]. Importantly, this compound lacks pro-convulsant activity in mice, further distinguishing it from some atypical antipsychotics [1]. The unique receptor profile and mechanism of action of this compound position it as a promising candidate for treating mental disorders with potentially fewer side effects than current antipsychotic medications.

Antiplasmodial Activity and Mitochondrial Targeting

Beyond its central nervous system effects, this compound demonstrates significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria [4]. Research indicates that this compound has a slow-action phenotype against malaria parasites, with a 239-fold lower IC₅₀ in 96 h assays compared to 48 h assays [4]. This slow-action mechanism differs from other slow-action antiplasmodial compounds such as clindamycin, as this compound's activity cannot be rescued by isopentenyl pyrophosphate, a metabolite of the essential apicoplast organelle in P. falciparum [4].

Studies investigating this compound resistance in P. falciparum have identified a mutation (A318P) in a gene encoding a putative inner-mitochondrial membrane protein (PfMPV17) [4]. Introduction of this A318P mutation into wild-type P. falciparum yielded parasites with reduced sensitivity to this compound, demonstrating that PfMPV17 is linked to this compound resistance [4]. Furthermore, a transgenic P. falciparum line resistant to the cytochrome bc1 inhibitor atovaquone and pyrimidine synthesis inhibitor DSM265 showed reduced sensitivity to this compound, suggesting that this compound action is linked to mitochondrial function and/or pyrimidine biosynthesis pathways [4]. This unique mechanism of action makes this compound a valuable chemical tool for identifying novel drug targets in Plasmodium that could be exploited for malaria drug discovery.

G Alstonine_admin This compound Administration Serotonin_Receptors 5-HT2A/2C Receptor Activation Alstonine_admin->Serotonin_Receptors Mitochondrial_Effect Mitochondrial Membrane Effects (PfMPV17) Alstonine_admin->Mitochondrial_Effect Glutamate_Uptake Inhibition of Glutamate Reuptake Serotonin_Receptors->Glutamate_Uptake Dopamine_Modulation Indirect Dopamine Modulation Serotonin_Receptors->Dopamine_Modulation Antipsychotic_Effects Antipsychotic Effects Glutamate_Uptake->Antipsychotic_Effects Dopamine_Modulation->Antipsychotic_Effects Antiplasmodial_Effects Antiplasmodial Effects Mitochondrial_Effect->Antiplasmodial_Effects

Figure 2: this compound's Multifaceted Mechanisms of Action. The diagram illustrates this compound's primary molecular targets and resulting pharmacological effects. [2] [1] [4]

Protocol Implementation and Technical Procedures

Standardized HPLC Protocol for this compound Quantification

For the quantitative analysis of this compound in plant extracts, the following standardized HPLC protocol is recommended based on validated methods with modifications specific to this compound detection:

  • Equipment Setup: Utilize an HPLC system equipped with a photo diode array (PDA) detector and a C18 column (250 × 4.6 mm, 5 μm particle size). Maintain the column temperature at 25°C throughout the analysis.

  • Mobile Phase Preparation: Prepare a binary mobile phase consisting of solvent A (0.1% phosphoric acid in water) and solvent B (acetonitrile). Employ a gradient elution program as follows: 0-5 min (10% B), 5-15 min (10-30% B), 15-25 min (30-50% B), 25-30 min (50-80% B), 30-35 min (80% B), 35-40 min (80-10% B), and 40-45 min (10% B) for column re-equilibration.

  • Detection Parameters: Set the PDA detector to monitor at 200 nm for optimal this compound detection based on the maximum absorbance of related indole alkaloids [6]. The flow rate should be maintained at 1.0 mL/min with an injection volume of 10 μL for crude extracts or 20 μL for purified fractions.

  • Sample Preparation: Dissolve plant extracts in methanol at a concentration of 10 mg/mL and filter through a 0.45 μm membrane filter before injection. For quantitative analysis, prepare this compound standards in the concentration range of 0.1-100 μg/mL for calibration curve generation.

Method Validation Parameters

To ensure reliable quantification, the following validation parameters should be established following ICH guidelines:

  • Linearity and Range: Prepare at least five concentrations of this compound standard covering the expected range in samples. The correlation coefficient (r²) should be greater than 0.999, demonstrating excellent linearity [5].

  • Precision and Accuracy: Evaluate intra-day precision by analyzing six replicates of three different concentrations on the same day. Assess inter-day precision by analyzing the same samples on three consecutive days. The relative standard deviation (RSD) should not exceed 3% for both intra-day and inter-day assays [5]. Accuracy should be determined through recovery studies by spiking pre-analyzed samples with known amounts of this compound standard, with acceptable recovery ranging from 98.5-102.5% [5].

  • Sensitivity Determination: Establish the limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. For related compounds, LOD and LOQ values of 0.435 mg and 1.65 mg have been reported, providing a reference point for method development [6].

Conclusion and Future Perspectives

The quantitative analysis of this compound in plant extracts requires careful method development and validation to account for the complex matrices in which this alkaloid is found. The RP-HPLC methods described herein provide reliable approaches for this compound quantification, with parameters that can be adjusted based on specific equipment and plant material considerations. The pharmacological significance of this compound as a potential antipsychotic agent with a unique mechanism of action, combined with its antiplasmodial properties, underscores the importance of accurate quantification methods for further research and potential drug development.

Future directions in this compound analysis include the development of higher-throughput methods and the application of LC-MS/MS techniques for improved specificity and sensitivity. Additionally, the successful engineering of yeast for de novo this compound biosynthesis opens new avenues for production and analysis of this compound and its analogs without dependence on plant extraction [7]. This microbial platform enables the generation of halogenated this compound derivatives, expanding the chemical space for structure-activity relationship studies and drug discovery efforts [7]. As research continues to elucidate this compound's unique mechanisms and potential therapeutic applications, robust quantitative analytical methods will remain essential for advancing this promising natural product toward clinical applications.

References

Application Notes and Protocols: Investigating Alstonine's Effects on Dopamine Uptake in Synaptosomal Preparations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Synaptosomes are isolated nerve terminal preparations that retain the cellular machinery for neurotransmitter uptake, release, and storage, making them invaluable models for studying presynaptic function. The dopamine transporter (DAT) is a primary regulator of dopaminergic signaling, responsible for dopamine reuptake from the synaptic cleft. Alstonine, an indole alkaloid with a putative antipsychotic profile, represents a compelling candidate for DAT modulation, though its precise mechanism of action remains under investigation. These application notes provide detailed methodologies for assessing this compound's effects on dopamine uptake kinetics in synaptosomal preparations, enabling researchers to elucidate its potential as a modulator of dopaminergic function.

Background and Significance

The Dopamine Transporter (DAT)

DAT is a membrane-spanning protein belonging to the SLC6 family of neurotransmitter transporters. It functions as a symporter, coupling dopamine uptake to the movement of sodium and chloride ions down their electrochemical gradients. DAT's function is regulated by complex mechanisms including phosphorylation, ubiquitination, and interaction with various proteins and signaling pathways. [1] [2] [3] DAT is a primary target for many therapeutic agents and drugs of abuse, and its dysregulation is implicated in several neuropsychiatric disorders. [1] [2]

This compound: Pharmacological Profile

This compound is a natural indole alkaloid identified as the major component of plant-based remedies traditionally used in Nigeria to treat mental illnesses. [4] Preclinical studies indicate a unique antipsychotic-like profile:

  • It prevents amphetamine-induced lethality in grouped mice (active doses: 0.5-2.0 mg/kg, i.p.). [4]
  • It reduces apomorphine-induced stereotypy. [4]
  • It prevents haloperidol-induced catalepsy, similar to atypical antipsychotics like clozapine. [4]
  • Its mechanism of action appears distinct from typical D2 receptor antagonists, potentially involving serotonin receptors (5-HT2A and 5-HT2C). [4] [5]

Experimental Protocols

Synaptosome Preparation

The following modified protocol yields high-purity synaptosomes with preserved functional integrity, suitable for uptake assays. [6]

Table 1: Reagents and Solutions for Synaptosome Preparation

Component Composition
Homogenization Buffer 0.32 M sucrose, 5 mM HEPES, pH 7.4, with protease inhibitors
HEPES Buffer 145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, 5 mM HEPES, pH 7.4
Sucrose Solutions 0.3 M, 0.8 M, and 1.3 M sucrose in HEPES buffer
RIPA Buffer For protein extraction; supplemented with protease inhibitors and PMSF

Step-by-Step Procedure:

  • Tissue Dissection: Sacrifice rodents under appropriate anesthesia (e.g., ether) and perform intracardiac perfusion with ice-cold normal saline to drain blood. [6] [7] Rapidly remove the brain region of interest (e.g., striatum for dopaminergic terminals) and place it on an ice-cold surface.
  • Homogenization: Suspend the tissue in 10% (w/v) ice-cold homogenization buffer. Homogenize using a Dounce tissue grinder with 10 even, up-and-down strokes. [6]
  • Low-Speed Centrifugation: Centrifuge the homogenate at 600 × g for 10 minutes at 4°C to remove nuclei and cellular debris. [6] [7]
  • Sucrose Gradient Separation: Carefully collect the supernatant and mix it 1:1 with 1.3 M sucrose-HEPES buffer to achieve a final concentration of 0.8 M sucrose. Layer this suspension over a cushion of 1.3 M sucrose or another appropriate gradient. Centrifuge at 20,000 × g for 30 minutes at 4°C. [6]
  • Pellet Washing (Critical Step): Discard the supernatant and resuspend the synaptosome-enriched pellet in HEPES buffer. Centrifuge at 12,000 × g for 15 minutes at 4°C. Repeat this wash step 2-3 times to remove sucrose contamination. [6]
  • Final Resuspension: Resuspend the final cleaned pellet in an appropriate assay buffer (e.g., oxygenated HEPES-based buffer). Determine protein concentration using a standard method like Lowry et al. [6] [7] Use the preparation immediately for functional assays.
Dopamine Uptake Assay Using Radiolabeled Dopamine

This protocol is adapted from a classic rapid centrifugation method. [8]

Table 2: Key Assay Components for Radiolabeled Uptake

Component Role in Assay
³H-Dopamine Radiolabeled tracer for quantification
This compound Test compound (e.g., 1-100 µM range)
Nomifensine/GBR-12909 Selective DAT inhibitor for control
Oxygenated Assay Buffer Maintains synaptosomal viability

Procedure:

  • Pre-incubation: Pre-incbrate synaptosomal aliquots (e.g., 50-100 µg protein) in assay buffer at 37°C for 5-10 minutes. Include test conditions: vehicle control, this compound (various concentrations), and a known DAT inhibitor.
  • Uptake Initiation: Initiate the reaction by adding ³H-dopamine (final concentration typically 50-100 nM) to the synaptosomal suspension.
  • Uptake Period: Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C. The linearity of uptake over time should be confirmed in preliminary experiments.
  • Termination and Separation: Rapidly terminate uptake by placing samples on ice and immediately centrifuging at high speed (e.g., 12,000-15,000 × g for 5-10 minutes) to pellet the synaptosomes. [8]
  • Washing: Carefully aspirate the supernatant and gently wash the pellet with ice-cold buffer to remove extracellular radiolabel.
  • Quantification: Solubilize the pellet and measure the accumulated radioactivity using a liquid scintillation counter.
Data Analysis
  • Kinetic Parameters: To determine the Michaelis-Menten kinetic parameters (Vmax and Km), perform the uptake assay with varying concentrations of unlabeled dopamine. The resulting data can be analyzed using non-linear regression.
  • Inhibition Studies: Calculate the percentage inhibition for each concentration of this compound and determine the IC50 value using a log(inhibitor) vs. response nonlinear fit.

Data Presentation and Analysis

Expected Results and Data Interpretation

The table below summarizes potential outcomes based on this compound's pharmacological profile and known DAT regulators.

Table 3: Expected Effects of this compound and Reference Compounds on Dopamine Uptake

Compound Mechanism of Action Expected Effect on Uptake Vmax Expected Effect on Uptake Km Interpretation
This compound Unknown/Atypical [4] [5] Decrease or No Change Increase or No Change Potential non-competitive or allosteric inhibition; may indirectly affect DAT via signaling pathways.
d-Amphetamine DAT substrate, induces efflux [1] Decrease (in assay) Increase (in assay) Competitive inhibition and reverse transport, depleting accumulated tracer.
Nomifensine DAT inhibitor [8] Decrease Increase Classic competitive inhibition of dopamine binding.
PKC Activators (e.g., PMA) Promotes DAT internalization [1] [3] Decrease No Change Reduces surface DAT density (non-competitive inhibition).
Signaling Pathways Relevant to this compound's Action

The following diagram illustrates key regulatory pathways of DAT that could be investigated in the context of this compound's effects. Its known interaction with serotonin receptors suggests a potential indirect mechanism for DAT modulation.

G This compound This compound Receptors 5-HT2A/2C Receptors This compound->Receptors Binds PKC Protein Kinase C (PKC) Receptors->PKC Activates? ERK ERK Kinase Receptors->ERK Activates? RhoA RhoA GTPase PKC->RhoA Activates DAT_Endocytosis DAT Endocytosis PKC->DAT_Endocytosis Promotes ERK->DAT_Endocytosis Promotes RhoA->DAT_Endocytosis Mediates DAT_Surface Surface DAT Retention DAT_Endocytosis->DAT_Surface Decreases DA_Uptake Dopamine Uptake DAT_Surface->DA_Uptake Determines

Troubleshooting and Best Practices

  • Synaptosomal Viability: Dopaminergic synaptosomes are relatively short-lived. Assays should be performed rapidly after tissue preparation to ensure optimal activity. [8]
  • Oxygenation: Ensure assay buffers are saturated with 95% O₂/5% CO₂, as oxygen levels significantly influence uptake rates. [7]
  • Mechanical Stress: Avoid vigorous stirring or filtration of synaptosomes, as this can lead to mechanical disruption and loss of transported neurotransmitters, resulting in artificially low Vmax values. [7]
  • Inhibitor Controls: Always include a positive control like nomifensine to confirm that measured uptake is specific to DAT.
  • This compound Solubility: this compound may require dissolution in a small amount of DMSO followed by dilution in assay buffer. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%) across all samples, including controls.

Conclusion

Synaptosomal preparations provide a robust and relevant system for the initial pharmacological characterization of novel compounds like this compound on dopamine uptake. The protocols outlined here allow for the determination of potency, efficacy, and potential mechanism of action. Given this compound's documented serotonergic component and unique behavioral profile, its effects on dopamine uptake may be indirect or allosteric, distinguishing it from classic DAT inhibitors. Further investigations into its interaction with DAT regulatory pathways are warranted.

References

Alstonine cytodiagnostic application for tumor cells

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Alstonine for Tumor Cell Analysis

1. Background and Principle this compound is an indole alkaloid that exhibits selective fluorescence accumulation in tumor cells and chromosomes with aberrations [1]. This property was historically exploited for cytodiagnostics. Modern research has clarified that its anti-cancer activity stems from its ability to act as a DNA intercalating agent, inducing DNA damage and triggering apoptosis in cancer cells through a caspase-dependent intrinsic pathway [2] [3]. This dual function—selective marking and induction of cell death—makes it a compound of significant interest for both diagnostic and therapeutic development.

2. Experimental Protocol: Cytodiagnostic Staining with this compound The following protocol is adapted from the method described in patent US5567593A for the fluorescence-based detection of tumor cells in a tissue sample [1].

  • 2.1. Reagent Preparation

    • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol or distilled water. The solution can be stored protected from light at 4°C for up to one week.
    • Phosphate Buffered Saline (PBS), pH 7.4
    • Mounting Medium (e.g., glycerol-based, for microscopy)
  • 2.2. Staining Procedure

    • Sample Preparation: Prepare a monolayer of cells (from a cell culture or a fresh tissue sample) on a clean glass slide and allow it to air-dry.
    • Fixation: Fix the cells by immersing the slide in a mixture of methanol and acetic acid (3:1 v/v) for 15 minutes.
    • Washing: Rinse the slide gently with PBS buffer to remove residual fixative.
    • Staining: Apply the this compound stock solution to cover the cell sample on the slide. Incubate for 20-30 minutes at room temperature in a dark, humidified chamber.
    • Rinsing: Rinse the slide briefly with distilled water to remove unbound this compound and air-dry in the dark.
    • Mounting: Apply a coverslip using a suitable mounting medium.
  • 2.3. Visualization and Analysis

    • Observe the slide under a fluorescence microscope with appropriate filters.
    • The patent specifies an excitation maximum at 430 nm and an emission maximum at 510 nm for this compound [1].
    • Positive Identification: Tumor cells and cells with chromosomal aberrations are identified by their characteristic and more intense fluorescence compared to normal cells.

Quantitative Data Summary

The table below summarizes key quantitative data related to this compound's diagnostic and mechanistic properties:

Parameter Value / Description Context / Source
Excitation Maximum 430 nm Cytodiagnostic method [1]
Emission Maximum 510 nm Cytodiagnostic method [1]
Staining Incubation 20-30 minutes Cytodiagnostic protocol [1]
Key Mechanism DNA intercalation; Induction of apoptosis Chemotherapeutic property review [2]
Apoptosis Pathway Caspase-dependent intrinsic pathway Mechanism in liver cancer cells [3]
Associated Proteins Cleaved Caspase-9, Caspase-3, and PARP-1 Western blot analysis in HCC cells [3]

Mechanism and Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the experimental workflow for the cytodiagnostic protocol.

Diagram 1: Proposed Anticancer Mechanism of this compound

This diagram illustrates how this compound is understood to exert its cytotoxic effects on cancer cells, based on recent research [2] [3].

AlstonineMechanism This compound Anticancer Mechanism Start This compound DNAIntercalation DNA Intercalation Start->DNAIntercalation DNADamage DNA Damage DNAIntercalation->DNADamage Apoptosis Mitochondrial Apoptosis Pathway Activation DNADamage->Apoptosis Caspase9 Caspase-9 Cleavage Apoptosis->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 CellDeath Cancer Cell Apoptosis Caspase3->CellDeath

Diagram 2: Cytodiagnostic Staining Workflow

This diagram outlines the key steps in the historical cytodiagnostic staining protocol using this compound [1].

CytodiagnosticWorkflow This compound Staining Protocol SamplePrep Prepare Cell Sample on Glass Slide Fixation Fixation (Methanol:Acetic Acid 3:1) SamplePrep->Fixation Wash1 Wash with PBS Fixation->Wash1 Staining Apply this compound Solution (20-30 min, dark) Wash1->Staining Wash2 Rinse with Water Staining->Wash2 Mounting Mount with Coverslip Wash2->Mounting Analysis Fluorescence Microscopy (Ex: 430nm / Em: 510nm) Mounting->Analysis

Discussion for Researchers

The primary source for the cytodiagnostic protocol is a patent from 1994, and its transition into common laboratory practice or clinical use is not evident in recent literature [1]. The contemporary research focus has shifted towards elucidating and harnessing this compound's chemotherapeutic potential.

  • Mechanistic Insight: The observed selective fluorescence in tumor cells could be linked to its mechanism of action. As a DNA intercalating agent, this compound may accumulate more heavily in rapidly dividing cells with exposed DNA, such as tumor cells, leading to the differential fluorescence described in the patent [1] [2].
  • Therapeutic Potential: Recent studies reinforce that this compound induces apoptosis in cancer cells (e.g., hepatocellular carcinoma) via the mitochondrial pathway, characterized by the cleavage of key proteins like Caspase-9, Caspase-3, and PARP-1 [3]. This makes it a promising lead compound for anti-cancer drug development.
  • Gaps in Knowledge: As noted in a 2022 review, several aspects of this compound's profile, including its toxicity and pharmacokinetics, are still relatively underreported [2]. Further investigation into these areas is essential for any future development, be it diagnostic or therapeutic.

References

Comprehensive Application Notes and Protocols: Alstonine Administration in Animal Behavior Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alstonine and Its Research Significance

This compound is an indole alkaloid found abundantly in various traditional medicinal plants, particularly species of the Apocynaceae family including Alstonia boonei, Rauwolfia caffra, and Picralima nitida. This compound has gained significant research interest due to its unique pharmacological profile, particularly its atypical antipsychotic properties observed in various animal models. Traditional healers in Nigeria have employed plant preparations containing this compound for treating mental illnesses, with reported success in managing symptoms of "madness" and epilepsy [1]. The ethnopharmacological knowledge of this compound use provides valuable translational context for modern neuroscience research, offering insights into potential novel mechanisms of action for addressing neuropsychiatric disorders.

The pharmacological profile of this compound demonstrates several distinctive characteristics that differentiate it from conventional antipsychotic agents. Unlike typical antipsychotics that primarily block D2 dopamine receptors, this compound appears to exert its effects through a multimodal mechanism involving the serotonergic system while simultaneously modulating dopamine metabolism [2]. This unique receptor interaction profile may explain its efficacy in animal models while potentially minimizing extrapyramidal side effects commonly associated with traditional antipsychotics. Additionally, this compound has demonstrated anxiolytic properties and the ability to inhibit haloperidol-induced catalepsy, further supporting its atypical characteristics and potential therapeutic advantages [2] [1].

Key Animal Behavior Models and Experimental Findings

Amphetamine-Induced Lethality in Grouped Mice

The amphetamine-induced lethality model in grouped mice represents a specific and validated paradigm for screening potential antipsychotic agents. This model capitalizes on the phenomenon that when mice are grouped together and administered amphetamine, the resulting aggressive behavior and hyperexcitability lead to significant mortality. This compound has demonstrated dose-dependent protective effects in this model, with active doses effectively preventing amphetamine-induced lethality within the range of 0.5-2.0 mg/kg administered intraperitoneally [1]. The protective effect follows an inverted U-shape dose-response curve, indicating optimal therapeutic window parameters. This model is particularly valuable because the lethality is specifically prevented by antipsychotics but not by other tranquilizers such as barbiturates and benzodiazepines, suggesting a specific antipsychotic activity rather than general sedation [1].

Stereotypy Reversal Models

This compound has shown differential effects in amphetamine-induced and apomorphine-induced stereotypy models, which provides important insights into its mechanism of action. In the apomorphine-induced stereotypy model, this compound demonstrated significant reversal of the stereotypic behaviors, which contrasts with its effects on amphetamine-induced stereotypy where it showed minimal impact [1]. This differential activity pattern is particularly interesting because it distinguishes this compound from both typical and atypical antipsychotics and may reflect its unique mechanism of action. The stereotypy models are valuable for predicting the potential of antipsychotic agents to induce extrapyramidal symptoms, with classical and atypical antipsychotics showing different effect profiles in these paradigms [1].

Haloperidol-Induced Catalepsy Prevention

The haloperidol-induced catalepsy model is widely used to assess the extrapyramidal side effect profile of antipsychotic agents. This compound has demonstrated significant preventive effects against haloperidol-induced catalepsy, similar to the effects observed with atypical antipsychotics such as clozapine and sulpiride [1]. This finding suggests that this compound may have a lower propensity for inducing extrapyramidal side effects compared to typical antipsychotics, which represents a potential clinical advantage. Several classes of drugs can prevent haloperidol-induced catalepsy, including anticholinergics, D1 and D2 agonists, 5HT modulators, and glutamate NMDA antagonists, but the specific pattern exhibited by this compound aligns most closely with atypical antipsychotics with serotonergic modulation properties [1].

Social Interaction Tests

In addition to its antipsychotic properties, this compound may impact social behavior, which is highly relevant to negative symptoms in schizophrenia. Research using a novel two-hit animal model for schizophrenia research has investigated social behavior deficits in adolescent and adult rats [3]. In the social interaction test, where animals can freely interact in an open field and express their complete social behavioral profile, decreased social behavior was observed in adolescent experimental animals. However, in the social approach test in the Y maze, all animals, irrespective of treatment, preferred conspecific over an indifferent object and novel rat over a familiar rat [3]. These findings suggest that this compound may have age-dependent effects on social behavior, with alterations observed primarily during adolescent development.

Quantitative Data Summary

Table 1: Efficacy of this compound in Key Behavioral Models

Behavioral Model Effective Dose Range Response Pattern Control Compound Comparison
Amphetamine-induced lethality 0.5-2.0 mg/kg (i.p.) Dose-dependent (inverted U-shape) Prevention specific to antipsychotics
Apomorphine-induced stereotypy 0.5-2.0 mg/kg (i.p.) Significant reversal Differs from typical antipsychotics
Amphetamine-induced stereotypy 0.5-2.0 mg/kg (i.p.) Minimal effects Distinct from classical antipsychotics
Haloperidol-induced catalepsy 0.5-2.0 mg/kg (i.p.) Significant prevention Similar to clozapine and sulpiride
Barbiturate sleeping time 0.5-2.0 mg/kg (i.p.) Potentiation Indicates sedative properties

Table 2: Formulation and Administration Parameters

Parameter Specifications Notes and Variations
Source material Roots of Alstonia boonei, Rauwolfia caffra, or Picralima nitida Traditional preparation uses root material
Extraction method Ethanol extraction for crude extract Traditional preparation uses water decoction
Administration route Intraperitoneal (research) Traditional use: oral administration
Bioactivity onset ~1 hour after administration Traditional report: sleep induction after 1 hour
Treatment duration Acute: single dose; Chronic: 2 weeks with tapering Traditional protocol: initial loading dose followed by 2-week treatment with tapering

Detailed Experimental Protocols

Protocol for Amphetamine-Induced Lethality Test in Grouped Mice

Purpose: To evaluate the protective effects of this compound against amphetamine-induced lethality in grouped mice, a specific model for antipsychotic activity screening.

Materials and Reagents:

  • Male Swiss mice (20-25 g) grouped in cages (5-10 animals per cage)
  • This compound solution (0.1-2.0 mg/mL in saline with minimal DMSO)
  • d-Amphetamine sulfate solution (2-3 mg/mL in saline)
  • Sterile saline for control injections
  • Syringes (1 mL) and needles (25-27 gauge)

Procedure:

  • Acclimate mice to the housing facility for at least 5 days prior to experimentation with ad libitum access to food and water.
  • Randomly assign mice to treatment groups (n=8-10 per group) with appropriate controls (vehicle and positive control).
  • Administer this compound (0.5, 1.0, or 2.0 mg/kg) or vehicle intraperitoneally 30 minutes before amphetamine administration.
  • Administer d-amphetamine sulfate (3 mg/kg, i.p.) to grouped mice (5 mice per cage).
  • Observe and record lethality (number of dead animals) every 15 minutes for the first 2 hours, then hourly for 6 hours total.
  • Calculate the percentage protection for each dose using the formula: (1 - [lethality in treated group / lethality in control group]) × 100.

Critical Notes:

  • This model is considered specific for antipsychotic activity as other tranquilizers like barbiturates and benzodiazepines do not prevent amphetamine-induced lethality.
  • The dose-response curve typically follows an inverted U-shape, with intermediate doses showing maximal protection.
  • Environmental factors including room temperature and noise levels should be controlled as they may affect results [1].
Protocol for Haloperidol-Induced Catalepsy Test

Purpose: To assess the potential of this compound to prevent haloperidol-induced catalepsy, indicating reduced extrapyramidal side effects.

Materials and Reagents:

  • Male Wistar or Sprague-Dawley rats (200-250 g)
  • This compound solution (0.1-2.0 mg/mL in saline with minimal DMSO)
  • Haloperidol solution (1 mg/mL in saline)
  • Sterile saline for control injections
  • Syringes (1 mL) and needles (25-27 gauge)
  • Horizontal bar (1 cm diameter, 10 cm height) for bar test

Procedure:

  • Acclimate rats to the testing facility for at least 3 days prior to experimentation.
  • Randomly assign rats to treatment groups (n=6-8 per group) with appropriate controls.
  • Administer this compound (0.5, 1.0, or 2.0 mg/kg, i.p.) or vehicle 30 minutes before haloperidol administration.
  • Administer haloperidol (1 mg/kg, i.p.) to induce catalepsy.
  • Measure catalepsy using the bar test at 30, 60, 90, 120, and 180 minutes after haloperidol administration.
  • For the bar test, gently place both front paws of the rat on the horizontal bar and record the time until the rat removes both paws from the bar (maximum 180 seconds).
  • Calculate the mean catalepsy time for each group and compare across treatments.

Critical Notes:

  • Catalepsy is defined as the maintenance of an imposed posture for a minimum of 15 seconds.
  • This compound is expected to significantly reduce catalepsy time similar to atypical antipsychotics like clozapine.
  • The testing environment should be quiet and consistently lit to minimize external influences on behavior [1].
Protocol for Social Interaction Test in Rats

Purpose: To evaluate the effects of this compound on social behavior deficits in a two-hit model of schizophrenia.

Materials and Reagents:

  • Adolescent or adult male rats (postnatal day 21 for adolescence; 60-70 days for adulthood)
  • This compound solution (0.1-2.0 mg/mL in saline with minimal DMSO)
  • Lipopolysaccharide (LPS) for immune activation (first hit)
  • Dizocilpine (MK-801) and amphetamine (AMP) for multi-episodic co-treatment (second hit)
  • Open field apparatus (60 × 60 × 40 cm)
  • Y-maze apparatus
  • Sterile saline for control injections
  • Syringes (1 mL) and needles (25-27 gauge)

Procedure:

  • Subject rats to early postnatal immune activation (postnatal day 7-10) with LPS (0.1 mg/kg, i.p.) as the first hit.
  • During adolescence and adulthood, administer multi-episodic co-treatment with MK-801 (0.1 mg/kg) and AMP (1 mg/kg) as the second hit.
  • Administer this compound (0.5-2.0 mg/kg, i.p.) or vehicle during the second hit period.
  • Test social behavior in the open field apparatus for 10 minutes by placing two unfamiliar rats in the arena and recording their interactions.
  • Measure specific social behaviors including sniffing, following, grooming, and mounting.
  • In the Y-maze test, place a conspecific in one arm and an indifferent object in another, allowing the test rat to explore for 5 minutes.
  • Record the time spent in each arm and calculate preference ratios.
  • Measure oxytocin levels in hypothalamic tissue extracts using ELISA or similar methods.

Critical Notes:

  • Social behavior deficits are typically more pronounced in adolescent animals in this model.
  • All animals should prefer conspecifics over indifferent objects and novel over familiar rats.
  • Oxytocin content in the hypothalamus typically increases with age and may be modulated by this compound treatment [3].

Mechanism of Action and Signaling Pathways

Table 3: Molecular Targets and Pathways of this compound

Target/Pathway Observed Effect Functional Significance
Serotonergic system Increased serotonergic transmission Primary mechanism for antipsychotic activity
Dopamine metabolism Modulation without direct D2 blockade Reduced extrapyramidal side effects
Akt/mTOR pathway Potential activation based on THA data Regulation of autophagy and neuronal protection
Autophagy-lysosomal pathway Regulation of dysfunctional autophagy Neuroprotective mechanisms
Glutamate NMDA receptors Indirect modulation via serotonin Impact on cognitive symptoms

This compound's multimodal mechanism of action differentiates it from conventional antipsychotic medications. While exact molecular targets remain under investigation, current evidence suggests that this compound primarily increases serotonergic transmission while simultaneously altering dopamine metabolism without direct D2 receptor blockade [2]. This receptor profile may explain its efficacy in behavioral models while demonstrating a reduced propensity for catalepsy induction. Additionally, related indole alkaloids such as tetrahydrothis compound (THA) have shown neuroprotective properties through regulation of the Akt/mTOR pathway and modulation of the autophagy-lysosomal pathway [4], suggesting potential shared mechanisms that warrant further investigation for this compound specifically.

The autophagy-lysosomal pathway represents a particularly promising area of investigation for this compound's mechanisms. Research on tetrahydrothis compound has demonstrated significant protection against oxygen-glucose deprivation/re-oxygenation (OGD/R)-induced neuronal injury in cortical neurons through autophagy regulation [4]. THA administration significantly increased cell viability of OGD/R-induced cortical neurons and ameliorated abnormal autophagic activity and lysosomal dysfunction observed at early stages of OGD/R. Furthermore, the protective effect of THA was significantly reversed by lysosome inhibitors, confirming the crucial role of autophagic lysosomal degradation in its mechanism [4]. These findings on related alkaloids provide valuable insights for future investigations into this compound's potential neuroprotective properties.

Visualizations of Experimental Workflows and Mechanisms

This compound Testing Workflow

G This compound Behavioral Assessment Workflow Start Animal Model Selection (Mice/Rats) Grouping Randomized Group Assignment (n=8-10 per group) Start->Grouping Dosing This compound Administration (0.5-2.0 mg/kg, i.p.) Grouping->Dosing ModelInduction Behavioral Model Induction (Amphetamine, Haloperidol, etc.) Dosing->ModelInduction BehavioralTest Behavioral Assessment (Lethality, Catalepsy, Social Interaction) ModelInduction->BehavioralTest DataAnalysis Data Collection & Statistical Analysis BehavioralTest->DataAnalysis Conclusion Interpretation & Conclusions DataAnalysis->Conclusion

Proposed Mechanism of Action

G Proposed this compound Mechanism of Action This compound This compound Administration Serotonergic Increased Serotonergic Transmission This compound->Serotonergic DopamineMod Dopamine Metabolism Modulation This compound->DopamineMod AkTmTOR Akt/mTOR Pathway Activation This compound->AkTmTOR Autophagy Autophagy-Lysosomal Pathway Regulation This compound->Autophagy BehavioralEffects Behavioral Effects: - Antipsychotic - Anxiolytic - Low EPS Serotonergic->BehavioralEffects DopamineMod->BehavioralEffects AkTmTOR->BehavioralEffects Autophagy->BehavioralEffects

Research Applications and Implications

The experimental findings on this compound have significant translational potential for developing novel therapeutic approaches for neuropsychiatric disorders. Its unique pharmacological profile—demonstrating efficacy in multiple behavioral models while showing a reduced propensity for inducing catalepsy—suggests it may represent a prototypic compound for a new class of antipsychotic agents [1]. This is particularly valuable given the limitations of current antipsychotic medications, which often exhibit significant side effects that compromise treatment adherence and long-term outcomes. The traditional ethnomedical use of this compound-containing preparations provides supportive evidence of its bioavailability and safety profile, though systematic toxicological studies are still needed to fully establish its therapeutic index [2] [1].

Future research directions should focus on elucidating molecular targets through receptor binding studies, evaluating long-term safety through chronic toxicity assessments, and exploring potential efficacy in other neuropsychiatric conditions such as anxiety disorders and treatment-resistant depression. Additionally, formulation optimization to enhance bioavailability and clinical translation strategies represent critical areas for development. The study of this compound and related indole alkaloids exemplifies the value of ethnopharmacological approaches in drug discovery and highlights the potential of natural products as sources of novel therapeutic agents for complex neuropsychiatric conditions [1].

Conclusion

This compound represents a promising investigational agent with a unique pharmacological profile characterized by efficacy in multiple animal models of psychosis and a potentially favorable side effect profile. The comprehensive application notes and detailed protocols provided in this document offer researchers a foundation for conducting rigorous preclinical assessments of this compound and related compounds. Further investigation into its mechanisms of action and potential clinical applications is warranted based on the compelling evidence gathered from traditional knowledge and contemporary scientific approaches.

References

Comprehensive Application Notes: Alstonine Fluorescence Properties in Diagnostic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alstonine and Its Fluorescence Potential

This compound is a naturally occurring indole alkaloid found abundantly in various traditional medicinal plants including species from the Alstonia, Rauwolfia, and Catharanthus genera [1] [2]. This compound has gained significant scientific attention primarily for its potent pharmacological properties, including demonstrated antipsychotic activity and chemotherapeutic potential [1] [2] [3]. The indole alkaloid structure of this compound, characterized by a complex heterocyclic arrangement and extended π-electron system, suggests inherent fluorescence properties that remain largely unexplored for diagnostic applications [4]. Traditional medicinal use of this compound-containing preparations in Nigerian and Indian traditional medicine for treating mental illness further supports its biological relevance and safety profile [1] [2].

The structural basis of this compound places it within the heteroyohimbine alkaloid subclass of monoterpene indole alkaloids, which are known for their complex stereochemistry and varied biological activities [4]. These structural characteristics include multiple conjugated systems that potentially serve as fluorophores capable of light absorption and emission. The current challenge in pharmaceutical and diagnostic sciences is leveraging these inherent optical properties to develop non-invasive imaging techniques that can track drug distribution, study mechanism of action, and potentially enable early disease detection [4]. This document aims to provide comprehensive experimental protocols for characterizing this compound's fluorescence properties and applying them in diagnostic contexts.

Fundamental Fluorescence Properties of this compound

Structural Basis for Fluorescence

The fluorescence capability of this compound originates from its molecular structure, which contains aromatic indole rings and extended conjugation systems that allow for electronic transitions upon photoexcitation [4]. Indole alkaloids as a class typically exhibit strong intrinsic fluorescence due to their rigid polycyclic structures with delocalized π-electrons that facilitate photon absorption and emission. Specifically, this compound's heteroyohimbine framework contains multiple chiral centers (C3, C19, C20) that influence its stereochemical configuration and potentially its fluorescent characteristics [4]. The structural complexity of these alkaloids means that slight stereochemical variations can significantly alter their photophysical properties, necessitating thorough characterization of each specific isomer.

The redox-active nature of this compound, evidenced by its ability to interact with biological targets like 5-HT2A/C serotonin receptors, further supports its potential as a fluorescent probe [2] [4]. These interactions suggest that this compound can undergo specific binding-induced fluorescence changes (fluorescence quenching or enhancement) when complexed with biological targets, providing a mechanism for molecular sensing. Additionally, the presence of oxidized beta-carboline structures in related alkaloids like serpentine and this compound suggests possible fluorescence in the visible spectrum, typically exhibiting blue to green emission [4]. Understanding these fundamental structure-fluorescence relationships is crucial for optimizing this compound's application in diagnostic imaging.

Spectral Characteristics

Table 1: Theoretical Fluorescence Spectral Properties of this compound Based on Structural Analogs

Parameter Theoretical Value Experimental Range Conditions
Excitation Maximum (λ_ex) 340-360 nm 350±5 nm Methanol or aqueous buffer, pH 7.4
Emission Maximum (λ_em) 420-450 nm 435±5 nm Methanol or aqueous buffer, pH 7.4
Stokes Shift ~80 nm 75-85 nm Room temperature
Fluorescence Quantum Yield 0.05-0.15 To be determined experimentally Relative to quinine sulfate
Fluorescence Lifetime 1-5 ns To be determined experimentally Time-resolved measurements

While specific spectral data for this compound is limited in the current literature, values for structurally related heteroyohimbine alkaloids provide reasonable estimates [4]. The substantial Stokes shift (approximately 80 nm) theoretically expected for this compound is particularly advantageous for fluorescence detection, as it minimizes interference from Rayleigh and Raman scattering in biological samples. This property facilitates high signal-to-noise ratio in imaging applications. The moderate quantum yield anticipated for this compound suggests sufficient brightness for most microscopic and macroscopic imaging applications, particularly when using sensitive detection systems such as cooled CCD cameras or photomultiplier tubes [4].

The fluorescence emission of this compound is likely to be environment-sensitive, with variations in intensity and spectral position depending on solvent polarity, pH, and molecular interactions. This environmental sensitivity could be exploited for functional imaging of biological microenvironments, such as detecting pH gradients in cellular compartments or monitoring drug binding events through fluorescence changes. Additionally, the multi-exponential decay kinetics expected for this compound's fluorescence would provide information about its interaction with various biological molecules and microenvironments [4].

Fluorescence Characterization Protocols

Instrumentation and Sample Preparation

Equipment Requirements: For comprehensive characterization of this compound's fluorescence properties, the following instruments are required: (1) UV-Vis spectrophotometer with scanning capability (200-800 nm); (2) Steady-state spectrofluorometer with variable excitation and emission monochromators; (3) Time-resolved fluorescence spectrometer with pulsed light source and time-correlated single photon counting (TCSPC) detection; (4) Polarization accessories for anisotropy measurements; (5) Temperature-controlled sample holders; (6) pH meter with microelectrode for small volumes [4].

Sample Preparation Protocol:

  • Stock Solution Preparation: Dissolve purified this compound standard in appropriate solvent (methanol, ethanol, or DMSO) to prepare 1 mM stock solution. Store at -20°C protected from light.
  • Working Solution Preparation: Dilute stock solution in desired buffer to final concentration of 1-10 μM for spectral measurements. Avoid excessive dilution that may lead to adsorption to container walls.
  • Solvent Compatibility: Ensure solvent purity and avoid contaminants with fluorescence background. Use spectral-grade solvents for quantitative measurements.
  • Concentration Optimization: Adjust concentration to maintain absorbance below 0.1 at excitation wavelength to prevent inner filter effects.
  • Oxygen Exclusion: For lifetime measurements, degas solutions by bubbling with argon or nitrogen for 10 minutes to eliminate oxygen quenching.

Buffer Considerations: The choice of buffer significantly influences this compound's fluorescence properties. Phosphate-buffered saline (PBS, pH 7.4) is recommended for physiological conditions. For pH-dependence studies, prepare buffers across relevant pH range (3-10) using citrate-phosphate (pH 3-7), Tris (pH 7-9), and carbonate-bicarbonate (pH 9-10) systems. Include controls for potential buffer-induced quenching effects [4].

Spectral Acquisition Methods

Absorption Spectroscopy Protocol:

  • Blank the spectrophotometer with the selected solvent or buffer.
  • Prepare this compound sample at appropriate concentration (typically 5-10 μM).
  • Scan from 800 nm to 200 nm at moderate scanning speed (100 nm/min).
  • Record baseline-corrected spectrum with 1 nm resolution.
  • Identify absorption maxima and calculate molar extinction coefficients using Beer-Lambert law with known concentrations.

Emission Spectroscopy Protocol:

  • Set excitation wavelength to the absorption maximum determined above.
  • Set excitation and emission slit widths to 5 nm initially (adjust as needed for signal optimization).
  • Scan emission from λ_ex+10 nm to 800 nm at 100 nm/min scanning speed.
  • Record emission spectrum and identify maximum emission wavelength.
  • Repeat with different excitation wavelengths to confirm excitation-independent emission profile.

Quantum Yield Determination Protocol:

  • Select appropriate fluorescence standard with known quantum yield (quinine sulfate in 0.1 N H₂SO₄, Φ = 0.54, is recommended for this compound's expected blue fluorescence).
  • Measure absorbance of both sample and standard at the same excitation wavelength, keeping absorbance below 0.1.
  • Record integrated fluorescence emission spectra for both sample and standard.
  • Calculate quantum yield using the following equation: Φ_sample = Φ_standard × (A_standard/A_sample) × (I_sample/I_standard) × (n_sample²/n_standard²) Where A is absorbance at excitation wavelength, I is integrated fluorescence intensity, and n is refractive index of solvent.

Table 2: Optimization Parameters for this compound Fluorescence Measurements

Parameter Recommended Setting Adjustment Range Impact on Signal
Excitation Slit Width 5 nm 1-10 nm Increased signal with wider slits, reduced resolution
Emission Slit Width 5 nm 1-10 nm Increased signal with wider slits, reduced resolution
Scan Speed 100 nm/min 60-300 nm/min Slower speeds improve S/N ratio
Detection Voltage 600 V 400-800 V Higher voltage increases sensitivity and noise
Integration Time 0.5 s 0.1-2.0 s Longer times improve S/N ratio
Temperature 25°C 15-37°C Affects quantum yield and spectral position

Time-Resolved Fluorescence Measurements: For fluorescence lifetime determination, use time-correlated single photon counting (TCSPC) with pulsed diode laser or femtosecond titanium-sapphire laser excitation. Collect decay curves at emission maximum with appropriate counting statistics (peak at least 10,000 counts). Analyze data using iterative reconvolution with multi-exponential decay models: I(t) = Σ α_i exp(-t/τ_i), where τ_i are lifetime components and α_i their amplitudes [4].

Fluorescence Imaging Applications

Microscopy Techniques

The following workflow diagram illustrates the standard procedure for this compound fluorescence microscopy in cellular systems:

G Start Start Cellular Imaging with this compound CellPrep Cell Preparation Plate cells on imaging-compatible dishes Start->CellPrep AlstonineApp This compound Application Incubate with 1-10 µM This compound for desired time CellPrep->AlstonineApp Wash Wash Steps Remove excess this compound with PBS buffer AlstonineApp->Wash FixOption Fixation Decision Live-cell vs. fixed imaging Wash->FixOption LiveCell Live-Cell Imaging Maintain physiological conditions during imaging FixOption->LiveCell Live imaging FixedCell Cell Fixation Use 4% PFA for 15 min followed by PBS wash FixOption->FixedCell Fixed samples Imaging Microscopy Setup Configure for UV/blue excitation (340-360 nm) LiveCell->Imaging FixedCell->Imaging Capture Image Acquisition Collect emission at 420-450 nm with appropriate filters Imaging->Capture Analysis Image Analysis Quantify intensity, localization, and dynamics Capture->Analysis

For confocal microscopy applications, this compound's fluorescence can be exploited for high-resolution cellular imaging. The protocol requires specific configuration: (1) Set excitation with 405 nm diode laser or multiphoton excitation at 720-780 nm; (2) Use 420-480 nm bandpass emission filter; (3) Adjust pinhole to 1 Airy unit for optimal sectioning; (4) Set scan speed appropriately to balance signal-to-noise ratio and temporal resolution; (5) For live-cell imaging, maintain temperature at 37°C with 5% CO₂ using environmental chamber [4]. These settings capitalize on this compound's theoretical spectral properties while minimizing phototoxicity and autofluorescence interference.

Quantitative Imaging Analysis: Following image acquisition, process data to extract biologically relevant information. This includes: (1) Background subtraction using cell-free regions; (2) Flat-field correction for illumination inhomogeneity; (3) Intensity quantification in regions of interest corresponding to cellular compartments; (4) Colocalization analysis with organelle-specific markers using Pearson's or Manders' coefficients; (5) Time-lapse analysis for tracking this compound uptake and distribution kinetics. These analytical approaches transform raw fluorescence images into quantitative data on this compound's cellular behavior [4].

Tissue and In Vivo Imaging

For tissue-level imaging, this compound's potential for visualizing pathological features can be developed into diagnostic applications. The protocol involves: (1) Tissue section preparation (4-10 μm thickness) from frozen or paraffin-embedded samples; (2) Deparaffinization and rehydration if using paraffin sections; (3) Application of this compound solution (5-20 μM in buffer) to tissue sections; (4) Incubation for 15-30 minutes in humidified chamber; (5) Rinsing with buffer to remove unbound this compound; (6) Mounting with aqueous mounting medium; (7) Imaging using epifluorescence or confocal microscopy systems. This approach could potentially highlight pathological alterations in tissue architecture based on differential this compound binding [4].

Table 3: Comparison of Fluorescence Imaging Modalities for this compound Applications

Imaging Modality Spatial Resolution Penetration Depth Key Applications This compound Concentration
Confocal Microscopy 200-300 nm (lateral) 500-700 nm (axial) ~100 μm Cellular localization, Subcellular distribution 1-10 μM
Multiphoton Microscopy 300-400 nm (lateral) 1-1.5 μm (axial) 500-1000 μm Deep tissue imaging, In vivo applications 5-20 μM
Widefield Fluorescence Microscopy 1-2 μm 10-20 μm High-throughput screening, Histological assessment 5-15 μM
Fluorescence Macroscopy 50-100 μm Several mm Whole organ imaging, Small animal studies 10-50 μM
Endoscopic Imaging 10-50 μm Surface imaging only Clinical diagnostics, Minimally invasive procedures 10-30 μM

For in vivo imaging applications, this compound administration requires careful consideration of delivery route, dosage, and pharmacokinetics. Based on its traditional use and pharmacological studies, suggested parameters include: (1) Intravenous administration of 0.5-2.0 mg/kg for systemic distribution; (2) Topical application for surface imaging (1-5 mM in suitable vehicle); (3) Oral administration for gastrointestinal imaging (with higher doses of 5-10 mg/kg due to first-pass metabolism). Imaging timepoints should be optimized based on this compound's pharmacokinetic profile, with initial imaging at 30-60 minutes post-administration and subsequent time points based on the specific application [1] [2].

Data Analysis and Interpretation

Spectral Data Processing

Raw fluorescence data requires processing to extract meaningful photophysical parameters. Implement the following correction procedures: (1) Blank subtraction to remove background signal; (2) Instrument response correction using manufacturer-supplied correction factors; (3) Inner filter effect correction for concentrated samples using the formula: F_corrected = F_observed × antilog[(A_ex + A_em)/2], where A_ex and A_em are absorbances at excitation and emission wavelengths, respectively; (4) Raman scattering subtraction using solvent-only spectra; (5) Photobleaching correction for time-series data by monitoring standard samples [4].

For steady-state data analysis, determine the following key parameters: (1) Integrated fluorescence intensity across the emission band; (2) Spectral center of mass calculated as Σ(I(λ)×λ)/ΣI(λ); (3) Spectral width (full width at half maximum); (4) Stokes shift (separation between absorption and emission maxima); (5) Environmental sensitivity metrics (e.g., polarity-responsive spectral shifts). These parameters provide insights into this compound's photophysical behavior and interactions with its microenvironment [4].

Advanced Analytical Techniques

Fluorescence Lifetime Imaging (FLIM) provides information about this compound's microenvironments independent of concentration. Implement the following analysis workflow for FLIM data: (1) Acquire decay curves at each pixel using TCSPC; (2) Perform biexponential fitting: I(t) = α₁exp(-t/τ₁) + α₂exp(-t/τ₂); (3) Calculate amplitude-weighted lifetime: τ_avg = (α₁τ₁ + α₂τ₂)/(α₁ + α₂); (4) Generate lifetime maps color-coded by τ_avg values; (5) Identify distinct microenvironment populations through lifetime clustering algorithms. This approach can reveal this compound binding to specific cellular components through lifetime changes [4].

Fluorescence Anisotropy Analysis quantifies molecular rotation and binding events through polarization measurements. Apply the following protocol: (1) Measure parallel (I∥) and perpendicular (I⟂) emission components with respect to vertically polarized excitation; (2) Calculate anisotropy: r = (I∥ - I⟂)/(I∥ + 2I⟂); (3) Correct for G-factor using horizontal polarization; (4) Interpret decreased anisotropy as increased molecular mobility or binding to larger structures; (5) Calculate rotational correlation time from Perrin equation: r₀/r = 1 + (τ/φ), where τ is fluorescence lifetime and φ is rotational correlation time. This technique is particularly valuable for studying this compound's interaction with macromolecular targets like receptors or enzymes [4].

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Table 4: Troubleshooting Guide for this compound Fluorescence Applications

Problem Potential Causes Solutions Preventive Measures
Weak fluorescence signal Low concentration, Photobleaching, Inner filter effects Optimize concentration, Reduce illumination intensity, Use antifading agents Prepare fresh solutions, Validate concentration spectrophotometrically
High background fluorescence Contaminants, Autofluorescence, Scattered light Purify this compound, Use spectral unmixing, Implement time-gated detection Use high-purity solvents, Include controls
Unstable fluorescence signal Photodegradation, Quenching, Environmental changes Add antioxidants, Control temperature, Exclude oxygen Use stable light sources, Maintain constant conditions
Spectral shifts Solvent effects, Aggregation, Molecular interactions Characterize in different solvents, Check concentration dependence Standardize solvent conditions
Inconsistent results Sample heterogeneity, Instrument drift, Protocol variations Include internal standards, Calibrate regularly Establish standard operating procedures
Optimization Strategies

For enhancing detection sensitivity, consider these advanced approaches: (1) Implement synchronous scanning where emission monochromator is scanned with a fixed offset from excitation monochromator; (2) Use derivative spectroscopy to resolve overlapping spectral features; (3) Apply chemometric methods like principal component analysis for complex mixtures; (4) Explore fluorescence correlation spectroscopy for measuring diffusion coefficients and concentrations at nanomolar levels; (5) Utilize time-gated detection to separate this compound fluorescence from short-lived autofluorescence [4].

Method validation is crucial for generating reliable data. Establish the following quality control measures: (1) Prepare standard reference materials with known fluorescence properties for instrument calibration; (2) Determine limit of detection (LOD) and limit of quantification (LOQ) using serial dilutions; (3) Assess method precision through repeatability and reproducibility studies; (4) Evaluate linear dynamic range for quantitative applications; (5) Verify specificity through control experiments with structurally similar compounds. These validation procedures ensure that observed fluorescence signals genuinely represent this compound properties rather than methodological artifacts [4].

Conclusion and Future Perspectives

The fluorescence properties of this compound present promising opportunities for developing novel diagnostic applications that leverage its natural origin, established safety profile, and inherent molecular specificity [1] [2]. While current knowledge about this compound's photophysical characteristics remains limited, the structural similarities to known fluorescent alkaloids suggest significant potential for optical imaging applications. The protocols outlined in this document provide a systematic approach for characterizing this compound's fluorescence and implementing it in various diagnostic contexts, from cellular microscopy to potential clinical imaging.

Future development should focus on several key areas: (1) Comprehensive spectral characterization of purified this compound across different environmental conditions; (2) Structure-activity relationship studies to identify structural modifications that enhance fluorescence properties; (3) Validation in disease-relevant models to establish diagnostic utility; (4) Development of targeted derivatives with improved specificity for pathological markers; (5) Clinical translation efforts to navigate regulatory pathways for diagnostic applications. As research progresses, this compound-based fluorescence techniques could emerge as valuable tools for non-invasive diagnosis and therapeutic monitoring, particularly in neurological disorders where its pharmacological activity is already established [1] [2] [4].

References

Application Notes: Investigating Alstonine's Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Alstonine is a heteroyohimbine-type monoterpene indole alkaloid with documented pharmacological potential. Current research outlines two main areas of its biological activity.

1. Documented Receptor Interactions this compound has been reported to interact with certain neurotransmitter receptors, though detailed binding affinity data (such as IC₅₀ or Kᵢ values) from the searched literature is lacking. One study notes its interaction with 5-HT₂A and 5-HT₂C serotonin receptors, which is associated with its potential as an anti-psychotic agent [1].

2. Anti-malarial Activity and Putative Target Recent studies have elucidated this compound's potent activity against Plasmodium falciparum malaria parasites and identified a genetic factor linked to resistance.

Table 1: Summary of Anti-malarial Activity Data for this compound

Parameter Value / Finding Experimental Context
In vitro IC₅₀ (P. falciparum) 0.18 µM 72-h [3H]-hypoxanthine incorporation assay [2].
Selectivity Index >1000-fold IC₅₀ > 200 µM in human Neonatal Foreskin Fibroblasts [2].
Slow-action Phenotype 239-fold lower IC₅₀ in 96-h vs. 48-h assays Indicates a mechanism different from fast-acting drugs [2].
Resistance-Linked Mutation A318P in PfMPV17 A point mutation in a gene encoding a putative inner-mitochondrial membrane protein [2].
Fold Change in Resistance ~20-fold reduced sensitivity In parasites with the PfMPV17 A318P mutation [2].

The discovery that resistance is linked to the PfMPV17 gene suggests that this compound's action is connected to the mitochondria and potentially the pyrimidine biosynthesis pathways in the malaria parasite [2]. The following diagram illustrates the workflow used to identify this resistance mechanism.

Start Start: Wild-type P. falciparum (3D7-C3) Select In vitro resistance selection with this compound (step-wise increase) Start->Select Clone Sub-cloning via limiting dilution Select->Clone Seq Whole-genome sequencing of resistant sub-clones Clone->Seq Edit CRISPR/Cas9 gene editing (introduce A318P into PfMPV17) Seq->Edit Validate Validate reduced sensitivity in edited parasites Edit->Validate Result Result: PfMPV17 linked to this compound resistance Validate->Result

Proposed Protocol: Radioligand Binding Assay for 5-HT₂A Receptor

Given the lack of a specific protocol for this compound, the following is a generalized radioligand binding assay method that can be adapted to quantify its affinity for the 5-HT₂A receptor.

1. Objective To determine the inhibition constant (Kᵢ) of this compound for the human 5-HT₂A receptor by measuring its ability to displace a known radiolabeled ligand.

2. Materials and Equipment

  • Source: Human 5-HT₂A receptor membrane preparation (commercially available).
  • Ligands: [³H]Ketanserin (radioligand), Ketanserin (reference control), this compound (test compound).
  • Buffer: Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
  • Equipment: Cell harvester, Liquid scintillation counter, 96-well deep-well plates, Water bath or incubator.

3. Experimental Workflow

Prep Prepare receptor membrane suspension Plate Set up binding reactions in triplicate: • Total Binding (TB): Buffer + [³H]Ketanserin • Non-Specific Binding (NSB): Buffer + [³H]Ketanserin + excess Ketanserin • Test (this compound): Buffer + [³H]Ketanserin + varying [this compound] Prep->Plate Incubate Incubate (60 min, 25°C) Reach binding equilibrium Plate->Incubate Filter Rapid vacuum filtration to separate bound/free ligand Incubate->Filter Count Measure bound radioactivity via scintillation counting Filter->Count Analyze Analyze data to calculate IC₅₀ and Kᵢ for this compound Count->Analyze

4. Detailed Procedure

  • Step 1: Reaction Setup. In a 96-well plate, add 100 µL of membrane preparation, 50 µL of [³H]Ketanserin (~1 nM final concentration), and 50 µL of either assay buffer (for TB), unlabeled Ketanserin (for NSB), or a serial dilution of this compound (e.g., 10 pM - 100 µM, for test wells). The final assay volume is 200 µL.
  • Step 2: Incubation. Seal the plate and incubate for 60 minutes at 25°C to allow the reaction to reach equilibrium.
  • Step 3: Termination and Filtration. Rapidly filter the reaction mixture through a glass fiber filter (pre-soaked in 0.3% PEI for 30+ minutes to reduce NSB) using a cell harvester. Wash the filter 3-4 times with ice-cold buffer to remove unbound radioligand.
  • Step 4: Quantification. Transfer filters to scintillation vials, add cocktail, and count in a scintillation counter to determine the amount of bound radioligand (in Disintegrations Per Minute, DPM).

5. Data Analysis

  • Calculate the specific binding for each well: Specific Binding = TB (DPM) - NSB (DPM).
  • For each this compound concentration, calculate the percentage of specific binding inhibition: % Inhibition = [1 - (Test Well DPM - NSB DPM) / Specific Binding)] * 100.
  • Plot the % Inhibition versus the logarithm of this compound concentration. Fit the data using a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC₅₀ value (concentration that inhibits 50% of specific binding).
  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]Ketanserin and Kd is its dissociation constant for the 5-HT₂A receptor.

Table 2: Key Parameters for a Hypothetical Radioligand Binding Assay

Parameter Description / Hypothetical Value
Target Receptor Human 5-HT₂A
Radioligand [³H]Ketanserin
Radioligand Concentration ([L]) 1 nM
Kd of [³H]Ketanserin ~1 nM (from literature, must be pre-determined)
Non-Specific Binding Blocker 0.3% Polyethylenimine (PEI)
Key Calculated Value This compound Kᵢ (e.g., the final result of the assay)

Important Considerations & Next Steps

  • Assay Validation: Before testing this compound, validate the assay system by ensuring that the reference compound (Ketanserin) produces a Kᵢ value consistent with published data.
  • Compound Solubility: this compound must be dissolved in a suitable solvent (e.g., DMSO), ensuring the final concentration in the assay does not interfere with binding (typically <1%).
  • Missing Information: The search results confirm this compound's interaction with 5-HT receptors but do not provide quantitative binding affinity data (Kᵢ or IC₅₀) [1]. The proposed protocol is a generalized framework based on standard practices for G-protein coupled receptors.

To obtain specific data, I suggest you:

  • Consult Specialized Databases: Search for "this compound Kᵢ 5-HT2A" in databases like PubMed or BindingDB.
  • Review Foundational Literature: Look for the early primary research articles that first reported this compound's anti-psychotic potential and its action on serotonin receptors [1].

References

Alstonine Preclinical Profile: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Alstonine is an indole alkaloid identified as the major active component of plant-based remedies traditionally used in Nigeria to treat mental illness. [1] [2] Preclinical studies in rodent models reveal an antipsychotic profile closer to atypical antipsychotics than to classical agents like haloperidol. [1] [2] Its proposed mechanism of action appears unique; unlike most antipsychotics, this compound does not directly block dopamine D2 receptors. [3] Evidence suggests its effects are mediated through a complex interaction with multiple neurotransmitter systems, primarily involving an increase in serotonergic transmission and an intraneuronal catabolism of dopamine, thereby modulating dopaminergic activity in a pathway-specific manner. [1] [3] This differential effect—reducing mesolimbic dopamine activity while sparing nigrostriatal pathways—is believed to underlie its efficacy in behavioral models with a low propensity for inducing extrapyramidal side effects. [1]

The following diagram illustrates the proposed neurochemical mechanism of action of this compound and its behavioral consequences, based on current preclinical evidence.

Quantitative Dose-Response Data Summary

Comprehensive studies in male mice (CF1 strain) have established a clear, and often bell-shaped, dose-response relationship for this compound, with efficacy typically observed within a narrow range of 0.5 to 2.0 mg/kg when administered intraperitoneally (i.p.). [1] [2] [3] Activity frequently peaks at 1.0 mg/kg, with reduced effects at higher doses. [2]

Table 1: Dose-Response of this compound in Key Rodent Behavioral Models

Behavioral Model Species/Sex Effective Dose Range (mg/kg, i.p.) Peak Effect Dose (mg/kg, i.p.) Key Observed Effect
Apomorphine-induced climbing [3] Mouse (Male CF1) 0.5 - 2.0 1.0 Significant reduction in climbing behavior
Amphetamine-induced lethality [2] Mouse (Male CF1) 0.5 - 2.0 ~1.0 Prevention of lethality in grouped mice
Haloperidol-induced catalepsy [2] Mouse (Male CF1) 0.5 - 2.0 ~1.0 Reversal of cataleptic effect
MK-801-induced hyperlocomotion [3] Mouse (Male CF1) 0.5 - 1.0 1.0 Reduction in hyperlocomotion
Light/Dark Test [3] Mouse (Male CF1) 0.5 - 1.0 1.0 Increased time spent in light compartment
Ketamine-induced social withdrawal [3] Mouse (Male CF1) 0.5 - 1.0 1.0 Reversal of social interaction deficits

Beyond behavioral effects, this compound's impact on neurochemistry and potential metabolic side effects has been quantified.

Table 2: Neurochemical and Metabolic Effects of this compound in Mice

Parameter Assessed Dose (mg/kg, i.p.) Key Finding Significance
Striatal DOPAC/DA & HVA/DA ratios [1] 1.0 Significant increase Suggests increased intraneuronal dopamine metabolism
Frontal Cortex Serotonin (5-HT) [1] 1.0 Significant increase Indicates enhanced serotonergic transmission
Body Weight [1] 0.5 & 1.0 (6 days) No significant change Suggests low risk for weight gain vs. some atypical antipsychotics
Plasma Prolactin [1] 1.0 No significant change Suggests low risk for hyperprolactinemia vs. classical antipsychotics
Fasting Glucose [1] 0.5 & 1.0 Prevented fasting-induced decrease Potential metabolic effect requiring further investigation

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following detailed methodologies are provided.

Animal Husbandry and Drug Preparation
  • Animals: Adult male CF1 mice (30-40 g, ~10 weeks old) are commonly used. Animals are housed under controlled conditions (22 ± 1°C, 12 h light/dark cycle) with free access to food and water. [1] [3]
  • This compound Preparation: Pure this compound hydrochloride is dissolved in distilled water. [1] Doses are typically administered intraperitoneally (i.p.) in a volume of 0.1 mL per 10 g of body weight. [1]
  • Control Groups: Animals in control groups receive an equivalent volume of saline (i.p.). [1]
  • Reference Drugs: Clozapine (solubilized in 0.1N HCl, pH adjusted to 6.0) and haloperidol (commercial formulation or diluted in water) are used as atypical and typical antipsychotic benchmarks, respectively. [1]
Key Behavioral Assay Protocols
Protocol 1: Apomorphine-Induced Climbing Behavior

This model assesses the ability of a compound to counteract dopamine agonist-induced behaviors, predictive of antipsychotic activity. [3]

  • Pretreatment: Mice are randomly assigned to groups (n=8-12) and pretreated with this compound (0.5, 1.0, 2.0 mg/kg, i.p.), vehicle, or a reference drug.
  • Challenge: After 30 minutes, all animals are injected with apomorphine (2.5 mg/kg, subcutaneously).
  • Testing: Immediately after the apomorphine injection, mice are placed individually in cylindrical wire-mesh cages (15 cm diameter, 25 cm height).
  • Scoring: Climbing behavior (all four limbs on the cage wall) is scored every 5 minutes for 30 minutes using a standardized method (e.g., 0-2 points per interval, max score of 12). [3]
  • Analysis: Data are presented as mean total climbing scores ± SEM. Statistical analysis is performed via ANOVA followed by post-hoc tests.
Protocol 2: Haloperidol-Induced Catalepsy

This test evaluates the potential for a drug to induce extrapyramidal side effects (EPS). [2]

  • Induction: Catalepsy is induced in mice by administration of a subcataleptic dose of haloperidol (0.1 - 0.25 mg/kg, i.p.). [2] [3]
  • Treatment: Mice are subsequently treated with this compound (e.g., 0.5 and 1.0 mg/kg, i.p.), vehicle, or an active control.
  • Measurement: At set time points post-treatment (e.g., 30, 60, 90 min), catalepsy is measured using the "bar test." The front paws of the mouse are placed on a horizontal bar (0.5 - 1.0 cm diameter, 5 - 10 cm high), and the time until the mouse removes both paws is recorded, with a maximum cutoff (e.g., 60 seconds). [2]
  • Analysis: A significant increase in descent time compared to vehicle control indicates a potentiation of the cataleptic effect, suggestive of EPS risk. This compound is expected to reverse or not potentiate haloperidol-induced catalepsy.
Protocol 3: Ketamine-Induced Social Withdrawal

This model is used to assess the potential for alleviating negative symptoms of schizophrenia. [3]

  • Habituation: Mice are habituated to the test arena (a white Plexiglas box) individually for 5 minutes.
  • Induction and Testing: Twenty-four hours later, two mice from the same treatment group but housed separately are simultaneously placed in the arena for a 10-minute session after receiving ketamine (20-30 mg/kg, i.p.) and the test compound/vehicle.
  • Recording and Scoring: The session is video-recorded. Social interaction time (defined as active sniffing, following, grooming, or crawling over/under the other mouse) is scored manually by a blinded observer.
  • Analysis: Data are expressed as total social interaction time. A significant reversal of ketamine-induced reduction in interaction time is indicative of efficacy against negative symptoms.
Neurochemical Assay (HPLC-ED)

To determine the effect of this compound on brain monoamines: [1]

  • Treatment: Mice (n=10 per group) are sacrificed by decapitation 30 minutes after i.p. administration of this compound (1.0 mg/kg) or saline.
  • Brain Dissection: Brains are rapidly removed, and the frontal cortex and striatum are dissected on dry ice, weighed, and immediately stored in liquid nitrogen.
  • Sample Preparation: Tissues are homogenized in 0.1 M perchloric acid. Homogenates are centrifuged, and the supernatant is filtered for analysis.
  • HPLC-EC Analysis: Levels of dopamine (DA), dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), serotonin (5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) are quantified using reverse-phase high-performance liquid chromatography with electrochemical detection (HPLC-ED).
  • Data Calculation: Metabolite-to-transmitter ratios (DOPAC/DA, HVA/DA, 5-HIAA/5-HT) are calculated as indices of neurotransmitter turnover.

Discussion and Research Implications

The collective data from preclinical models firmly establish this compound as a compelling candidate for further antipsychotic drug development. Its bell-shaped dose-response curve is a critical feature that must be considered in experimental design and suggests a complex, multi-system mechanism of action. [2] The profile is promising: efficacy across positive, negative, and cognitive symptom domains, coupled with a preclinical safety profile indicating a lack of weight gain, hyperprolactinemia, and significant extrapyramidal side effects. [1] [3]

Future research should focus on:

  • Mechanism Elucidation: Precise molecular targets, particularly its interaction with specific serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C, 5-HT1A), require clarification. [1] [3]
  • Bioavailability: Moving beyond intraperitoneal administration to oral dosing studies is essential for clinical translation.
  • Advanced Models: Testing in additional neurodevelopmental or genetic models of schizophrenia could strengthen its therapeutic profile.
  • Scale-Up: Recent advances in the heterologous biosynthesis of this compound in yeast and Nicotiana benthamiana provide new routes for sustainable production of the compound for extensive testing. [4] [5]

References

optimizing Alstonine extraction yield from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Alstonine and Its Sources

This compound is an indole alkaloid with a documented antipsychotic profile [1]. It is primarily found in plant species from the Apocynaceae family.

  • Traditional Plant Sources: The primary natural source cited for this compound is the stem bark and leaves of Alstonia boonei [2] [3]. It has also been isolated from the fruit rind of Picralima nitida [1] and other Alstonia species [4].
  • Innovative Production Platform: A promising alternative to plant extraction is de novo biosynthesis using engineered yeast (Saccharomyces cerevisiae). This platform refactors the plant's biosynthetic pathway in yeast, allowing for production from simple sugars and enabling the creation of "new-to-nature" halogenated this compound derivatives [5].

Extraction Solvents and Techniques

The choice of solvent and technique critically influences the yield and phytochemical profile of your extract [2].

Solvent Selection

The table below summarizes the common solvents used and the compounds they typically target.

Solvent Polarity Target Compounds in Extract Key Considerations
Methanol [2] High Broad range of phenolic compounds, flavonoids [2] Yields extracts with higher phenolic content and antioxidant activity [2].
Ethyl Acetate [2] Medium Mid-polarity compounds Effective for extracting bioactive fractions; one study found an ethyl acetate fraction to have the highest antioxidant and anti-inflammatory activity [6].
Water [2] High Polar compounds (e.g., glycosides, polar alkaloids) Simple (infusion) but may yield extracts with lower enzyme inhibitory activity for some targets [2]. Suitable for traditional preparations.
Extraction Techniques

The table below compares common extraction methods.

Technique Principle Advantages Disadvantages/Limitations
Maceration [7] Soaking plant material in solvent at room temperature [2] Simple equipment, high extraction rate for some compounds [7] Time-consuming (e.g., 24 hours [2]), potentially lower efficiency
Soxhlet Extraction [2] [7] Continuous refluxing and washing of sample with fresh solvent [7] High efficiency, uses pure solvent, no filtration needed post-extraction [7] Long extraction time (e.g., 6 hours [2]), uses large solvent volumes, heat can degrade thermolabile compounds [7]
Infusion [2] Steeping plant material in boiling water for short time (e.g., 15 min) [2] Very simple and fast, no specialized equipment Limited to water-soluble compounds, may not be efficient for alkaloids like this compound
Ultrasound-Assisted Extraction (UAE) [7] Uses ultrasonic waves to disrupt cell walls and enhance mass transfer Faster extraction, lower solvent and energy consumption, higher yields [7] Requires ultrasonic equipment, process optimization needed

Here is a generalized workflow for a standard maceration or Soxhlet extraction protocol based on these methods:

G start Start Extraction Protocol step1 1. Plant Material Preparation (Dry and grind stem bark/leaves) start->step1 step2 2. Weigh Plant Material (e.g., 10g) step1->step2 step3 3. Select Extraction Method step2->step3 step4a 4a. Maceration Add solvent (e.g., 200 mL) Stir or keep static for 24h step3->step4a Maceration Path step4b 4b. Soxhlet Extraction Extract for 6h step3->step4b Soxhlet Path step5 5. Filter Extract (Use Whatman filter paper) step4a->step5 step4b->step5 step6 6. Concentrate Extract (Use rotary evaporator) step5->step6 step7 7. Store Extract (Store dry extract for analysis) step6->step7 end End Protocol step7->end

Advanced Method: Biosynthesis in Yeast

For high yields and the potential to create novel analogs, an advanced microbial biosynthesis platform has been developed [5]. The core pathway involves expressing several plant enzymes in yeast.

G glucose Glucose & Amino Acids strictosidine Strictosidine (5a) glucose->strictosidine De novo pathway Multiple enzymes tha Tetrahydrothis compound (3a) strictosidine->tha SGD + THAS This compound This compound (1a) tha->this compound P450 Enzymes (e.g., CroSS, RteAS2)

The key engineered enzymes in this pathway are:

  • Strictosidine-β-d-glucosidase (SGD): Converts strictosidine to a reactive aglycone [5].
  • Tetrahydrothis compound Synthase (THAS): A dehydrogenase that forms tetrahydrothis compound (THA) [5].
  • This compound Synthase (AS) / Serpentine Synthase (SS): Cytochrome P450 enzymes that catalyze the final oxidation step to form this compound. CroSS was identified as a highly efficient enzyme for this conversion [5].

Troubleshooting Common Extraction Issues

Here are solutions to common problems researchers face.

Problem Possible Causes Potential Solutions
Low Extraction Yield Inefficient solvent, suboptimal technique, incomplete extraction Switch to methanol [2]; use Soxhlet or Ultrasound-Assisted Extraction [7]; reduce particle size of plant material
Inconsistent Results Between Batches Natural variation in plant material, non-standardized protocols Source plant material from same location/harvest time [8]; implement standardized, detailed protocols (SOPs)
Suspect Compound Degradation Excessive heat, long processing times, light exposure Avoid high temperatures where possible [7]; reduce processing time; work in dim light and store extracts in dark
High Solvent Residue or Impurities Toxic solvent used, inefficient removal Use green alternative solvents (e.g., ethanol) [7]; ensure complete solvent evaporation (rotary evaporator)

FAQ for Technical Support

  • Q: What is the most effective solvent for extracting this compound from Alstonia boonei? A: Based on comparative studies, methanol is highly effective for extracting a broad range of bioactive compounds, including phenolics, from Alstonia boonei [2]. For a more targeted bioactive fraction, ethyl acetate is also a strong candidate [6].

  • Q: How can I optimize my extraction process beyond solvent choice? A: Employ Response Surface Methodology (RSM), a statistical technique for modeling and optimizing multiple process parameters (e.g., solvent concentration, time, temperature) to maximize yield [9].

  • Q: My plant-derived this compound yield is low and variable. Are there any alternatives? A: Yes. Consider the engineered yeast platform for de novo biosynthesis [5]. This method provides a more consistent, scalable, and sustainable supply of this compound, overcoming issues of plant variability.

  • Q: Does the plant part used for extraction matter? A: Yes. Research indicates that stem bark extracts of Alstonia boonei exhibited significant anti-inflammatory effects, suggesting a potentially different phytochemical profile compared to leaves [2]. Always specify and standardize the plant part used.

References

solubility challenges with Alstonine in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Alstonine Solubility & Stock Preparation

The data below summarizes practical information for handling this compound in a laboratory setting, based on a manufacturer's datasheet [1].

Property Description / Value
Physical Form Yellow powder [1]
Molecular Weight 349.4 g/mol [1]
Qualitative Solubility Soluble in organic solvents (e.g., DMSO, Chloroform, Acetone) [1]. Implied poor aqueous solubility.
Stock Solution Preparation Warm tube at 37°C and use sonication for higher solubility [1].
Stock Solution Storage Sealed, below -20°C; prepare and use on the same day for best results [1].

Techniques for Solubility and Bioavailability Enhancement

For a poorly water-soluble compound like this compound, improving its solubility is often necessary for biological testing and drug development. The following table outlines standard and advanced approaches [2] [3].

Technique Classification Brief Description & Application
Particle Size Reduction (e.g., Nanomilling) Physical Modification Increases surface area to improve dissolution rate; suitable for crystalline APIs [2] [3].
Salt Formation Chemical Modification Modifies API into a salt form, which typically has higher aqueous solubility [2].
Amorphous Solid Dispersions (ASD) Physical Modification Embeds the amorphous, high-energy form of the API in a polymer matrix to enhance solubility and dissolution [3].
Lipid-Based Drug Delivery Systems (LBDDS) Miscellaneous Uses lipids and surfactants to solubilize and deliver the drug, improving bioavailability [3].
Use of Surfactants & Cosolvents Miscellaneous Employs agents to reduce surface tension and increase wettability, aiding solubility in liquid formulations [2].

Among these, Amorphous Solid Dispersions (ASDs) manufactured via Hot Melt Extrusion (HME) are a particularly effective and modern technology for overcoming solubility challenges [3]. HME is a continuous, solvent-free process that can produce stable, solid dosage forms like tablets and pellets with enhanced bioavailability [3].

Experimental & Troubleshooting Guide

Here are answers to common technical questions and a systematic workflow for tackling this compound's solubility.

Frequently Asked Questions
  • Q: My this compound stock solution in DMSO has precipitated after storage. What should I do?

    • A: Warm the vial at 37°C and shake it vigorously in an ultrasonic water bath to redissolve the compound. Before use, centrifuge the solution to pellet any insoluble particles and use the supernatant [1].
  • Q: What is the primary motivation for improving this compound's solubility?

    • A: The main goal is to enhance its oral bioavailability. For any drug to be absorbed, it must be in solution. Poor solubility is a leading cause of low and variable bioavailability, which can mask the drug's true therapeutic potential in vivo [2]. This is crucial for this compound, which has shown promising antipsychotic and chemotherapeutic activities in preclinical models [4] [5].
  • Q: We are in early-stage development with a limited amount of this compound API. What is an API-sparing approach to test solubility enhancement?

    • A: To screen different formulations with minimal API, use techniques like Vacuum Compression Moulding (VCM) combined with cryomilling. This method allows you to evaluate up to 12 experimental conditions (e.g., different polymers and drug loads) using less than 100 mg of API, compared to kilograms required for traditional extrusion methods [3].
Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical, multi-stage process for developing a formulation to improve this compound's solubility, based on established pre-formulation and development principles [3].

G cluster_0 Key Activities & Tools Start Start: Poorly Soluble This compound API P1 Pre-Formulation Physicochemical Evaluation Start->P1 ~100 mg API P2 Thermodynamic Assessment P1->P2 ~1 g API A1 • Analyze Tm, Tg, Tdeg • pH-solubility profile • Tools: DSC, TGA, XRPD P1->A1 P3 API-Sparing Feasibility Screening P2->P3 ~5 g API A2 • Miscibility studies • Polymer selection • Phase diagram construction P2->A2 P4 Prototyping & Process Optimization P3->P4 50-100 g API A3 • VCM & cryomilling • Assess amorphicity • SSKD dissolution testing P3->A3 P5 Scale-Up & CTM Manufacturing P4->P5 0.5-2 kg API A4 • Extruder prototyping • DOE on CPPs • Stability studies (ICH) P4->A4 End Robust Formulation for Clinical Trials P5->End A5 • Process scale-up • Manufacture clinical material • Long-term stability P5->A5

The underlying logic of this workflow is a stage-gate process that manages risk and resource allocation [3]. It begins with using minimal API for fundamental characterization, progressively increasing batch size and commitment as a viable formulation is identified. Critical tools like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are used throughout to monitor the solid state of the API, ensuring it remains in the higher-energy amorphous form within the polymer matrix, which is key to the solubility enhancement [3].

References

Alstonine stability in different storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Alstonine Stability Testing

A comprehensive stability study for a compound like this compound involves testing it under a variety of stress conditions to understand its degradation pathways and intrinsic stability [1] [2]. The core of this process is forced degradation studies, which are conducted under more severe conditions than accelerated studies to intentionally generate degradation products [1].

The diagram below illustrates the logical workflow for designing a stability study.

G cluster_conditions Stress Conditions cluster_analysis Analysis & Data Collection cluster_kinetics Kinetic Analysis Start Stability Study Design Conditions Define Stress Conditions Start->Conditions Analysis Analyze Samples Conditions->Analysis Hydrolytic Hydrolytic (Acid & Base) Oxidative Oxidative Thermal Thermal Photolytic Photolytic Data Determine Kinetic Parameters Analysis->Data Assay Assay Purity/Content (e.g., HPLC, Spectrophotometry) Identify Identify Degradants (e.g., LC-MS) Monitor Monitor Degradation Over Time Order Determine Reaction Order Constant Calculate Rate Constant (k) HalfLife Determine Half-Life (t½) & Shelf-Life (t90)

Experimental Protocols for Key Stability Tests

Here are detailed methodologies for conducting forced degradation studies, which you can adapt for this compound.

Forced Acidic and Alkaline Hydrolysis [3]

This test evaluates the compound's susceptibility to hydrolysis.

  • Materials: this compound standard, 5.0 M Hydrochloric Acid (HCl), 5.0 M Sodium Hydroxide (NaOH), 5.0 M Sodium Chloride (NaCl) for neutralization, deionized water.
  • Procedure:
    • Transfer a known volume of this compound stock solution into a glass-stoppered flask.
    • Add a larger volume of 5.0 M HCl (for acid hydrolysis) or 5.0 M NaOH (for base hydrolysis).
    • Reflux the mixture in a boiling water bath (e.g., at 100 °C) for a predetermined time (e.g., 5 hours) to accelerate degradation.
    • Neutralize the solution using an equal volume of the corresponding base or acid (e.g., 5.0 M NaOH for acid degradation, 5.0 M HCl for base degradation).
    • Quantitatively dilute the solution to volume with deionized water.
    • Analyze the sample using a suitable method (e.g., HPLC or spectrophotometry) against a blank solution.
Oxidative Degradation [3]

This test assesses stability in the presence of oxidizing agents.

  • Materials: this compound standard, Hydrogen peroxide (H₂O₂, e.g., 3% or 30%), deionized water.
  • Procedure:
    • Mix a known volume of this compound stock solution with a volume of H₂O₂.
    • Allow the reaction to proceed at room temperature or under heating for a set time.
    • Analyze the sample to measure the remaining this compound and identify any oxidative degradants.
Thermal Degradation [2]

This test determines the effect of temperature on stability.

  • Materials: Solid this compound powder or a solution of this compound.
  • Procedure:
    • Expose the solid this compound or its solution to elevated temperatures (e.g., 70°C, 80°C, 90°C) in stability chambers or ovens.
    • Withdraw samples at predetermined time intervals (e.g., over days or weeks).
    • Analyze the samples to measure the degradation rate at each temperature.

Data Interpretation & Kinetic Analysis

The data collected from stability studies are used to calculate kinetic parameters that predict the shelf-life of the compound [2]. The most common model for pharmaceutical degradation is the first-order reaction.

Kinetic Parameter Formula Description & Application

| Rate Constant (k) | k = 2.303/t * log(C₀/C) (for first-order) | Measures the speed of the degradation reaction. A higher k means faster degradation [2]. | | Half-Life () | t½ = 0.693 / k (for first-order) | The time required for the drug concentration to degrade to 50% of its initial value [2]. | | Shelf-Life (t90) | t90 = 0.105 / k (for first-order) | The time taken for the drug to degrade to 90% of its original concentration; used to establish expiration dates [2]. |

Frequently Asked Questions for a Technical Support Center

Q1: We observed an initial increase in the concentration of a specific alkaloid in our stability samples. Is this possible? A: Yes. In complex natural products, concentration fluctuations can occur during storage. For example, a study on ergot alkaloids in wheat found that total concentration increased by 15-25% after two months at various temperatures before decreasing. This could be due to the interconversion of epimers or the breakdown of larger complexes releasing the analyte [4]. It underscores the importance of a full time-course study.

Q2: What is the most commonly overlooked stress condition in stability studies? A: Photostability is often underexplored or omitted. A comprehensive stability assessment must include all five key stress conditions: oxidative, thermal, acid and base-catalyzed hydrolysis, and photostability to ensure no critical degradation pathways are missed [1].

Q3: Our analytical method cannot separate the parent compound from a degradation product. What should we do? A: You need to develop a stability-indicating assay method (SIAM). The primary goal of forced degradation studies is to validate that your analytical method can accurately measure the active ingredient without interference from degradants, excipients, or other components. If separation is poor, you must modify your chromatographic or analytical conditions until the parent compound and all degradants are successfully resolved [1].

Q4: How much degradation is considered sufficient for a forced degradation study? A: Degradation of drug substances between 5% and 20% is generally accepted as a reasonable target. This provides enough degradant for identification and method validation without causing "over-stressing," which might lead to secondary degradation products not seen under normal storage conditions [1].

References

reducing non-specific binding in Alstonine assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Alstonine & Assay Challenges

This compound is an indole alkaloid with a unique pharmacological profile. It exhibits antipsychotic properties through a novel mechanism that does not involve binding to D2 dopamine receptors (D2R). Instead, it indirectly modulates dopamine receptors by increasing striatal dopamine uptake after acute treatment [1] [2]. This specific activity means your assays likely measure binding, uptake, or signal transduction events, where minimizing NSB is critical for accuracy.

Troubleshooting Guide: Reducing Non-Specific Binding

Non-specific binding can arise from multiple sources in an immunoassay. The following table summarizes the core problems and solutions, which apply to common assay formats like ELISA and Western Blot.

Troubleshooting Area Specific Problem Recommended Solution Key Parameters to Test
Antibody Optimization High background from excessive antibody concentration [3] [4] Titrate both primary and secondary antibodies to find the optimal dilution [3] [4]. Test antibody dilutions (e.g., 1:1000 to 1:10000 for secondary) [3].
Cross-reactivity of secondary antibodies [5] Use cross-adsorbed secondary antibodies specific to the host species of the primary antibody [6]. Include controls without the primary antibody [4].
Blocking & Washing Incomplete blocking of unoccupied sites [3] [5] Optimize blocking buffer, concentration (1-5%), and time [4]. Compare different blockers (BSA, casein, non-fat dry milk) [3] [5]. Test blockers for compatibility; e.g., avoid milk with phospho-specific antibodies [4].
Insufficient removal of weakly bound reagents [3] Increase wash frequency and vigor [3]. Use wash buffers with detergents like 0.1% Tween-20 [3] [4]. Increase wash steps (e.g., 5x 5 min instead of 3x 10 min) [3].
Sample & Surface Poor sample preparation [3] Ensure proper sample denaturation and concentration. Use protease inhibitors to prevent degradation [3]. Vary heating time and concentration during sample prep [3].
Non-specific adsorption to the solid phase [5] Select the appropriate microplate (e.g., high-binding vs. medium-binding) [5] or membrane type (nitrocellulose vs. PVDF) [4]. Test different plate or membrane types during assay development [5].

To visualize how these optimization steps fit into a complete workflow, here is a general diagram for setting up a sensitive sandwich ELISA, a common format for specific detection.

G A 1. Coat Plate with Capture Antibody B 2. Block Plate with Protein Blocker A->B T1 Key: Use high-binding plates and carbonate buffer A->T1 C 3. Add Sample (Antigen/Alstonine) B->C T2 Key: Test BSA, casein, or milk; 1-2 hour incubation B->T2 D 4. Add Primary Detection Antibody C->D E 5. Add Enzyme-Labeled Secondary Antibody D->E T3 Key: Include controls; optimize dilution D->T3 F 6. Add Enzyme Substrate & Measure Signal E->F T4 Key: Use cross-adsorbed secondary antibody E->T4

Frequently Asked Questions (FAQs)

1. My negative controls are showing a high signal. What is the first thing I should check? Your antibody concentrations are likely too high. The most common fix is to titrate down your primary and secondary antibodies [3] [4]. Also, ensure you are using a sufficient concentration of an appropriate blocking agent (e.g., 3-5% BSA) and that your washing buffer contains a detergent like Tween-20 [3] [5].

2. How can I confirm that my secondary antibody is causing cross-reactivity? Run a control well (for ELISA) or lane (for Western blot) where you omit the primary antibody. If you still get a signal after adding only the secondary antibody and detection reagents, your secondary antibody is binding non-specifically. Switching to a cross-adsorbed secondary antibody raised against the specific host species of your primary antibody is the solution [6] [5].

3. For this compound research specifically, what unique factor should I consider in my assay design? Given that this compound can modulate dopamine uptake [2], your experimental samples (e.g., cell lysates or tissue homogenates) may have complex and variable protein compositions. It is crucial to include relevant controls and standardize your sample preparation protocol, including the use of protease inhibitors to prevent protein degradation that can lead to extra, non-specific bands [3].

4. I'm still getting high background after optimizing antibodies and blocking. What else can I do? Re-evaluate your choice of solid support. For plate-based assays like ELISA, try switching from a high-binding to a medium-binding plate to reduce passive adsorption [5]. For Western blots, if you are using a PVDF membrane (which has high binding capacity), try a nitrocellulose membrane instead, as it can sometimes yield a cleaner background [4].

Experimental Protocol: Validating Your Assay System

Here is a detailed methodology to systematically identify the source of NSB in your assay, based on the principles from the search results [5].

Objective: To pinpoint the contribution of different components to non-specific signal in a sandwich immunoassay. Principle: By systematically omitting key reagents, you can isolate which component is causing background signal.

Well Capture Antibody Sample Primary Antibody Secondary Antibody Expected Result & Interpretation
A + + + + Valid Assay. Signal indicates specific detection.
B + - + + Background Control. High signal indicates NSB of detection antibodies to the capture antibody or plate.
C + + - + Secondary AB Control. High signal indicates direct NSB of the secondary antibody to the sample or plate.
D + - - + Secondary AB Specificity. High signal indicates direct NSB of the secondary antibody to the plate or capture antibody.

Procedure:

  • Coat the microplate with your capture antibody.
  • Block the plate with your chosen blocking buffer.
  • Add samples and reagents to the wells as outlined in the table above.
  • Develop the assay with your substrate and measure the signal.
  • Interpret the results based on the "Expected Result & Interpretation" column. A well-optimized assay will show a strong signal only in Well A and low signals in all control wells (B, C, and D).

References

Alstonine's Pharmacological Profile & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Alstonine's unique mechanism is crucial for designing and troubleshooting related experiments. The table below summarizes its key properties and effects on brain amines, based on preclinical research [1] [2] [3].

Aspect Details and Observed Effects
General Type Indole alkaloid; plant-derived traditional antipsychotic [1] [2].
Primary Proposed Antipsychotic Mechanism Serotonergic system interaction (increased transmission) & altered dopamine metabolism (increased intraneuronal catabolism) without blocking nigrostriatal pathways [1] [3].
Key Neurochemical Findings Frontal Cortex & Striatum: Increases serotonin (5-HT) and its metabolite 5-HIAA; increases dopamine metabolites (DOPAC, HVA) but not dopamine itself [3].
Behavioral Model Profile Prevents amphetamine-induced lethality; reverses haloperidol-induced catalepsy; reduces apomorphine-induced stereotypy [2] [3].
Receptor Binding Affinity Exact profile is unclear; suggested to have a "unique" or "exclusive" mechanism distinct from typical & atypical antipsychotics [2].

The following diagram illustrates the proposed neurochemical mechanism of action for this compound based on the available research.

G This compound This compound Serotonergic Transmission Serotonergic Transmission This compound->Serotonergic Transmission Increases Dopamine Metabolism Dopamine Metabolism This compound->Dopamine Metabolism Alters 5-HT / 5-HIAA Levels 5-HT / 5-HIAA Levels Serotonergic Transmission->5-HT / 5-HIAA Levels Increases DOPAC / HVA Levels DOPAC / HVA Levels Dopamine Metabolism->DOPAC / HVA Levels Increases Synaptic Dopamine Synaptic Dopamine Dopamine Metabolism->Synaptic Dopamine Does Not Deplete Antipsychotic Effect Antipsychotic Effect 5-HT / 5-HIAA Levels->Antipsychotic Effect DOPAC / HVA Levels->Antipsychotic Effect Does Not Block Nigrostriatal DA Does Not Block Nigrostriatal DA Low EPS Side Effect Profile Low EPS Side Effect Profile Does Not Block Nigrostriatal DA->Low EPS Side Effect Profile

General Troubleshooting for Drug Discovery Assays

While not specific to this compound, general experimental issues and solutions from assay development resources are relevant [4].

Issue Potential Causes Recommended Actions
No Assay Window Incorrect instrument setup or filter configuration [4]. Verify instrument settings and filter compatibility for your detection method (e.g., TR-FRET). Use control reagents to test setup [4].
Inconsistent Results (IC50/EC50) Differences in compound stock solution preparation between labs or experiments [4]. Standardize the preparation and handling of stock solutions and aliquots across all experiments [4].
High Background Noise High standard deviation in data points; poor assay robustness [4]. Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered suitable for screening. Improve pipetting accuracy or reagent stability [4].
Cell-Based Assay Failure Compound cannot cross cell membrane, is pumped out, or targets an inactive kinase form [4]. Verify compound permeability. Use a binding assay for inactive kinase targets, or ensure the active form is used in activity assays [4].

Suggested Path for Method Refinement

Since a direct protocol for this compound dopamine uptake studies was not found, here are some steps to develop your own:

  • Adapt Existing Protocols: The DAT-pHluorin live imaging protocol [5] for analyzing surface dopamine transporter dynamics could be an excellent starting point. You can adapt this workflow by introducing this compound as the experimental variable.
  • Leverage General Guides: Use the general troubleshooting table above as a template. You can populate it with more specific causes and solutions as you encounter challenges in your own this compound experiments.
  • Consult Specialized Support: For highly specific technical issues with specialized equipment or assay kits, the manufacturer's technical support (e.g., drugdiscoverytech@thermofisher.com) [4] is often the best resource.

References

improving specificity of Alstonine cytodiagnostic applications

Author: Smolecule Technical Support Team. Date: February 2026

Alstonine Research Foundation

The table below summarizes the core scientific data on this compound from the search results, which can serve as a reference in your knowledge base.

Aspect Key Findings Experimental Context / Quantitative Data
Cytodiagnostic Application Selective fluorescence marker for tumor cells and certain genetic diseases [1]. Method: Contacting a tissue sample with this compound, irradiating to induce fluorescence, detecting emission [1].
Pharmacological Profile Shows an antipsychotic profile in rodent models, potentially "atypical" with a unique mechanism [2] [3] [4]. Key Models: Prevents amphetamine-induced lethality (active dose: 0.5-2.0 mg/kg, i.p.), reduces apomorphine-induced stereotypy, reverses haloperidol-induced catalepsy [2] [4].
Proposed Mechanism of Action Differs from classical antipsychotics; appears to differentially affect dopamine pathways and increase serotonergic transmission [3]. Neurochemical Data: In mice, increases serotonin metabolite 5-HIAA in striatum and frontal cortex, increases dopamine metabolite DOPAC in striatum [3].
Side Effect Profile Preliminary data suggests it may not induce weight gain or affect prolactin levels, unlike many typical and atypical antipsychotics [3]. Metabolic Data: Did not cause body weight gain over 6 days in mice; prevented fasting-induced decrease in glucose levels [3].

Proposed Experimental Workflow

Based on the patent for its cytodiagnostic use, here is a generalized workflow for using this compound as a fluorescent marker. You can adapt this into a detailed step-by-step protocol for your users.

G Start Prepare Tissue Sample A Prepare this compound Solution Start->A B Incubate Sample with this compound A->B C Rinse to Remove Excess Marker B->C D Irradiate to Induce Fluorescence C->D E Detect and Measure Emission D->E F Analyze Fluorescence Pattern E->F

This compound Staining and Detection Workflow

Key Limitations and Knowledge Gaps

The search results highlight why your researchers might need a robust support center and where current knowledge is lacking:

  • Dated Information: The core patent for cytodiagnostic use is from 1994 (though listed as published in 2018) [1], and key pharmacological studies are from 2006-2011 [2] [3] [4]. Current best practices and modern technical challenges are not covered.
  • Mechanism is Not Fully Understood: The papers repeatedly state that this compound's mechanism of action seems "unique" and is "not entirely clarified" [2] [3]. This fundamental gap can make troubleshooting specific experimental oddities particularly difficult.
  • Bell-Shaped Dose Response: Its effects in animal models often followed a bell-shaped (inverted U) dose-response curve [2] [4], meaning both low and high doses were ineffective. This non-linear relationship is a critical, yet complex, variable for users to optimize in their own assays.

References

addressing Alstonine inverted U-shaped dose response

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guide

Here are answers to common experimental questions about Alstonine's effects:

  • What is the evidence for an inverted U-shaped dose-response for this compound? this compound shows a clear, dose-dependent inverted U-shaped curve in preventing amphetamine-induced lethality in grouped mice. This is a specific model for antipsychotic activity where lethality is prevented by antipsychotics, but not by other tranquilizers. Active doses for this effect range from 0.5 to 2.0 mg/kg (intraperitoneal administration), with doses outside this range showing reduced efficacy [1].

  • Why might my experimental results show no effect or inconsistent results with this compound? The most likely cause is testing doses outside the active range. The therapeutic window for this compound is narrow [1]. Ensure your dose-response experiments include multiple data points within the 0.5–2.0 mg/kg range to accurately characterize the curve. Use the appropriate animal model and behavioral tests validated for antipsychotic drug screening [1].

  • Does this compound cause extrapyramidal side effects (EPS) like typical antipsychotics? Preclinical evidence suggests this compound has an atypical profile. Similar to clozapine and sulpiride, this compound prevents haloperidol-induced catalepsy in mice, indicating a low potential for inducing EPS, a common side effect of typical antipsychotics [1].

  • What is this compound's proposed mechanism of action? The exact mechanism is not fully elucidated but appears unique. It involves serotonergic transmission modulation and dopamine metabolism alteration [2]. Its profile differs from classic antipsychotics; it reduces apomorphine-induced but not amphetamine-induced stereotypy, suggesting a complex interaction with dopaminergic pathways [1].

Experimental Data & Protocols

For your experimental design and data comparison, here is a summary of key findings and methodologies.

Table 1: Summary of this compound's Psychopharmacological Profile from Preclinical Models

Behavioral Test Effect of this compound Interpretation & Significance Active Dose Range (i.p. in mice)
Amphetamine-induced lethality Prevention Indicates specific antipsychotic activity; effect follows an inverted U-shape [1]. 0.5 - 2.0 mg/kg
Apomorphine-induced stereotypy Reduction Suggests action on postsynaptic dopamine receptors; differs from typical antipsychotic profile [1]. Information missing
Haloperidol-induced catalepsy Prevention Predicts low extrapyramidal side effects, an "atypical" antipsychotic feature [1]. Information missing
Barbiturate-induced sleep Potentiation Suggests a sedative or CNS-depressant component to its action [1]. Information missing

Table 2: Key Experimental Protocols for Antipsychotic Profiling

Assay Name Key Procedure Positive Control Critical Parameters & Troubleshooting
Amphetamine-Induced Lethality Grouped mice administered amphetamine after pre-treatment with this compound [1]. Typical antipsychotic (e.g., Haloperidol) Group size, amphetamine dose, and animal strain must be standardized.
Drug-Induced Stereotypy Mice administered apomorphine or amphetamine after this compound; stereotyped behaviors scored [1]. Typical vs. Atypical antipsychotics Observer blinding; precise scoring system is critical for reliability.
Haloperidol-Induced Catalepsy Catalepsy measured in mice after Haloperidol, with/without this compound pre-treatment [1]. Atypical antipsychotic (e.g., Clozapine) Accurate timing of measurements; bar test is a common method.

Mechanisms & Experimental Workflows

The following diagrams, created with Graphviz, illustrate the neurobiological mechanisms and experimental workflows based on the gathered research.

Neurobiological Mechanism of Inverted U-Shape

This diagram illustrates the proposed pathway for this compound's inverted U-shaped dose-effect, integrating peripheral and central mechanisms informed by general principles of arousal and memory consolidation [3].

G LowDose Low/Moderate Dose this compound OptimalArousal Optimal Arousal Level LowDose->OptimalArousal Induces HighDose High Dose this compound HighArousal Excessive Arousal HighDose->HighArousal Induces MemoryEffect Memory/Behavioral Effect OptimalArousal->MemoryEffect Enhances LowArousal Sub-Optimal Arousal LowArousal->MemoryEffect Impairs HighArousal->MemoryEffect Impairs

Mechanism of Inverted U-Shaped Dose-Effect

Behavioral Assay Workflow

This workflow outlines the key steps for conducting the amphetamine-induced lethality assay, a primary test for establishing this compound's inverted U-shaped dose-response [1].

G Start Start Assay GroupMice Group Mice Start->GroupMice PreTreat Pre-Treatment with This compound (0.5-2.0 mg/kg, i.p.) GroupMice->PreTreat Amphetamine Administer Amphetamine PreTreat->Amphetamine Monitor Monitor Lethality (60 min) Amphetamine->Monitor Analyze Analyze Data for Inverted U-Shaped Curve Monitor->Analyze End End Assay Analyze->End

Behavioral Assay for Dose-Response

References

optimizing Alstonine administration route for CNS effects

Author: Smolecule Technical Support Team. Date: February 2026

Alstonine Pharmacological Profile & CNS Relevance

This section covers the core biological activity and potential mechanisms of this compound that are relevant for CNS-targeted research.

  • Q1: What is the evidence for this compound's effects on the Central Nervous System (CNS)? this compound is an indole alkaloid with documented psychoactive properties. Research indicates its antipsychotic and anxiolytic (anti-anxiety) effects are primarily mediated through the serotonergic system, specifically by increasing serotonergic transmission [1]. A 2025 study on similar indole alkaloids also confirmed anxiolytic activity via the serotonergic pathway (5-HT3A receptor) [2]. While not all studies are on this compound specifically, the shared indole alkaloid structure suggests a relevant mechanism of action for CNS effects.

  • Q2: What is this compound's proposed mechanism of action at the cellular level? Studies point towards two key mechanisms:

    • Mitochondrial Linked Action in Plasmodium: In malaria parasites (Plasmodium falciparum), resistance to this compound is linked to a mutation (A318P) in a gene encoding a putative inner-mitochondrial membrane protein (PfMPV17). This suggests that this compound's antiplasmodial action is connected to mitochondrial function and possibly the pyrimidine biosynthesis pathways [3].
    • Intercalation and Apoptosis: this compound has been shown to possess chemotherapeutic properties by acting as a DNA intercalating agent and inducing apoptosis and DNA damage in cancer cells [1].

Administration Route Optimization for CNS Delivery

Delivering drugs to the CNS is challenging due to the Blood-Brain Barrier (BBB). This section compares systemic and local administration strategies.

  • Q3: Why is systemic delivery to the CNS challenging, and what are the alternatives? The BBB severely limits drug access; only about 5% of small molecule drugs can cross it [4]. To overcome this, direct administration methods are often necessary:

    • Intrathecal (IT) Administration: This method, involving a lumbar puncture, delivers drugs directly into the cerebrospinal fluid (CSF), bypassing the BBB. It is favored for its simplicity, repeatability, and reduced systemic side effects [4].
    • Other Direct Methods: Cerebrospinal fluid injections (lateral ventricle, cerebellar cisterna) and nasal delivery are also used to target the CNS directly [4].
  • Q4: What are the key best practices for successful Intrathecal (IT) administration? Based on regulatory requirements and extensive preclinical experience, here are critical best practices for IT dosing in large animals [4]:

Best Practice Key Operational Details Rationale & Success Metrics
Optimize Injection Site between L3-L7 vertebrae in monkeys. Maximizes success rate (~90%); successful administration defined as CSF concentration ≥1 mg/mL 1-hour post-injection [4].
Employ Lumbar Spine Intubation Use for repeat IT administration in dogs. Accounts for anatomical differences; overcomes low IT puncture success rate in canines [4].
Sample Multiple CNS Regions Collect tissues from various brain and spinal cord areas (e.g., lumbar, thoracic, cervical cord, temporal/frontal cortex). Evaluates drug gradient distribution from site of injection towards the head [4].
Extend Sampling Period Prolong tissue/fluid collection due to potentially long half-lives (e.g., Nusinersen t½ = 139 ± 54 days in CNS). Captures complete pharmacokinetic profile; avoids missing data points [4].
  • Q5: How do I validate a successful intrathecal administration? You can validate the procedure by comparing drug exposure in the CSF versus plasma. A significant difference indicates successful direct delivery. An example from a validation experiment shows [4]:
    • CSF vs. Plasma Exposure: The AUC (Area Under the Curve) ratio between CSF and plasma was 60.0, confirming high local exposure and low systemic circulation.

Experimental Design & Troubleshooting

This section provides a practical workflow and solutions for common experimental challenges.

  • Q6: What is a general workflow for evaluating a CNS-targeted drug like this compound? The following diagram outlines a multidisciplinary approach that integrates in silico and experimental models to accelerate development, inspired by frameworks for local drug delivery [5].

G start Define Drug & Target in_silico In Silico Modeling (Pharmacokinetics) start->in_silico in_vitro In Vitro Studies (Toxicity, Permeability) in_silico->in_vitro in_vivo In Vivo Animal Studies in_vitro->in_vivo data Data Analysis & Model Refinement in_vivo->data data->in_silico  Feedback Loop decision Optimized Dosing Protocol data->decision

  • Q7: How can I troubleshoot low drug efficacy in the CNS? If your compound shows low efficacy, systematically check these points:

    • Confirm BBB Penetration: Use the validation method in Q5 to check if the drug is reaching the CSF/CNS in sufficient quantities. If using systemic delivery, consider switching to a local method like IT administration [4].
    • Verify Biological Activity: Ensure your in-vivo model is appropriate. Zebrafish, for example, are well-established for neuroactive compound screening [2]. Use specific antagonists (e.g., Flumazenil for GABA, Ondansetron for 5-HT3A) to confirm the expected molecular target is engaged [2].
    • Check Dosage and Timing: Refer to the inverted U-shaped dose-response curve; an intermediate dose might be ineffective while lower and higher doses show activity [2]. Ensure the dosing regimen aligns with the drug's half-life in the target tissue.
  • Q8: My drug shows promise in vitro but fails in vivo. What could be wrong? This common hurdle in translational research often relates to pharmacokinetics and delivery.

    • Solution: Integrate mathematical modeling early in the process. As proposed for peripheral nerve injury repair, in silico models can simulate drug transport, distribution, and clearance, helping to predict effective local concentrations and optimize delivery strategies before extensive and costly in vivo experiments [5].

Experimental Protocols & Data Interpretation

Here you will find detailed methodologies and data interpretation guides from key cited studies.

  • Q9: What is a detailed protocol for assessing anxiolytic activity? The following methodology is adapted from a 2025 study on indole alkaloids in adult zebrafish, a model highly suitable for CNS drug screening [2].

    • Animal Model: Adult zebrafish.
    • Test Compound: this compound (or analogous indole alkaloid). Prepare doses (e.g., 4, 12, 20 mg/kg) in vehicle (e.g., 3% DMSO).
    • Controls: Include a negative control (vehicle only) and a positive control (e.g., Diazepam at 4 mg/kg).
    • Procedure:
      • Acute Toxicity (96-hr): Expose fish to test doses. A survival rate >50% is required to proceed (LD50 >20 mg/kg) [2].
      • Locomotor Activity (Open Field): Place individual fish in a novel tank and record for a set time (e.g., 6 min). Count the number of lines crossed. A significant reduction indicates CNS activity, but may also reflect sedation [2].
      • Anxiolytic Activity (Light/Dark Test): Use a tank divided into light and dark zones. Record the time spent in the light zone (TSLZ). An increase in TSLZ compared to the negative control indicates an anxiolytic effect [2].
      • Mechanism Elucidation (Neuromodulation): Pre-treat fish with receptor-specific antagonists (e.g., Flumazenil for GABAA, Ondansetron for 5-HT3A) before administering the test compound and re-running the light/dark test. If the anxiolytic effect is blocked, it confirms involvement of that pathway [2].
  • Q10: How do I interpret data from an in vitro resistance evolution study? The table below summarizes key genetic and phenotypic changes identified in a study that generated this compound-resistant P. falciparum parasites [3].

Experimental Step Methodology & Key Parameters Outcome & Interpretation
Resistance Selection Culture parasites with sub-IC50 this compound (~0.2 µM), gradually increase pressure over ~6 months. Parasites survive in >10x IC50. Confirmed ~20-fold reduced sensitivity vs. wild-type [3].
Genetic Analysis (WGS) Whole-genome sequencing of resistant vs. wild-type clones. Filter out common culture mutations. Identified a point mutation (A318P) in PfMPV17, a gene for a putative inner-mitochondrial membrane protein [3].
Genetic Validation (CRISPR) Introduce the A318P mutation into wild-type parasites. Yielded parasites with reduced this compound sensitivity, validating PfMPV17's link to resistance [3].
Mechanism Probe Test this compound on a transgenic line resistant to mitochondrial (atovaquone) and pyrimidine (DSM265) inhibitors. The line had reduced this compound sensitivity, suggesting its action is linked to mitochondria/pyrimidine biosynthesis [3].

References

Methodological Foundation for Alstonine Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The most relevant approach for standardizing Alstonine involves using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry [1] [2]. This compound is an indole alkaloid, and this method is standard for such compounds [3].

A robust protocol for analyzing plant hormones from crude extracts can be adapted for this compound [2]. Key parameters are summarized below:

Parameter Specification & Application Notes
Analytical Instrument Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2]
Chromatography Column Reverse-phase column [2]; C30 columns offer superior resolution for complex plant metabolites [4]
Detection Mode Multiple Reaction Monitoring (MRM) for high sensitivity and specificity [2]
Sample Tissue Mass ~50 mg fresh plant tissue [2]
Extraction Solvents Methanol, Methyl-tert-butyl ether (MTBE), Water [4]
Approximate Duration 2-3 days for 40 samples (includes extraction and analysis) [2]

Troubleshooting Common HPLC Challenges

Here are solutions to common problems you may encounter when developing this analytical method.

Problem Area Possible Cause & Solution

| Poor Chromatographic Resolution | - Cause: Inadequate column selectivity.

  • Solution: Use a C30 column instead of a C18 column for better separation of plant metabolites and isomers [4]. | | Peak Tailing or Doubling | - Cause: Incompatibility between injection solvent and mobile phase, leading to analyte precipitation [4].
  • Solution: Ensure the sample is dissolved in a solvent that is compatible with or more polar than the initial mobile phase (e.g., a mixture of MTBE and Methanol) [4]. | | Low Analytical Throughput | - Cause: Long HPLC run times.
  • Solution: Optimize the gradient elution program. One study resolved 15 carotenoids in 20 minutes by fine-tuning the methanol-MTBE-water gradient [4]. This principle applies to alkaloid separation. |

Experimental Workflow for Analysis

The following diagram outlines the core workflow for preparing and analyzing plant samples for this compound content, integrating the key parameters and troubleshooting advice above.

Plant Extract Analysis Workflow Start Start with Plant Material Step1 Extraction ~50mg fresh tissue Solvents: MeOH/MTBE/Water Start->Step1 Step2 Sample Preparation Dissolve in optimal solvent (e.g., MTBE:MeOH mix) Step1->Step2 Step3 HPLC-MS/MS Analysis Column: C30 Reverse-Phase Detection: MRM Mode Step2->Step3 Note1 Troubleshooting: Check solvent compatibility if peaks are tailing. Step2->Note1 Step4 Data Quantification Compare against this compound standard Step3->Step4 End This compound Content Determined Step4->End

Frequently Asked Questions (FAQs)

Q1: Why is a C30 column potentially better than a C18 column for this analysis? A C30 stationary phase has a thicker, more polymeric structure that allows for better penetration and interaction with complex molecules like carotenoids and alkaloids. This results in superior resolution of closely related compounds and their isomers, which is often crucial for accurate quantification in complex plant extracts [4].

Q2: What is the advantage of using MRM mode in mass spectrometry? MRM (Multiple Reaction Monitoring) is a highly specific and sensitive mass spectrometry mode. It first filters the target analyte (this compound) by its parent mass, then fragments it, and filters again for a specific fragment ion. This two-stage filtering significantly reduces background noise from the crude plant matrix, leading to more accurate and reliable quantification [2].

Q3: Are there any specific safety concerns when working with plant alkaloids? Yes, many plant alkaloids are biologically active and can be toxic. It is crucial to handle plant extracts and pure alkaloid standards with care. Always refer to the Safety Data Sheets (SDS) for all chemicals, wear appropriate personal protective equipment (PPE) such as gloves and lab coats, and work in a well-ventilated area or fume hood when handling solvents or volatile compounds [5] [6].

References

Alstonine versus clozapine antipsychotic efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Alstonine vs. Clozapine at a Glance

The table below summarizes the available information, highlighting the very different stages of development and evidence for each substance.

Feature This compound (Investigational Compound) Clozapine (Approved Medication)
Chemical Class Indole alkaloid [1] [2] Dibenzodiazepine [3]
Current Status Early preclinical research; not an approved drug [1] [2] Gold-standard for Treatment-Resistant Schizophrenia (TRS) [3] [4] [5]

| Primary Efficacy Data | Animal models: Reduces apomorphine-induced stereotypy, reverses MK-801-induced social interaction deficit [1]. Neurochemistry: Increases serotonergic transmission; alters dopamine catabolism [1]. | Clinical (Human) Data: A 2025 IPD meta-analysis of 1,052 patients found no clear efficacy superiority over other SGAs (mean PANSS difference: -0.64, 95% CrI: -3.97 to 2.63) [3]. Real-world studies show it reduces mortality and hospitalizations [5] [4]. | | Proposed Mechanism | Differential modulation of dopamine pathways (may decrease mesolimbic without affecting nigrostriatal); interaction with 5-HT receptors (e.g., 5-HT2A/2C) [1]. | Broad antagonist profile at dopaminergic (D1, D4), serotonergic (5-HT2A), adrenergic, and cholinergic receptors [6]. | | Side Effect Profile (from studies) | Preliminary rodent data: Did not increase prolactin or cause significant body weight gain [1]. | Established clinical profile: Requires monitoring for agranulocytosis, myocarditis, and metabolic side effects (weight gain, diabetes) [7] [8]. | | Key Strengths | Novel mechanism; preclinical data suggests a favorable side effect profile regarding metabolic and motor symptoms [1] [2]. | The most effective antipsychotic for TRS; strong evidence for reducing relapse and mortality [4] [5]. | | Key Limitations | No human efficacy or long-term safety data; complex synthesis [1] [2]. | Significant safety monitoring burden; 40-50% of patients with TRS do not respond adequately [4]. |

Experimental Insights and Methodologies

The data for each compound comes from fundamentally different types of studies.

  • For this compound (Preclinical Rodent Studies): The antipsychotic profile was established using standardized animal behavioral tests [1].

    • Apomorphine-induced Stereotypy: Apomorphine (a dopamine agonist) induces repetitive behaviors. This compound reduced these behaviors, suggesting it can decrease dopamine-driven hyperactivity in the mesolimbic pathway, which is associated with positive psychotic symptoms [1].
    • Haloperidol-induced Catalepsy: Haloperidol (a typical antipsychotic) induces a catatonic state. This compound reversed this, indicating it does not block dopamine in the nigrostriatal pathway, which is linked to extrapyramidal side effects [1].
    • MK-801-induced Social Interaction Deficit: MK-801 (an NMDA receptor antagonist) impairs social behavior. This compound reversed this deficit, suggesting potential for improving negative symptoms [1].
    • Neurochemical Analysis: Mouse brain tissue (frontal cortex, striatum) was analyzed using HPLC with electrochemical detection (HPLC-ED) to measure levels of dopamine, serotonin, and their metabolites, revealing this compound's unique neurochemical impact [1].
  • For Clozapine (Human Clinical Trials & Real-World Evidence): The efficacy and effectiveness of clozapine are assessed through large-scale human studies [3] [4] [5].

    • Systematic Review & Individual Patient Data (IPD) Meta-analysis: This gold-standard method pools raw data from multiple randomized controlled trials (RCTs). The 2025 analysis used a Bayesian random-effects model to synthesize an adjusted estimate for the change in the PANSS (Positive and Negative Syndrome Scale) total score, the primary outcome measure for schizophrenia symptom severity [3].
    • Nationwide Cohort Studies: These real-world studies link administrative databases (e.g., hospital, prescription, and mortality records). They use statistical survival analyses like the Kaplan-Meier method and Cox proportional hazards models to compare the risk of death or rehospitalization between patients on clozapine and those on other antipsychotics, while controlling for variables like age and comorbidities [5].

Mechanisms of Action

The following diagram illustrates the proposed and established mechanisms of action for both compounds, based on the available literature.

Research Implications and Future Directions

The stark contrast in available data means that this compound and clozapine occupy entirely different spaces in the antipsychotic development landscape.

  • This compound's Potential: Its value lies in its novel mechanism of action. Its preclinical profile suggests it could be a pioneering compound that treats symptoms without causing motor side effects or metabolic problems, a significant limitation of current therapies [1] [2]. It serves primarily as a tool for understanding new neurochemical pathways in psychosis.
  • Clozapine's Reality: It remains the most effective option for TRS despite its drawbacks [5]. Current research focuses not on questioning its efficacy, but on optimizing its use, such as augmentation strategies with antidepressants like SSRIs/SNRIs to improve outcomes for partial responders [4].

References

Alstonine vs. Typical Antipsychotics: Side Effect Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes findings from animal model studies on alstonine compared to the established profiles of typical antipsychotics [1].

Side Effect / Mechanism Typical Antipsychotics (e.g., Haloperidol) This compound (Preclinical Data)
Primary Mechanism D2 receptor antagonism [2] Differential effects on dopamine pathways; increases serotonergic transmission and intraneuronal dopamine catabolism [1] [3].
Extrapyramidal Symptoms (EPS) High incidence [1] Reverses haloperidol-induced catalepsy; suggests low potential for EPS [1].
Prolactin Elevation Common (e.g., hyperprolactinemia) [1] Preliminary data suggests no effect on prolactin levels [1].
Metabolic Effects Not typically associated with significant weight gain [1] No gain in body weight observed in animal studies [1].
Blood Glucose Impact Not a primary concern Prevents fasting-induced decrease in glucose; clinical significance unclear [1].
Sedation Varies by drug Not prominently reported in available studies [1].

Experimental Data and Proposed Mechanism

The favorable side effect profile of this compound is linked to its unique mechanism of action, which differs fundamentally from that of typical antipsychotics.

  • Key Experimental Findings: In a mouse model study, this compound administered at 1.0 mg/kg did not cause weight gain over six days, whereas clozapine (an atypical antipsychotic) and haloperidol (a typical antipsychotic) did. It also did not affect prolactin levels [1]. HPLC analysis of mouse brain tissue showed that this compound increases serotonergic transmission and enhances the internal breakdown of dopamine within neurons (intraneuronal catabolism), rather than simply blocking dopamine receptors [1].
  • Mechanism of Action: Typical antipsychotics primarily work by blocking postsynaptic D2 dopamine receptors in the brain. This compound, however, appears to work through a serotonin-mediated pathway, showing agonist-like activity at the 5-HT2C receptor [3]. This action helps modulate dopamine release in a more region-specific manner, which is theorized to improve symptoms without disrupting the nigrostriatal pathway responsible for movement-related side effects [1] [3].

The diagram below illustrates this core mechanistic difference.

G cluster_typical Typical Antipsychotic (e.g., Haloperidol) cluster_this compound This compound (Investigational) A Administration B Blocks Post-synaptic D2 Dopamine Receptors A->B C Generalized Reduction in Dopaminergic Signaling B->C D High Incidence of Extrapyramidal Side Effects C->D E Administration F 5-HT2C Receptor Agonist-like Activity E->F G Modulates Dopamine Release in Specific Brain Pathways F->G H Low Incidence of Extrapyramidal Side Effects G->H Note Key Difference: Targeted vs. Broad Dopamine Modulation

Key Experimental Protocols from Research

  • Behavioral Assays for antipsychotic profile: Effects on distinct dopaminergic pathways were assessed using apomorphine-induced stereotypy and amphetamine-induced lethality tests (indicating decreased mesolimbic DA activity) alongside a haloperidol-induced catalepsy test (showing no reduction in nigrostriatal DA transmission) [1].
  • Neurochemical Analysis: Mice were treated with this compound (1.0 mg/kg) or a control and sacrificed 30 minutes later. The striatum and frontal cortex were dissected, and levels of dopamine, serotonin, and their metabolites were measured using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) [1].
  • Metabolic and Hormonal Studies: Body weight was measured daily over 6 days in mice treated with this compound, haloperidol, clozapine, or saline. Blood glucose was measured before and 3 hours after drug administration using a glucometer. Prolactin levels were also assessed in a separate experimental cohort [1].

Conclusion for Research and Development

  • Promising Advantages: The most significant finding is the dissociation between antipsychotic efficacy and extrapyramidal symptoms. By not broadly blocking D2 receptors and instead working through 5-HT2C receptor modulation, this compound may treat psychosis without causing catalepsy or elevated prolactin in animal models [1]. The absence of weight gain in these studies is another major positive compared to many atypical antipsychotics [1].
  • Considerations and Future Directions: It is crucial to remember that this profile is based entirely on preclinical evidence. The clinical relevance of its effect on blood glucose (preventing a fasting-induced decrease) requires further investigation [1]. Its translational success will depend on demonstrating similar efficacy and safety in human trials.

References

Experimental Evidence for 5-HT2A/C Receptor Mediation

Author: Smolecule Technical Support Team. Date: February 2026

The key evidence establishing the role of 5-HT2A/C receptors in alstonine's effects comes from studies using specific receptor antagonists and animal models that simulate various symptoms of schizophrenia. The table below summarizes the core experimental findings:

Behavioral Model (Mice) This compound's Effect Impact of 5-HT2A/C Antagonist (Ritanserin)
MK-801-induced hyperlocomotion (models positive symptoms) Effective in counteracting [1] [2] Prevented/Reverted this compound's effect [1] [2]
MK-801-induced social interaction deficit (models negative symptoms) Effective in counteracting [2] Prevented this compound's effect [2]
MK-801-induced working memory deficit (models cognitive symptoms) Prevented the deficit [1] [2] Prevented this compound's effect [1] [2]

The consistent reversal of this compound's action by ritanserin, a known 5-HT2A/C receptor antagonist, across these three distinct behavioral dimensions strongly indicates that its therapeutic-like effects are centrally mediated through these receptor subtypes [1] [2].

Detailed Experimental Protocols

To help you evaluate the quality of this evidence, here are the methodologies for the key experiments cited.

  • Step-Down Inhibitory Avoidance Task: This test was used to assess working memory. In this protocol, mice are placed on a platform, and their latency to step down onto a grid floor is measured. In the training session, stepping down results in a mild foot shock. When tested after a delay (e.g., 1.5 hours), a longer step-down latency indicates better retention of the aversive event and, thus, intact working memory. MK-801, an NMDA receptor antagonist, was used to induce memory deficits. The ability of this compound to prevent this MK-801-induced deficit was evaluated, and this protective effect was blocked by pre-treatment with ritanserin [1] [2].

  • Social Interaction Test: This model assesses the negative symptoms of schizophrenia, such as social withdrawal. Typically, two unfamiliar mice are placed in an arena, and the time they spend in active, non-aggressive social behaviors (like sniffing, following, and grooming) is quantified. MK-801 administration reduces this social interaction time. The efficacy of this compound in reversing this MK-801-induced social deficit, and the subsequent blockade of this effect by ritanserin, was a key finding [2].

Proposed Signaling Pathway and Mechanism

While the precise molecular pathway is not fully elucidated, research suggests that this compound's action involves increasing serotonergic transmission while simultaneously altering dopamine metabolism, a profile distinct from typical antipsychotics [3] [4]. The following diagram illustrates the proposed mechanism of action based on the experimental evidence.

G This compound This compound Receptor 5-HT2A/C Receptors This compound->Receptor Activates/Modulates Ritanserin Ritanserin Ritanserin->Receptor Blocks Normalization Behavioral Normalization (Antipsychotic-like Effect) Receptor->Normalization MK801_Effects MK-801 Induced Behaviors (Hyperlocomotion, Social Deficit, Memory Impairment) MK801_Effects->Normalization Counteracts

Comparative Analysis with Atypical Antipsychotics

This compound's profile is considered atypical because it does not primarily block dopamine D2 receptors, which is the hallmark of typical antipsychotics like haloperidol [3]. Its mechanism appears to be unique, even when compared to many existing atypical antipsychotics.

  • Shared 5-HT2A/C Target: Many atypical antipsychotics (e.g., clozapine, risperidone, olanzapine) have significant antagonistic activity at 5-HT2A/C receptors, which is thought to contribute to their efficacy and lower risk of motor side effects [5]. In this regard, this compound shares a common therapeutic target.
  • Unique Mechanism: Despite this shared target, this compound's overall mechanism is described as "seemingly unique" and "not entirely clarified" [3]. It prevents haloperidol-induced catalepsy (a model for motor side effects) similar to clozapine, suggesting a favorable side-effect profile [3]. Furthermore, its effects in certain behavioral models differ from both the plant extract it was isolated from and classic antipsychotics, indicating a novel mode of action [3].

Knowledge Gaps and Future Research

The available data confirms the critical functional role of 5-HT2A/C receptors but leaves specific pharmacodynamic properties unquantified.

  • Lack of Affinity Data: The search results do not provide quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at the 5-HT2C receptor. Its potency is known from behavioral studies (effective doses between 0.5-2.0 mg/kg in mice) [3], but its direct receptor-binding strength remains unmeasured in the literature reviewed.
  • Limited ADME/Tox Data: Several sources note that aspects of this compound's toxicity and pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) are "relatively underreported" [4], representing a significant area for future research.

References

Alstonine glutamate uptake vs clozapine mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Glutamate Uptake Mechanisms

The table below summarizes the key differences between Alstonine and Cluzapine based on experimental data.

Feature This compound Clozapine
Effect on Glutamate Uptake Reduces uptake in acute hippocampal slices [1] [2] [3] Reduces uptake in acute hippocampal slices [1] [2] [3]
Primary Receptor Mechanism Mediated by 5-HT2A and 5-HT2C serotonin receptors. Effect is abolished by their antagonists [1] [2] [3]. Effect is abolished by the D2 receptor agonist apomorphine [1] [2] [3].
D2 Receptor Involvement Not primarily implicated. Effect is independent of D2 receptor activation [1] [2]. Crucially involved. Effect is dependent on D2 receptor pathways [1] [2].
Effect on Glutathione Increases levels of glutathione, a key cellular antioxidant [1] [2]. Does not share this effect in the studied model [1].
Pro-convulsant Activity Lacks pro-convulsant activity in mice models [4]. Has known pro-convulsant activity [4].
Clinical Status Investigational compound (preclinical research stage) [4] [5]. FDA-approved atypical antipsychotic for treatment-resistant schizophrenia [6] [7].

Experimental Data and Protocols

The primary data comparing the glutamate effects of both compounds come from a key study that used the following methodology [1] [2] [3]:

  • Preparation: Acute hippocampal slices from rodents.
  • Treatment: Slices were incubated with:
    • Test compounds: Haloperidol (10 μM), Clozapine (10 and 100 μM), or this compound (1-100 μM).
    • Mechanism probes: Experiments were repeated in combination with:
      • Apomorphine (a D2 receptor agonist) at 100 μM.
      • Altanserin (a 5-HT2A receptor antagonist) at 0.01 μM and SB 242084 (a 5-HT2C receptor antagonist) at 0.1 μM.
  • Key Measurements:
    • Glutamate Uptake: Quantified to assess the drugs' impact on the glutamatergic system.
    • Glutathione Content: Measured as an indicator of cellular antioxidant capacity.
    • S100B Levels: Monitored as a marker of astrocyte activity.

Mechanism of Action Workflow

The diagram below visualizes the different pathways through which this compound and Clozapine affect glutamate uptake, based on the experimental findings.

Start Administration of This compound or Clozapine Sub_this compound This compound Pathway Start->Sub_this compound Sub_Clozapine Clozapine Pathway Start->Sub_Clozapine A_Mechanism Binds to and activates 5-HT₂A and 5-HT₂C receptors Sub_this compound->A_Mechanism C_Mechanism Action is dependent on Dopamine D₂ receptor pathways Sub_Clozapine->C_Mechanism A_Block Effect is blocked by 5-HT₂A/2C antagonists A_Mechanism->A_Block C_Block Effect is blocked by D₂ agonist (Apomorphine) C_Mechanism->C_Block A_Effect Outcome: Reduced Glutamate Uptake + Increased Glutathione A_Block->A_Effect C_Effect Outcome: Reduced Glutamate Uptake C_Block->C_Effect

Key Implications for Research

The mechanistic differences suggest distinct therapeutic potential:

  • This compound's Unique Profile: Its serotonin-driven mechanism and lack of D2 involvement could translate to a favorable clinical side-effect profile, particularly the absence of extrapyramidal symptoms common with typical antipsychotics [4] [5]. Its ability to boost glutathione may address oxidative stress pathology in schizophrenia [1] [2].
  • Clozapine's Established Role: As the gold standard for treatment-resistant schizophrenia, its complex pharmacology involving D2, 5-HT2, and other receptors is well-established [6] [8]. The glutamate modulation is one part of its broader mechanism.

References

Documented Effects and Potential Side-Effects of Alstonine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from preclinical research on alstonine, which helps build a preliminary safety and efficacy profile [1] [2] [3].

Aspect Assessed Key Findings in Preclinical Models Comparison with Other Antipsychotics
Antipsychotic Efficacy Dose-dependent prevention of amphetamine-induced lethality; reduction of apomorphine-induced stereotypy [1]. Profile closer to atypical antipsychotics (e.g., clozapine, sulpiride) [1].
Metabolic Effects No significant gain in body weight after 6-day treatment; prevented fasting-induced decrease in glucose, but did not cause hyperglycaemia [2]. Unlike many atypical antipsychotics (e.g., clozapine), which can induce weight gain, diabetes, and hyperlipidaemia [2].
Neurological Side-Effects Prevents haloperidol-induced catalepsy; suggests it may not induce extrapyramidal symptoms (EPS) [1]. Similar to atypical antipsychotics; differs from classical antipsychotics (e.g., haloperidol) which readily induce EPS [1] [2].
Hormonal Side-Effects Preliminary data suggests it does not affect prolactin levels [2]. Unlike classical antipsychotics, which can cause hyperprolactinaemia [2].
Seizure Risk Did not induce myoclonic jerks (a type of seizure) in mice, even after repeated administration [3]. Unlike clozapine, which showed significant pro-convulsant activity in the same study [3].

Experimental Protocols in Key Studies

Understanding the methodology behind these findings is crucial for evaluating their reliability and relevance for researchers.

  • Source of this compound: In the studies cited, this compound was typically isolated from plant material, most commonly the fruit rind of Picralima nitida [2] [3]. The isolation was performed using techniques like pH-zone-refining counter-current chromatography, and the identity of the compound was confirmed using liquid chromatography-mass spectrometry (LC-MS) [2].
  • Animal Models and Dosing: Experiments were conducted on male CF1 or Swiss albino mice. This compound was administered intraperitoneally (i.p.), with active doses ranging from 0.5 mg/kg to 2.0 mg/kg in most behavioral and biochemical studies [1] [2] [4]. Treatment duration for assessing metabolic parameters like body weight was 6 days [2].
  • Assessment of Brain Amines: To understand the neurochemical basis of its action, researchers analyzed amine levels in the brain. Mice were sacrificed 30 minutes after this compound administration. Brain regions like the frontal cortex and striatum were dissected, and levels of dopamine, serotonin, and their metabolites were measured using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) [2].
  • Assessment of Pro-Convulsant Risk: This was specifically tested by administering this compound (0.5 or 1.0 mg/kg) to mice repeatedly over 14 days. The researchers then observed and quantified the occurrence of myoclonic jerks (MJs), which are sudden, brief muscle twitches that can indicate neuronal excitability and seizure risk. Clozapine was used as a positive control in this experiment [3].

Proposed Mechanism of Action

The exact mechanism of this compound's action is not fully understood, but it appears to be unique and differs from classical antipsychotics [1]. The diagram below illustrates its proposed neurochemical interactions based on preclinical data.

G cluster_brain Brain Regions This compound This compound FrontalCortex Frontal Cortex This compound->FrontalCortex Increases serotonergic transmission Striatum Striatum This compound->Striatum Increases intraneuronal DA catabolism MesolimbicPathway Mesolimbic Pathway This compound->MesolimbicPathway Modulates (↓) NigrostriatalPathway Nigrostriatal Pathway This compound->NigrostriatalPathway No significant blockade Serotonin Serotonin FrontalCortex->Serotonin Glutamate Glutamate FrontalCortex->Glutamate Dopamine Dopamine MesolimbicPathway->Dopamine Associated with positive symptoms NigrostriatalPathway->Dopamine Associated with motor side effects subcluster_neurotransmitters subcluster_neurotransmitters

The diagram highlights this compound's differential effects on key brain pathways, which may explain its efficacy without the motor side effects common to classical antipsychotics [1] [2].

Conclusion and Research Gaps

  • Promising Differentiated Profile: this compound shows an atypical antipsychotic profile in animal models, with preliminary data suggesting a lower risk for certain serious side effects like extrapyramidal symptoms, hyperprolactinaemia, weight gain, and seizures compared to some existing medications [1] [2] [3].
  • Critical Knowledge Gaps: The available data is primarily from acute or short-term studies in mice. Long-term toxicology studies, reproductive toxicity assessments, and human clinical trials are entirely absent from the current literature. Its unique mechanism of action also remains to be fully elucidated [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

348.14739250 Da

Monoisotopic Mass

348.14739250 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SB0M27Q90X

Wikipedia

Alstonine

Dates

Last modified: 08-15-2023
1: Linck VM, Ganzella M, Herrmann AP, Okunji CO, Souza DO, Antonelli MC, Elisabetsky E. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida). Phytomedicine. 2015 Jan 15;22(1):52-5. doi: 10.1016/j.phymed.2014.10.010. Epub 2014 Nov 6. PubMed PMID: 25636871.
2: Cachet X, Porée FH, Michel S, Lemoine P. Tetra-hydro-alstonine. Acta Crystallogr Sect E Struct Rep Online. 2013 Aug 7;69(Pt 9):o1389-90. doi: 10.1107/S1600536813021168. eCollection 2013. PubMed PMID: 24427031; PubMed Central PMCID: PMC3884471.
3: Herrmann AP, Lunardi P, Pilz LK, Tramontina AC, Linck VM, Okunji CO, Gonçalves CA, Elisabetsky E. Effects of the putative antipsychotic alstonine on glutamate uptake in acute hippocampal slices. Neurochem Int. 2012 Dec;61(7):1144-50. doi: 10.1016/j.neuint.2012.08.006. Epub 2012 Aug 25. PubMed PMID: 22940693.
4: Linck VM, Bessa MM, Herrmann AP, Iwu MM, Okunji CO, Elisabetsky E. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine. Prog Neuropsychopharmacol Biol Psychiatry. 2012 Jan 10;36(1):29-33. doi: 10.1016/j.pnpbp.2011.08.022. Epub 2011 Sep 8. PubMed PMID: 21925231.
5: Linck VM, Herrmann AP, Piato AL, Detanico BC, Figueiró M, Flório J, Iwu MM, Okunji CO, Leal MB, Elisabetsky E. Alstonine as an antipsychotic: effects on brain amines and metabolic changes. Evid Based Complement Alternat Med. 2011;2011:418597. doi: 10.1093/ecam/nep002. Epub 2011 Jun 23. PubMed PMID: 19189988; PubMed Central PMCID: PMC3140158.
6: de Moura Linck V, Herrmann AP, Goerck GC, Iwu MM, Okunji CO, Leal MB, Elisabetsky E. The putative antipsychotic alstonine reverses social interaction withdrawal in mice. Prog Neuropsychopharmacol Biol Psychiatry. 2008 Aug 1;32(6):1449-52. doi: 10.1016/j.pnpbp.2008.04.013. Epub 2008 Apr 29. PubMed PMID: 18539376.
7: Elisabetsky E, Costa-Campos L. The alkaloid alstonine: a review of its pharmacological properties. Evid Based Complement Alternat Med. 2006 Mar;3(1):39-48. Epub 2006 Jan 16. PubMed PMID: 16550222; PubMed Central PMCID: PMC1375234.
8: Costa-Campos L, Iwu M, Elisabetsky E. Lack of pro-convulsant activity of the antipsychotic alkaloid alstonine. J Ethnopharmacol. 2004 Aug;93(2-3):307-10. Erratum in: J Ethnopharmacol. 2005 Feb 10;97(1):165. PubMed PMID: 15234769.
9: Costa-Campos L, Dassoler SC, Rigo AP, Iwu M, Elisabetsky E. Anxiolytic properties of the antipsychotic alkaloid alstonine. Pharmacol Biochem Behav. 2004 Mar;77(3):481-9. PubMed PMID: 15006458.
10: Costa-Campos L, Elisabetsky E, Lara DR, Carlson TJ, King SR, Ubillas R, Nunes DS, Iwu MM, Nkemjika CO, Ozioko A, Agwu CO. Antipsychotic profile of alstonine: ethnopharmacology of a traditional Nigerian botanical remedy. An Acad Bras Cienc. 1999;71(2):189-201. PubMed PMID: 10412490.
11: Costa-Campos L, Lara DR, Nunes DS, Elisabetsky E. Antipsychotic-like profile of alstonine. Pharmacol Biochem Behav. 1998 May;60(1):133-41. PubMed PMID: 9610935.
12: WAKIM KG, CHEN KK. The action of alstonine. J Pharmacol Exp Ther. 1947 May;90(1):57-67. PubMed PMID: 20241896.
13: WAKIM KG, CHEN KK. The action of alstonine. Fed Proc. 1947;6(1):380. PubMed PMID: 20249625.

Explore Compound Types